molecular formula C20H20ClNO7 B114965 Amlodipine metabolite CAS No. 113994-45-9

Amlodipine metabolite

Numéro de catalogue: B114965
Numéro CAS: 113994-45-9
Poids moléculaire: 421.8 g/mol
Clé InChI: WYLSEDHKQJBUIA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

O-Des[2-aminoethyl]-O-carboxymethyl dehydroamlodipine is a major metabolite of the calcium channel inhibitor amlodipine.>

Propriétés

IUPAC Name

2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methylpyridin-2-yl]methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO7/c1-4-29-20(26)18-14(9-28-10-15(23)24)22-11(2)16(19(25)27-3)17(18)12-7-5-6-8-13(12)21/h5-8H,4,9-10H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLSEDHKQJBUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1COCC(=O)O)C)C(=O)OC)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150625
Record name 2-((4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113994-45-9
Record name 2-((4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113994459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((4-(2-CHLOROPHENYL)-3-ETHOXYCARBONYL-5-METHOXYCARBONYL-6-METHYL-2-PYRIDYL)METHOXY)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DYI36G762
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Amlodipine Metabolism in Humans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of amlodipine in humans. The document is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the biotransformation of this widely prescribed calcium channel blocker. The guide summarizes key quantitative data, outlines detailed experimental protocols, and includes visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding of amlodipine's fate in the body.

Introduction

Amlodipine is a long-acting dihydropyridine calcium channel blocker used for the treatment of hypertension and angina.[1] Its pharmacokinetic profile is characterized by slow absorption and a long elimination half-life, contributing to its once-daily dosing regimen.[2] Amlodipine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several inactive metabolites.[2][3] Understanding the metabolic pathways of amlodipine is crucial for predicting drug-drug interactions, assessing the impact of genetic polymorphisms on drug response, and ensuring the safe and effective use of this medication.

Amlodipine Pharmacokinetics: A Summary

Amlodipine is well-absorbed orally, with a bioavailability of 60-65%.[1] It is approximately 93% bound to plasma proteins.[2] The drug is slowly cleared from the body, with a terminal elimination half-life ranging from 30 to 50 hours.[2] Renal elimination is the primary route of excretion for amlodipine metabolites, with about 60% of an administered dose recovered in the urine, while approximately 10% is excreted as the unchanged parent drug.[1][2]

Amlodipine Metabolic Pathways

The primary metabolic pathway of amlodipine in humans is the dehydrogenation of its dihydropyridine ring to form an inactive pyridine derivative, known as M9 or dehydroamlodipine (DH-AML).[1][4] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4.[4] While CYP3A5 is also involved, its role is considered to be minor compared to CYP3A4.[4][5]

Following the initial dehydrogenation, M9 undergoes further biotransformation through several secondary pathways, including:

  • O-demethylation

  • O-dealkylation

  • Oxidative deamination [4]

One of the major metabolites resulting from these subsequent reactions is O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML).[6]

G Amlodipine Amlodipine M9 M9 (Dehydroamlodipine) Amlodipine->M9 CYP3A4 (major) CYP3A5 (minor) Metabolites Further Metabolites (O-demethylation, O-dealkylation, oxidative deamination) M9->Metabolites CM_DH_AML CM-DH-AML Metabolites->CM_DH_AML

Figure 1. Primary metabolic pathway of amlodipine in humans.

Quantitative Analysis of Amlodipine and its Metabolites

A human mass balance study using [14C]-amlodipine provided key quantitative data on its excretion. Approximately 60% of the administered radioactivity was recovered in the urine over 12 days, with 10% of this being the unchanged parent drug.[1] A major metabolite, 2-([4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl- 2-pyridyl]methoxy) acetic acid (a further metabolite of M9), accounted for 33% of the urinary radioactivity.[1]

A validated LC-MS/MS method has been developed for the simultaneous determination of amlodipine, dehydroamlodipine (DH-AML), and O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML) in human plasma.[6] The observed plasma concentration ranges in hypertensive patients were:

CompoundPlasma Concentration Range (ng/mL)
Amlodipine (AML)6.5 - 20.9
Dehydroamlodipine (DH-AML)1.4 - 10.9
O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML)5.6 - 38.3
Table 1: Plasma concentrations of amlodipine and its major metabolites in hypertensive patients.[6]

Genetic Polymorphisms and Amlodipine Metabolism

Genetic variations in CYP3A4 and CYP3A5 can influence the metabolism of amlodipine and, consequently, the therapeutic response. Studies have shown that certain CYP3A4 genotypes are associated with blood pressure response to amlodipine.[7] The impact of CYP3A5 polymorphisms on amlodipine metabolism has been a subject of debate, with some studies suggesting an influence on amlodipine disposition and treatment efficacy, while others have found a less significant role compared to CYP3A4.[8][9]

Experimental Protocols

In Vitro Metabolism of Amlodipine in Human Liver Microsomes (HLM)

This protocol outlines the general procedure for studying the metabolism of amlodipine using HLM.

G Start Start Prepare Prepare Incubation Mixture: - Human Liver Microsomes - Amlodipine - Phosphate Buffer Start->Prepare PreIncubate Pre-incubate at 37°C Prepare->PreIncubate Initiate Initiate Reaction with NADPH-generating system PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (e.g., with acetonitrile) Incubate->Terminate Analyze Analyze by LC-MS/MS Terminate->Analyze End End Analyze->End

Figure 2. Workflow for in vitro amlodipine metabolism assay.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Amlodipine

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixtures: In microcentrifuge tubes, combine HLMs, amlodipine (at various concentrations), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction at the designated time points by adding a cold organic solvent like acetonitrile. This also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of amlodipine and the formation of its metabolites using a validated LC-MS/MS method.

CYP3A4 Reaction Phenotyping of Amlodipine Metabolism

This protocol is designed to confirm the role of CYP3A4 in amlodipine metabolism using selective chemical inhibitors or recombinant enzymes.

G cluster_0 Chemical Inhibition Approach cluster_1 Recombinant Enzyme Approach HLM_Incubation Incubate Amlodipine with HLM in the presence and absence of a selective CYP3A4 inhibitor (e.g., Ketoconazole) Analyze_Inhibition Analyze for Amlodipine and Metabolite Levels by LC-MS/MS HLM_Incubation->Analyze_Inhibition Compare_Inhibition Compare Metabolite Formation Analyze_Inhibition->Compare_Inhibition Recombinant_Incubation Incubate Amlodipine with individual recombinant CYP enzymes (including CYP3A4) Analyze_Recombinant Analyze for Amlodipine Metabolism by LC-MS/MS Recombinant_Incubation->Analyze_Recombinant Identify_Active Identify Enzymes that Metabolize Amlodipine Analyze_Recombinant->Identify_Active

References

Unveiling the Metabolic Fate of Amlodipine: A Technical Guide to the Identification of Novel Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of amlodipine metabolism and offers a detailed framework for the identification and characterization of novel metabolites. Amlodipine, a widely prescribed calcium channel blocker, undergoes extensive biotransformation, primarily in the liver. Understanding its metabolic pathways is crucial for optimizing drug efficacy, minimizing adverse effects, and informing the development of new chemical entities. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of metabolic and experimental workflows to support researchers in this field.

Amlodipine Metabolism: The Current Landscape

Amlodipine is extensively metabolized in the liver, with the cytochrome P450 enzyme CYP3A4 playing a pivotal role in its initial biotransformation.[1][2] The primary metabolic pathway involves the dehydrogenation of the dihydropyridine ring to form a pyridine derivative, a metabolite often referred to as M9.[1] This initial step is followed by a series of further metabolic reactions. While numerous metabolites have been postulated and identified in preclinical studies, comprehensive quantitative data on novel metabolites in humans remains an area of active investigation. One study in rats identified 21 phase I and phase II metabolites, highlighting the potential complexity of amlodipine's metabolic profile.[3]

Known Major Metabolites in Humans

Recent research has focused on the quantification of major amlodipine metabolites in human plasma and urine. The following tables summarize the available quantitative data for key identified metabolites.

Table 1: Plasma Concentrations of Amlodipine and its Major Metabolites in Hypertensive Patients [4]

AnalytePlasma Concentration Range (ng/mL)
Amlodipine (AML)6.5 - 20.9
Dehydroamlodipine (DH-AML)1.4 - 10.9
O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML)5.6 - 38.3

Table 2: Major Amlodipine Metabolite Identified in Human Urine [5]

MetaboliteChemical NamePercentage of Urinary Radioactivity
Major Urinary Metabolite2-([4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl- 2-pyridyl]methoxy) acetic acid33%

Experimental Protocols for Metabolite Identification and Quantification

The identification and quantification of novel amlodipine metabolites require sophisticated analytical techniques, primarily high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS).

In Vitro Metabolism using Human Liver Microsomes

This protocol is fundamental for identifying metabolites formed by hepatic enzymes.

Objective: To generate and identify amlodipine metabolites using a subcellular fraction of the liver.

Materials:

  • Amlodipine

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (IS) (e.g., amlodipine-d4)

Procedure:

  • Incubation: Prepare an incubation mixture containing amlodipine (at a specified concentration), HLM, and phosphate buffer.

  • Initiation of Reaction: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Termination of Reaction: After a defined incubation period, terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the formed metabolites.

LC-MS/MS Method for Quantification of Amlodipine and its Metabolites in Human Plasma

This protocol provides a robust method for the simultaneous determination of amlodipine and its major metabolites in a clinical setting.[4]

Chromatographic Conditions:

  • HPLC System: A validated HPLC system capable of gradient elution.

  • Column: Octadecyl-silica column (e.g., 3-μm particle size).

  • Mobile Phase: A gradient of 50% methanol containing 0.15% formic acid in water.

  • Flow Rate: As per column specifications and optimization.

  • Run Time: Approximately 9 minutes.

Mass Spectrometric Conditions:

  • Mass Spectrometer: A tandem mass spectrometer operated in positive ion electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

Sample Preparation (Protein Precipitation): [4]

  • To a plasma sample, add acetonitrile to deproteinize.

  • Vortex and centrifuge the sample.

  • Collect the supernatant for injection into the LC-MS/MS system.

Visualization of Pathways and Workflows

Amlodipine Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of amlodipine.

Amlodipine_Metabolism Amlodipine Amlodipine M9 Pyridine Derivative (M9) Dehydroamlodipine Amlodipine->M9 Dehydrogenation Metabolites Further Metabolites (O-demethylation, O-dealkylation, oxidative deamination) M9->Metabolites Various Enzymes CYP3A4 CYP3A4

Caption: Primary metabolic pathway of amlodipine.

Experimental Workflow for Metabolite Identification

The diagram below outlines a typical workflow for the identification of novel metabolites.

Metabolite_ID_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data_processing Data Processing & Identification Biological_Matrix Biological Matrix (Plasma, Urine, Microsomes) Extraction Extraction (Protein Precipitation, SPE) Biological_Matrix->Extraction LC_Separation LC Separation (UPLC/HPLC) Extraction->LC_Separation HRMS_Detection HRMS Detection (QTOF, Orbitrap) LC_Separation->HRMS_Detection Metabolite_Profiling Metabolite Profiling Software HRMS_Detection->Metabolite_Profiling Structure_Elucidation Structural Elucidation (MS/MS, NMR) Metabolite_Profiling->Structure_Elucidation Novel_Metabolites Novel Metabolites Structure_Elucidation->Novel_Metabolites Identification

Caption: Experimental workflow for novel metabolite identification.

Future Directions

The identification of novel amlodipine metabolites is an ongoing endeavor. Future research should focus on:

  • Comprehensive Metabolite Profiling: Utilizing untargeted metabolomics approaches to identify a broader range of metabolites in human subjects.

  • Quantitative Analysis: Developing and validating sensitive analytical methods for the absolute quantification of newly identified metabolites.

  • Pharmacological Activity: Assessing the potential pharmacological or toxicological activity of novel metabolites.

  • Pharmacogenomics: Investigating the influence of genetic polymorphisms in metabolic enzymes on the formation of novel metabolites.

This technical guide provides a solid foundation for researchers to build upon in their efforts to further elucidate the metabolic fate of amlodipine. A deeper understanding of its biotransformation will ultimately contribute to the safer and more effective use of this important therapeutic agent.

References

In-Depth Technical Guide to the Chemical Structure of Amlodipine's Pyridine Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of the primary pyridine metabolite of amlodipine. Amlodipine, a dihydropyridine calcium channel blocker, undergoes extensive metabolism, leading to the formation of several derivatives. Understanding the structure and characteristics of these metabolites is crucial for a complete pharmacological and toxicological assessment of the drug.

Chemical Structure and Identification

The principal metabolic transformation of amlodipine is the oxidation of its dihydropyridine ring to a pyridine ring, resulting in the formation of a metabolite commonly referred to as M9 or dehydroamlodipine.[1][2] This primary pyridine metabolite can undergo further biotransformation. One of the major subsequent metabolites identified in human urine is 2-([4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl]methoxy)acetic acid.[3]

Dehydroamlodipine (M9)

  • IUPAC Name: 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate

  • Molecular Formula: C₂₀H₂₃ClN₂O₅

  • Molecular Weight: 406.86 g/mol

  • CAS Number: 113994-41-5[4]

2-([4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl]methoxy)acetic acid

  • IUPAC Name: 2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methylpyridin-2-yl]methoxy}acetic acid[5]

  • Molecular Formula: C₂₀H₂₀ClNO₇[6][7]

  • Molecular Weight: 421.83 g/mol [6][7]

  • CAS Number: 113994-45-9[6][7]

These pyridine metabolites are considered pharmacologically inactive, with minimal calcium channel blocking activity compared to the parent amlodipine.[3]

Spectroscopic Data for Structural Elucidation

Detailed spectroscopic analysis is essential for the unambiguous identification of amlodipine's pyridine metabolites. While a complete set of publicly available spectra for the metabolites is limited, the following outlines the expected data based on the known fragmentation patterns of amlodipine and related compounds.

Mass Spectrometry (MS)

Mass spectrometry, particularly LC-MS/MS, is the primary technique for identifying and quantifying amlodipine and its metabolites in biological matrices.[2] The fragmentation pattern of dehydroamlodipine is expected to be similar to that of amlodipine, with characteristic losses of the side chains. The ion at m/z 238, corresponding to the [C₁₂H₁₃NO₂Cl]⁺ fragment, is a prominent peak in the mass spectrum of amlodipine and is anticipated to be a major fragment for its pyridine metabolite as well.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the aromaticity of the pyridine ring in the metabolite.

  • ¹H NMR: The key difference in the ¹H NMR spectrum of dehydroamlodipine compared to amlodipine would be the absence of the N-H proton signal and the methine proton signal at the C4 position of the dihydropyridine ring. The chemical shifts of the protons on the side chains would also be affected by the aromatization of the ring.

  • ¹³C NMR: The ¹³C NMR spectrum would show characteristic shifts for the sp²-hybridized carbons of the pyridine ring, differing significantly from the sp³-hybridized C4 carbon of the dihydropyridine ring in amlodipine.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule. The IR spectrum of amlodipine besylate shows a characteristic N-H stretching vibration around 3410 cm⁻¹.[9] In the pyridine metabolite, this peak would be absent. The C=O stretching frequencies of the ester groups are expected around 1675 cm⁻¹.[5]

Quantitative Data

The following table summarizes the reported plasma concentrations of amlodipine and its major pyridine metabolites in hypertensive patients.

CompoundPlasma Concentration Range (ng/mL)
Amlodipine6.5 - 20.9
Dehydroamlodipine (DH-AML)1.4 - 10.9
2-((4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid (CM-DH-AML)5.6 - 38.3

Data from a study on hypertensive patients.

Experimental Protocols

In Vitro Metabolism Study using Human Liver Microsomes (HLM)

This protocol is a general guideline for studying the metabolism of amlodipine to its pyridine derivative in vitro.

Objective: To determine the metabolic profile of amlodipine in HLM and identify the cytochrome P450 enzymes involved.

Materials:

  • Amlodipine

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Selective CYP450 inhibitors (e.g., ketoconazole for CYP3A4/5)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing amlodipine, HLM, and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile.

  • Sample Preparation: Centrifuge the mixture to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.

  • Enzyme Phenotyping: To identify the specific CYP enzymes involved, repeat the incubation with the inclusion of selective CYP450 inhibitors. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme. For amlodipine, ketoconazole is used to confirm the role of CYP3A4.[1]

Quantification of Amlodipine and its Pyridine Metabolite in Human Plasma by LC-MS/MS

This protocol outlines a method for the simultaneous determination of amlodipine and its major metabolites in human plasma.

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of amlodipine, dehydroamlodipine, and 2-((4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid in human plasma.

Materials:

  • Human plasma samples

  • Reference standards for amlodipine, dehydroamlodipine, and 2-((4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid

  • Internal standard (IS) (e.g., a deuterated analog or a structurally similar compound)

  • Acetonitrile

  • Formic acid

  • Methanol

  • Water (HPLC grade)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma, add an internal standard solution.

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of methanol or acetonitrile and water containing a small amount of formic acid (e.g., 0.1%) is common.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

  • Method Validation: The method should be validated according to regulatory guidelines for bioanalytical method validation, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Metabolic Pathway and Synthesis Workflow

Amlodipine Metabolic Pathway

The primary metabolic pathway of amlodipine involves the enzymatic oxidation of the dihydropyridine ring to a pyridine ring, followed by further modifications to the side chains.

amlodipine_metabolism Amlodipine Amlodipine (Dihydropyridine) M9 Dehydroamlodipine (M9) (Pyridine derivative) Amlodipine->M9 CYP3A4 (Dehydrogenation) Metabolites Further Metabolites (e.g., Acetic acid derivative) M9->Metabolites Oxidative deamination, O-dealkylation, O-demethylation

Caption: Metabolic pathway of amlodipine to its pyridine metabolites.

Proposed Synthesis of Dehydroamlodipine

dehydroamlodipine_synthesis cluster_hantzsch Hantzsch Pyridine Synthesis Aldehyde 2-Chlorobenzaldehyde Amlodipine Amlodipine Aldehyde->Amlodipine Ketoester Ethyl acetoacetate Ketoester->Amlodipine Ammonia Ammonia source Ammonia->Amlodipine Oxidation Oxidation (e.g., with mild oxidizing agent) Amlodipine->Oxidation Dehydroamlodipine Dehydroamlodipine Oxidation->Dehydroamlodipine

Caption: Proposed workflow for the synthesis of dehydroamlodipine.

References

In Vitro Characterization of Amlodipine Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is widely prescribed for the management of hypertension and angina. It is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, leading to the formation of several metabolites.[1][2] Understanding the in vitro characteristics of these metabolites is crucial for a comprehensive assessment of the drug's safety and efficacy profile, including potential drug-drug interactions. This technical guide provides an in-depth overview of the in vitro characterization of amlodipine metabolites, detailing metabolic pathways, enzymatic kinetics, and experimental protocols.

Metabolic Pathways of Amlodipine

The primary metabolic pathway of amlodipine is the dehydrogenation of its dihydropyridine ring to form an inactive pyridine derivative, known as M9.[3][4] This reaction is predominantly catalyzed by CYP3A4.[1][3] Subsequent metabolic transformations of M9 include O-demethylation, O-dealkylation, and oxidative deamination, resulting in a variety of pyridine derivatives.[3][4] While CYP3A5 has been investigated, studies have shown that CYP3A4 plays the key role in amlodipine's metabolic clearance.[3] In rat hepatocytes, a total of 21 phase I and phase II metabolites have been identified.[5]

The major metabolic reactions observed in in vitro systems include:

  • Dehydrogenation: Oxidation of the dihydropyridine ring to a pyridine ring.[5]

  • Ester Hydrolysis: Cleavage of the ester bonds.[5]

  • Hydroxylation: Addition of a hydroxyl group.[5]

  • N-acetylation: Addition of an acetyl group.[5]

  • Oxidative Deamination: Removal of an amino group.[5]

The only phase II metabolite detected in rat hepatocyte incubations was a glucuronide conjugate of a dehydrogenated, deaminated metabolite.[5]

Visualization of Amlodipine Metabolism

The metabolic conversion of amlodipine to its primary and subsequent metabolites can be visualized as follows:

amlodipine_metabolism Amlodipine Amlodipine M9 Pyridine Metabolite (M9) Amlodipine->M9 Dehydrogenation (CYP3A4) Secondary_Metabolites Secondary Pyridine Metabolites M9->Secondary_Metabolites O-demethylation O-dealkylation Oxidative deamination

Caption: Primary metabolic pathway of amlodipine.

Quantitative Data

Inhibitory Potential of Amlodipine Enantiomers on CYP Enzymes

Amlodipine is a racemic mixture of (R)- and (S)-enantiomers. Studies have shown stereoselective inhibition of CYP enzymes by these enantiomers. The following tables summarize the IC50 and Ki values for the inhibition of major CYP isoforms by (R)- and (S)-amlodipine.

Table 1: IC50 Values of Amlodipine Enantiomers against Human CYP Enzymes [2]

CYP IsoformSubstrate(R)-Amlodipine IC50 (µM)(S)-Amlodipine IC50 (µM)
CYP3A Testosterone3.43 ± 1.042.65 ± 0.05
CYP3A Midazolam--
CYP1A2 7-ethoxyresorufin47.39 ± 3.63>50
CYP2A6 Coumarin>50>50
CYP2B6 Efavirenz41.49 ± 1.37>50
CYP2C91/1Diclofenac13.1644.92
CYP2C191/1S-mephenytoin8.8819.15

Table 2: Inhibition Constants (Ki) of Amlodipine Enantiomers [2]

CYP IsoformInhibition Mechanism(R)-Amlodipine Ki (µM)(S)-Amlodipine Ki (µM)
CYP3A (Midazolam) Reversible14.858.95
CYP2C9 Competitive12.1121.45
CYP2C19 Competitive5.977.22

Table 3: Time-Dependent Inhibition Parameters for CYP3A [2]

EnantiomerKI (µM)kinact (min-1)
(R)-Amlodipine 8.220.065
(S)-Amlodipine 14.060.041

Experimental Protocols

The following sections provide detailed methodologies for the in vitro characterization of amlodipine metabolites.

Metabolite Profiling in Human Liver Microsomes (HLM)

This protocol outlines the general procedure for identifying the metabolites of amlodipine formed by HLM.

4.1.1 Materials and Reagents

  • Amlodipine

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Purified water (e.g., Milli-Q or equivalent)

4.1.2 Experimental Workflow

metabolite_profiling_workflow cluster_incubation Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis Prepare_Incubation_Mixture Prepare Incubation Mixture (HLM, Buffer, Amlodipine) Preincubate Pre-incubate at 37°C Prepare_Incubation_Mixture->Preincubate Initiate_Reaction Initiate Reaction (Add NADPH) Preincubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (Add cold ACN) Incubate->Terminate_Reaction Centrifuge Centrifuge Terminate_Reaction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LC_MS_Analysis LC-MS/MS Analysis Collect_Supernatant->LC_MS_Analysis Data_Analysis Data Analysis and Metabolite Identification LC_MS_Analysis->Data_Analysis

Caption: Workflow for amlodipine metabolite profiling.

4.1.3 Detailed Procedure

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL), potassium phosphate buffer (pH 7.4), and amlodipine (e.g., 1-10 µM final concentration).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the sample and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Sample Collection: Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to separate and identify the metabolites.

CYP Reaction Phenotyping

This protocol is used to identify the specific CYP enzymes responsible for amlodipine metabolism.

4.2.1 Methods

Two primary methods are employed:

  • Recombinant Human CYP Enzymes: Incubate amlodipine separately with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4, 3A5) expressed in a suitable system (e.g., baculovirus-infected insect cells). The procedure is similar to the HLM incubation, substituting the recombinant enzyme for HLM.

  • Selective CYP Inhibitors: Incubate amlodipine with HLM in the presence and absence of known selective inhibitors for different CYP isoforms. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme. For amlodipine, potent inhibitors of CYP3A4 such as ketoconazole or CYP3cide would be used.[3]

Enzyme Kinetics (Determination of Km and Vmax)

This protocol describes the determination of Michaelis-Menten kinetic parameters for the primary metabolic pathway.

4.3.1 Procedure

  • Incubation: Perform incubations as described in section 4.1.3, but vary the concentration of amlodipine over a wide range (e.g., 0.1 to 100 µM). Ensure that the incubation time is within the linear range of metabolite formation and that less than 20% of the substrate is consumed.

  • Quantification: Quantify the formation of the primary metabolite (M9) at each substrate concentration using a validated LC-MS/MS method with a stable isotope-labeled internal standard.

  • Data Analysis: Plot the rate of metabolite formation (V) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.

Analytical Method: LC-MS/MS for Amlodipine and Metabolites

Table 4: Example LC-MS/MS Parameters

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 5-10 mM ammonium formate/acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient A suitable gradient to separate amlodipine from its metabolites
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Amlodipine: e.g., m/z 409.2 → 238.1Metabolites: Determined by infusion and fragmentation of metabolite standards or from in vitro incubations.
Internal Standard Amlodipine-d4 (deuterated amlodipine)

Conclusion

The in vitro characterization of amlodipine metabolites demonstrates that the drug is primarily cleared through CYP3A4-mediated dehydrogenation to its main pyridine metabolite, M9, which is subsequently converted to other inactive pyridine derivatives. Amlodipine itself exhibits inhibitory effects on several CYP enzymes, with stereoselective differences between its enantiomers. The experimental protocols detailed in this guide provide a framework for the robust in vitro assessment of amlodipine's metabolic fate and its potential for drug-drug interactions. Further research to quantify the pharmacological activity of the metabolites and to determine the full kinetic profile of their formation would provide an even more complete understanding of amlodipine's disposition.

References

The Pharmacological Landscape of Amlodipine Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amlodipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina. Its extensive hepatic metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4), results in the formation of numerous metabolites. A comprehensive understanding of the pharmacological activity of these metabolites is crucial for a complete safety and efficacy profile of amlodipine. This technical guide synthesizes the current knowledge on the pharmacological activity of amlodipine metabolites, providing quantitative data where available, detailed experimental methodologies for their assessment, and visual representations of the metabolic pathways. The prevailing evidence indicates that the metabolites of amlodipine are pharmacologically inactive or possess minimal calcium antagonist activity, attributing the therapeutic effects of the drug almost entirely to the parent compound.

Introduction

Amlodipine exerts its therapeutic effect by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] The long plasma half-life of amlodipine allows for once-daily dosing, a clinical advantage linked to its metabolic profile.[3] The drug undergoes extensive biotransformation in the liver, with the primary metabolic pathway being the dehydrogenation of the dihydropyridine ring to form a pyridine derivative.[4][5] This initial metabolite undergoes further oxidative modifications. Given the high exposure to these metabolites, evaluating their pharmacological activity is a critical aspect of preclinical and clinical drug development.

Amlodipine Metabolism

The metabolism of amlodipine is a complex process resulting in a variety of metabolites. The initial and most significant metabolic step is the oxidation of the dihydropyridine ring to its corresponding pyridine analogue, a reaction catalyzed almost exclusively by CYP3A4.[4] This primary metabolite, often referred to as M9 in the literature, serves as a substrate for further biotransformation reactions. These subsequent reactions include O-demethylation, O-dealkylation, and oxidative deamination of the side chains.[6]

Metabolic Pathway of Amlodipine

The following diagram illustrates the principal metabolic pathway of amlodipine.

G Amlodipine Amlodipine M9 Pyridine Metabolite (M9) (Dehydrogenation) Amlodipine->M9 CYP3A4 Secondary_Metabolites Secondary Pyridine Metabolites (O-demethylation, O-dealkylation, Oxidative deamination) M9->Secondary_Metabolites Further Oxidation

Figure 1: Principal metabolic pathway of amlodipine.

Pharmacological Activity of Amlodipine and its Metabolites

The primary pharmacological target of amlodipine is the L-type calcium channel. The parent drug is a potent antagonist of this channel, leading to its therapeutic effects. In contrast, extensive research has consistently shown that its metabolites are pharmacologically inert.

Quantitative Data on Pharmacological Activity

While direct and comprehensive quantitative data on the pharmacological activity of each amlodipine metabolite is scarce in publicly available literature, the collective evidence points towards their lack of significant calcium channel blocking effects. The following tables summarize the available quantitative data for amlodipine and a structurally related synthetic derivative. The absence of data for the primary metabolites is in itself an indication of their established inactivity.

CompoundTargetAssay TypeMeasured Activity (IC50)Reference
AmlodipineL-type Calcium ChannelsInhibition of Ca2+-induced contractions in depolarized rat aorta1.9 nM[1]
Quaternary Amlodipine (synthetic derivative)Dihydropyridine Binding Site (rabbit skeletal muscle)Radioligand Binding Assay4.2 ± 0.6 µM[7]

Table 1: Quantitative Pharmacological Activity Data

Experimental Protocols

The determination of the pharmacological activity of drug metabolites involves a series of in vitro experiments. Below are detailed methodologies for key experiments relevant to assessing the calcium channel blocking activity of amlodipine metabolites.

In Vitro Metabolism of Amlodipine

This protocol describes a typical experiment to generate and identify amlodipine metabolites using human liver microsomes.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare incubation mixture: - Human Liver Microsomes - Phosphate Buffer - Amlodipine B Initiate reaction with NADPH-generating system A->B C Incubate at 37°C B->C D Terminate reaction with acetonitrile C->D E Centrifuge to pellet protein D->E F Analyze supernatant by LC-MS/MS E->F G Identify and quantify metabolites F->G

Figure 2: Workflow for in vitro metabolism of amlodipine.

Protocol Details:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration ~0.5 mg/mL), potassium phosphate buffer (100 mM, pH 7.4), and amlodipine (final concentration 1-10 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.

  • Termination of Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new tube and analyze using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the formed metabolites.[6]

Radioligand Binding Assay for L-type Calcium Channel Affinity

This protocol details a competitive radioligand binding assay to determine the binding affinity of amlodipine metabolites to the L-type calcium channel.

Materials:

  • Membrane preparation from a tissue source rich in L-type calcium channels (e.g., rat cardiac tissue or rabbit skeletal muscle).[7]

  • Radioligand: A tritiated dihydropyridine antagonist with high affinity for the L-type calcium channel (e.g., [3H]-nitrendipine).

  • Test compounds: Amlodipine (as a positive control) and isolated/synthesized amlodipine metabolites.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Protocol Workflow:

G cluster_0 Incubation cluster_1 Separation cluster_2 Quantification A Incubate membrane preparation with radioligand and test compound (or buffer for total binding, or unlabelled ligand for non-specific binding) B Rapidly filter the incubation mixture through glass fiber filters A->B C Wash filters with ice-cold buffer to remove unbound radioligand B->C D Place filters in scintillation vials with scintillation cocktail C->D E Quantify radioactivity using a liquid scintillation counter D->E F Calculate specific binding and determine IC50/Ki values E->F

Figure 3: Workflow for a radioligand binding assay.

Protocol Steps:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (amlodipine metabolites). For determining total binding, the test compound is replaced with buffer. For non-specific binding, a high concentration of an unlabeled ligand is used.

  • Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[8]

Conclusion

References

The Formation of Amlodipine Metabolites in Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic transformation of amlodipine within liver microsomes, with a core focus on the formation of its primary metabolites. The following sections detail the metabolic pathways, the key enzymes involved, quantitative data on metabolite formation, and detailed experimental protocols for in vitro studies.

Introduction to Amlodipine Metabolism

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is widely prescribed for the treatment of hypertension and angina.[1] It is extensively metabolized in the liver, with approximately 90% of an administered dose being converted to inactive metabolites.[2] The primary metabolic pathway responsible for the clearance of amlodipine is the dehydrogenation of its dihydropyridine ring to a pyridine derivative.[3] This initial oxidative step is crucial in the biotransformation of the drug.

The Central Role of Cytochrome P450 3A4 (CYP3A4)

The enzymatic conversion of amlodipine is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. Extensive research has identified CYP3A4 as the principal isoenzyme responsible for the dehydrogenation of amlodipine in human liver microsomes.[3][4] While CYP3A5 is another major CYP3A enzyme, studies have shown that it plays a minimal role in amlodipine metabolism.[3][5] The selective inhibition of CYP3A4 with compounds like CYP3cide has been demonstrated to completely block the formation of the primary amlodipine metabolite, M9, confirming the central role of this enzyme.[6]

Amlodipine Metabolic Pathway

The metabolic cascade of amlodipine begins with the CYP3A4-catalyzed dehydrogenation of the parent molecule to form its major metabolite, a pyridine derivative known as M9 .[3] This initial transformation is the rate-limiting step in amlodipine's metabolic clearance. Following its formation, M9 undergoes further biotransformation through several secondary metabolic reactions, including O-demethylation, O-dealkylation, and oxidative deamination, leading to the formation of a variety of other pyridine derivatives.[2] It is important to note that these metabolites are pharmacologically inactive.[7]

G Amlodipine Amlodipine M9 M9 (Pyridine Derivative) Amlodipine->M9 Dehydrogenation (CYP3A4) Secondary_Metabolites Secondary Pyridine Metabolites M9->Secondary_Metabolites O-demethylation O-dealkylation Oxidative Deamination

Metabolic Pathway of Amlodipine

Quantitative Analysis of Amlodipine Metabolites

The quantification of amlodipine and its metabolites is crucial for pharmacokinetic and drug metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Table 1: Major Amlodipine Metabolites Identified in Human Liver Microsomes
Metabolite IDProposed StructureMetabolic Reaction
M9Pyridine derivative of amlodipineDehydrogenation
-O-demethylated M9O-demethylation
-O-dealkylated M9O-dealkylation
-Oxidative deamination product of M9Oxidative deamination

Note: Specific metabolite IDs beyond M9 are not consistently designated in the literature.

While comprehensive, the available literature does not provide specific Michaelis-Menten constants (Km and Vmax) for the formation of the M9 metabolite in human liver microsomes. However, studies on the inhibitory potential of amlodipine enantiomers on CYP3A4 have been conducted.

Table 2: Inhibitory Constants (Ki) of Amlodipine Enantiomers against CYP3A4 in Human Liver Microsomes
EnantiomerProbe SubstrateKi (μM)
S-AmlodipineMidazolam8.95
R-AmlodipineMidazolam14.85

Data from a study on the stereoselective inhibition of CYP3A4 by amlodipine enantiomers.[8]

Experimental Protocols

This section provides a detailed methodology for a typical in vitro experiment to study the formation of amlodipine metabolites in human liver microsomes.

Materials and Reagents
  • Amlodipine

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN)

  • Formic acid

  • Ultrapure water

  • Internal standard (IS) for LC-MS/MS analysis (e.g., amlodipine-d4)

Experimental Workflow Diagram

G cluster_prep Incubation Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching & Sample Preparation cluster_analysis Analysis Prep_HLM Prepare HLM suspension in buffer Preincubation Pre-incubate HLM and Amlodipine at 37°C Prep_HLM->Preincubation Prep_Amlodipine Prepare Amlodipine working solution Prep_Amlodipine->Preincubation Prep_NADPH Prepare NADPH regenerating system Initiation Initiate reaction with NADPH regenerating system Prep_NADPH->Initiation Preincubation->Initiation Incubate Incubate at 37°C with shaking Initiation->Incubate Quench Quench reaction with cold Acetonitrile (+ IS) Incubate->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing and Quantification LCMS->Data

Experimental Workflow for Amlodipine Metabolism
Incubation Procedure

  • Prepare the Incubation Mixture: In a microcentrifuge tube, combine the appropriate volumes of potassium phosphate buffer (pH 7.4), human liver microsome suspension (final protein concentration typically 0.2-0.5 mg/mL), and the amlodipine working solution to achieve the desired final substrate concentration.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiate the Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume of the incubation is typically 200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes) in a shaking water bath.

  • Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of amlodipine and its metabolites is typically performed using a reversed-phase C18 column with a gradient elution. The mobile phase often consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.3 - 0.5 mL/min
GradientOptimized for separation of amlodipine and M9
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Amlodipine)m/z 409.2 → 238.1
MRM Transition (M9)m/z 407.2 → 236.1 (example)
MRM Transition (IS - Amlodipine-d4)m/z 413.2 → 238.1

Note: Specific MRM transitions for M9 may vary depending on the instrument and fragmentation pattern.

Conclusion

The metabolism of amlodipine in liver microsomes is a well-characterized process primarily driven by CYP3A4-mediated dehydrogenation to its main metabolite, M9. Understanding this metabolic pathway is fundamental for predicting drug-drug interactions and for the overall development and safe use of amlodipine. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct in vitro studies to further investigate the nuances of amlodipine metabolism.

References

An In-Depth Technical Guide to the CYP3A4-Mediated Metabolism of Amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role cytochrome P450 3A4 (CYP3A4) plays in the metabolism of amlodipine, a widely prescribed calcium channel blocker. This document details the metabolic pathways, quantitative kinetic data, and relevant experimental protocols to support further research and development in this area.

Introduction

Amlodipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension and angina.[1] Its pharmacokinetic profile is characterized by slow absorption, high bioavailability, and a long elimination half-life, which is primarily determined by its extensive hepatic metabolism.[1] The cytochrome P450 (CYP) superfamily of enzymes, particularly CYP3A4, is the principal catalyst in the biotransformation of amlodipine.[2][3][4] Understanding the nuances of this metabolic process is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and optimizing therapeutic strategies.

Metabolic Pathway of Amlodipine

The primary metabolic pathway of amlodipine is the dehydrogenation of its dihydropyridine ring to form an inactive pyridine derivative, referred to as M9.[2][4] This reaction is almost exclusively mediated by CYP3A4.[2][4] Subsequent metabolic steps involve O-demethylation, O-dealkylation, and oxidative deamination of the M9 metabolite to form various other pyridine derivatives that are then excreted.[2] While both CYP3A4 and CYP3A5 are involved in the metabolism of many drugs, studies have shown that CYP3A4 is the key enzyme responsible for amlodipine clearance.[2][4]

Amlodipine_Metabolism Amlodipine Amlodipine M9 M9 (Pyridine Derivative) Amlodipine->M9 Dehydrogenation Further_Metabolites Further Pyridine Metabolites M9->Further_Metabolites O-demethylation, O-dealkylation, Oxidative deamination Excretion Excretion Further_Metabolites->Excretion CYP3A4 CYP3A4 CYP3A4->Amlodipine:n CYP3A4->M9

Figure 1: Metabolic Pathway of Amlodipine by CYP3A4

Quantitative Data

The following tables summarize the key quantitative parameters associated with the CYP3A4-mediated metabolism of amlodipine.

Table 1: Enzyme Kinetic Parameters for Amlodipine Metabolism
ParameterValueEnzyme SourceReference
Km Data not available in the reviewed literature--
Vmax Data not available in the reviewed literature--

Note: While the importance of CYP3A4 in amlodipine metabolism is well-established, specific Michaelis-Menten constants (Km and Vmax) were not explicitly found in the reviewed literature. Further targeted research may be required to determine these values.

Table 2: Inhibition of CYP3A4 by Amlodipine Enantiomers

Amlodipine is a racemic mixture of R- and S-enantiomers. Studies have shown that these enantiomers exhibit stereoselective, time-dependent inhibition of CYP3A4.[2][5][6][7]

EnantiomerInhibition TypeParameterValue (µM)Reference
S-Amlodipine ReversibleKi8.95[2][5][6][7]
Time-DependentKI14.06[2][5][6][7]
kinact (min-1)0.041[2][5][6][7]
R-Amlodipine ReversibleKi14.85[2][5][6][7]
Time-DependentKI8.22[2][5][6][7]
kinact (min-1)0.065[2][5][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of amlodipine metabolism by CYP3A4.

In Vitro Metabolism of Amlodipine using Human Liver Microsomes (HLM)

This protocol is designed to determine the metabolic profile of amlodipine and identify the enzymes responsible for its metabolism.

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Incubation_Mix Prepare Incubation Mixture: - HLM - Amlodipine - Buffer HLM->Incubation_Mix Amlodipine_Stock Amlodipine Stock Solution Amlodipine_Stock->Incubation_Mix NADPH_System NADPH-Generating System Initiate_Reaction Initiate with NADPH System NADPH_System->Initiate_Reaction Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation_Mix Preincubation Pre-incubate at 37°C Incubation_Mix->Preincubation Preincubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate Terminate Reaction (e.g., with cold acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

Figure 2: Experimental Workflow for In Vitro Metabolism Assay

Materials:

  • Human Liver Microsomes (HLM)

  • Amlodipine

  • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Incubator or water bath at 37°C

  • Centrifuge

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of amlodipine in a suitable solvent (e.g., methanol or DMSO).

    • Prepare the NADPH-generating system according to the manufacturer's instructions.

    • Prepare the phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine HLM (final concentration typically 0.2-1 mg/mL), phosphate buffer, and amlodipine (at various concentrations to determine kinetics, or a single concentration for metabolic profiling).

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-generating system.

    • Incubate for a specific time (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.

  • Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Quantification of Amlodipine and its Metabolite M9 by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of amlodipine and its primary metabolite, M9.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample In Vitro Sample Supernatant Mix Spike with Internal Standard Sample->Mix IS Internal Standard (e.g., Amlodipine-d4) IS->Mix Inject Inject into LC-MS/MS Mix->Inject Column C18 Reversed-Phase Column Inject->Column Separation Chromatographic Separation Column->Separation Mobile_Phase Mobile Phase Gradient (e.g., Acetonitrile and Water with Formic Acid) Mobile_Phase->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Detection Detection of Parent and Product Ions MRM->Detection

References

The Influence of CYP3A5 on Amlodipine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of the cytochrome P450 3A5 (CYP3A5) enzyme in the metabolism of amlodipine, a widely prescribed calcium channel blocker for the treatment of hypertension and angina. Understanding the intricate relationship between CYP3A5 genetic polymorphisms and amlodipine's pharmacokinetics and pharmacodynamics is crucial for advancing personalized medicine and optimizing therapeutic outcomes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways to offer a comprehensive resource for professionals in the field.

Introduction to Amlodipine Metabolism

Amlodipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A (CYP3A) subfamily of enzymes.[1][2] The main metabolic pathway involves the dehydrogenation of amlodipine's dihydropyridine ring to form an inactive pyridine derivative, known as M9.[3][4] While both CYP3A4 and CYP3A5 are implicated in this process, the precise contribution of each enzyme remains a subject of ongoing research and discussion.[1][5] Some studies suggest that CYP3A4 is the principal enzyme responsible for amlodipine clearance, while others highlight the significant impact of CYP3A5, particularly in individuals expressing the functional form of the enzyme.[4][6][7]

Genetic variations within the CYP3A5 gene can lead to significant interindividual differences in enzyme activity, thereby affecting drug metabolism, efficacy, and the risk of adverse drug reactions.[5][7] The most well-studied polymorphism is the CYP3A53 allele, which results in a splicing defect and a non-functional protein.[7][8] Individuals homozygous for this allele (CYP3A53/3) are considered "non-expressers," while those carrying at least one CYP3A51 allele are "expressers" of the functional enzyme.

Quantitative Impact of CYP3A5 Genotype on Amlodipine Pharmacokinetics

The genetic status of CYP3A5 has a demonstrable effect on the pharmacokinetic parameters of amlodipine. Multiple studies have quantified these differences, and the data is summarized below for clear comparison.

Clinical Pharmacokinetic Parameters

Clinical studies have consistently shown that individuals expressing functional CYP3A5 (CYP3A51 carriers) exhibit altered amlodipine plasma concentrations compared to non-expressers (CYP3A53/*3 carriers).

Pharmacokinetic ParameterCYP3A51 Carriers (Expressers)CYP3A53/*3 Carriers (Non-expressers)P-valueStudy Population
Oral Clearance (CL/F) (L/h) 27.0 ± 8.232.4 ± 10.20.063Healthy Korean Males[8][9]
Area Under the Plasma Concentration-Time Curve (AUC) (ng·h/mL) 200.9 ± 61.9167.6 ± 45.00.029Healthy Korean Males[8][9]
Peak Plasma Concentration (Cmax) (ng/mL) 3.8 ± 1.13.1 ± 0.80.037Healthy Korean Males[8][9]

Table 1: Influence of CYP3A5 Genotype on Amlodipine Pharmacokinetic Parameters in Healthy Volunteers.

In Vitro Metabolic Activity

Experiments using recombinant CYP3A5 enzymes have provided direct evidence of the enzyme's capacity to metabolize amlodipine and have quantified the impact of different genetic variants on its metabolic activity.

CYP3A5 AlleleVmax (pmol/min/pmol P450)Km (µmol/l)Intrinsic Clearance (Vmax/Km) (µl/min/pmol P450)
CYP3A51/1 0.61 ± 0.020.32 ± 0.121.91 ± 0.05
CYP3A54 0.42 ± 0.020.31 ± 0.051.35 ± 0.15
CYP3A56 0.66 ± 0.040.32 ± 0.082.06 ± 0.05

Table 2: In Vitro Kinetic Parameters of Amlodipine Metabolism by Recombinant CYP3A5 Polymorphisms.[10][11]

Clinical Implications of CYP3A5-Mediated Amlodipine Metabolism

The variations in amlodipine metabolism due to CYP3A5 genotype have significant clinical implications, affecting both the therapeutic response and the incidence of adverse effects.

Antihypertensive Efficacy

Studies have shown a link between CYP3A5 genotype and blood pressure response to amlodipine. For instance, in Chinese hypertensive patients who had undergone renal transplantation, individuals with the CYP3A53/3 genotype (non-expressers) exhibited a significantly greater reduction in diastolic blood pressure compared to those with other genotypes.[5][7] Similarly, hypertensive patients with the CYP3A51/3 genotype showed a greater decrease in blood pressure compared to CYP3A51/1 individuals.[5][7]

Adverse Drug Reactions

A notable adverse effect of amlodipine is peripheral edema.[5][12] Research suggests that CYP3A5 polymorphisms play a role in the development of this side effect. A study in Chinese Han hypertensive patients found that carriers of the CYP3A53/3 genotype had an increased risk of amlodipine-induced peripheral edema.[5][12]

Experimental Protocols

This section details the methodologies employed in key studies investigating the role of CYP3A5 in amlodipine metabolism.

Genotyping of CYP3A5 Polymorphisms

Objective: To identify the genetic variants of the CYP3A5 gene in study participants.

Methods:

  • Targeted Region Sequencing: This method was used to genotype single nucleotide polymorphisms (SNPs) in all known haplotypes of CYP3A5.[12]

  • Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP): This technique is commonly used to detect the CYP3A5*3 (A6986G) polymorphism.[13]

    • DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes.

    • PCR Amplification: A specific segment of the CYP3A5 gene containing the polymorphic site is amplified using specific primers.

    • Restriction Enzyme Digestion: The PCR product is incubated with a restriction enzyme that recognizes the sequence altered by the polymorphism (e.g., SspI for CYP3A5*3). The presence or absence of the restriction site determines the genotype.

    • Gel Electrophoresis: The digested DNA fragments are separated by size on an agarose gel to visualize the different banding patterns corresponding to the different genotypes.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of amlodipine in individuals with different CYP3A5 genotypes.

Methods: [8][9]

  • Study Population: Healthy volunteers or patients are recruited and genotyped for CYP3A5.

  • Drug Administration: A single oral dose of amlodipine (e.g., 5 mg) is administered to each participant.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., before dosing and at various intervals up to 144 hours post-dose).

  • Plasma Amlodipine Quantification: Plasma is separated from the blood samples, and the concentration of amlodipine is measured using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including AUC, Cmax, and oral clearance (CL/F), using non-compartmental analysis.

In Vitro Metabolism Assays

Objective: To characterize the metabolism of amlodipine by specific CYP3A5 enzyme variants.

Methods: [10][11]

  • Enzyme Source: Recombinant human CYP3A5 enzymes (e.g., expressed in Saccharomyces cerevisiae) corresponding to different genetic variants (CYP3A51/1, CYP3A54, CYP3A56) are used.

  • Incubation: Amlodipine is incubated with the recombinant enzymes in the presence of an NADPH-generating system at 37°C.

  • Metabolite Quantification: The formation of the primary metabolite (M9) is measured over time using LC-MS/MS.

  • Enzyme Kinetics: The reaction rates at various amlodipine concentrations are determined to calculate the Michaelis-Menten kinetic parameters: Vmax (maximum reaction velocity) and Km (Michaelis constant). The intrinsic clearance is then calculated as the ratio of Vmax to Km.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the metabolic pathway of amlodipine, the logical relationship between CYP3A5 genotype and clinical outcomes, and a typical experimental workflow for studying amlodipine pharmacogenomics.

Amlodipine_Metabolism cluster_ingestion Drug Administration cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Amlodipine Amlodipine (Oral Administration) CYP3A5 CYP3A5 Amlodipine->CYP3A5 Dehydrogenation CYP3A4 CYP3A4 Amlodipine->CYP3A4 Dehydrogenation M9 Inactive Pyridine Metabolite (M9) CYP3A5->M9 CYP3A4->M9 Further_Metabolites Further Inactive Metabolites M9->Further_Metabolites O-demethylation, O-dealkylation, Oxidative deamination Excretion Renal Excretion Further_Metabolites->Excretion

Caption: Metabolic pathway of amlodipine in the liver.

CYP3A5_Genotype_Outcome cluster_genotype CYP3A5 Genotype cluster_metabolism Amlodipine Metabolism cluster_outcome Clinical Outcome Genotype CYP3A5 Polymorphism Expresser CYP3A51 Carrier (Expresser) Genotype->Expresser NonExpresser CYP3A53/*3 (Non-expresser) Genotype->NonExpresser Metabolism_High Increased Metabolism Expresser->Metabolism_High Metabolism_Low Decreased Metabolism NonExpresser->Metabolism_Low BP_Response_Normal Standard Blood Pressure Response Metabolism_High->BP_Response_Normal Edema_Risk_Low Lower Risk of Peripheral Edema Metabolism_High->Edema_Risk_Low BP_Response_High Enhanced Blood Pressure Response Metabolism_Low->BP_Response_High Edema_Risk_High Higher Risk of Peripheral Edema Metabolism_Low->Edema_Risk_High

Caption: CYP3A5 genotype and its impact on clinical outcomes.

Experimental_Workflow cluster_recruitment Patient/Subject Recruitment cluster_genotyping Genetic Analysis cluster_pk_pd Pharmacokinetic/Pharmacodynamic Analysis cluster_analysis Data Analysis and Interpretation Recruitment Recruit Hypertensive Patients or Healthy Volunteers Blood_Sample_G Collect Blood Sample (for DNA) Recruitment->Blood_Sample_G DNA_Extraction Genomic DNA Extraction Blood_Sample_G->DNA_Extraction Genotyping CYP3A5 Genotyping (e.g., PCR-RFLP) DNA_Extraction->Genotyping Stratification Stratify by Genotype (Expressers vs. Non-expressers) Genotyping->Stratification Amlodipine_Admin Administer Standard Dose of Amlodipine Stratification->Amlodipine_Admin Blood_Sample_PK Serial Blood Sampling (for Drug Concentration) Amlodipine_Admin->Blood_Sample_PK BP_Monitoring Monitor Blood Pressure Amlodipine_Admin->BP_Monitoring LCMS Quantify Amlodipine Plasma Concentration (LC-MS/MS) Blood_Sample_PK->LCMS PD_Analysis Correlate Genotype with Blood Pressure Response and Adverse Events BP_Monitoring->PD_Analysis PK_Analysis Pharmacokinetic Modeling (AUC, Cmax, CL/F) LCMS->PK_Analysis PK_Analysis->PD_Analysis Conclusion Draw Conclusions on CYP3A5 Role PD_Analysis->Conclusion

Caption: A typical experimental workflow for pharmacogenomic studies of amlodipine.

Conclusion

The evidence strongly indicates that CYP3A5 plays a significant role in the metabolism of amlodipine, with genetic polymorphisms in the CYP3A5 gene leading to clinically relevant variations in drug exposure and response. Individuals who are CYP3A5 non-expressers (CYP3A53/3) generally exhibit higher plasma concentrations of amlodipine, which can be associated with an enhanced antihypertensive effect but also an increased risk of adverse drug reactions such as peripheral edema.

For researchers and professionals in drug development, these findings underscore the importance of considering an individual's genetic makeup when developing and prescribing amlodipine and other drugs metabolized by CYP3A5. Further research is warranted to fully elucidate the interplay between CYP3A4 and CYP3A5 in amlodipine metabolism and to develop genotype-guided dosing strategies to maximize therapeutic benefit and minimize harm. The methodologies and data presented in this guide provide a solid foundation for future investigations in this critical area of pharmacogenomics.

References

Biotransformation of Amlodipine in Hepatocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amlodipine, a widely prescribed dihydropyridine calcium channel blocker for the management of hypertension and angina, undergoes extensive metabolism primarily in the liver.[1] This technical guide provides a comprehensive overview of the biotransformation of amlodipine in hepatocytes, detailing the metabolic pathways, the principal enzymes involved, and the resulting metabolites. It includes a thorough summary of quantitative data, detailed experimental protocols for in vitro analysis, and visual representations of metabolic pathways and experimental workflows to support researchers and professionals in drug development and pharmacokinetic studies.

Introduction

Amlodipine is characterized by its slow absorption and extensive hepatic metabolism, with approximately 90% of the administered dose being converted to inactive metabolites.[2] The primary metabolic route is the dehydrogenation of the dihydropyridine ring to a pyridine derivative.[3] Understanding the intricacies of amlodipine's biotransformation is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and the influence of genetic variations on its therapeutic efficacy and safety. This guide serves as a core resource for professionals investigating these aspects of amlodipine pharmacology.

Metabolic Pathways of Amlodipine

The biotransformation of amlodipine is a multi-step process predominantly occurring in hepatocytes. The initial and rate-limiting step is the oxidation of the dihydropyridine moiety.

Phase I Metabolism

Phase I metabolism of amlodipine is primarily oxidative and mediated by the cytochrome P450 (CYP) enzyme system.

  • Dehydrogenation: The main metabolic pathway is the dehydrogenation of the dihydropyridine ring of amlodipine to its pyridine analogue, a metabolite often referred to as M9.[3][4] This reaction is catalyzed almost exclusively by the CYP3A4 isoenzyme.[3][5] While the involvement of CYP3A5 has been investigated, studies have shown that CYP3A4 plays the key role in the metabolic clearance of amlodipine in humans.[3][5]

  • Further Oxidative Reactions: Following the formation of the pyridine derivative (M9), further metabolism occurs through several oxidative reactions, including:

    • O-demethylation[3]

    • O-dealkylation[3]

    • Oxidative deamination of the 2-aminoethoxy-methyl side-chain[3][6]

These subsequent reactions lead to the formation of various inactive pyridine derivatives that are then excreted.[1]

Phase II Metabolism

While Phase I reactions are predominant, Phase II conjugation has also been observed. In studies with rat hepatocytes, a glucuronide conjugate of a dehydrogenated, deaminated metabolite of amlodipine was detected, indicating that glucuronidation can occur as a secondary metabolic step.[7]

Species-Dependent Variations

Significant variations in the metabolic pathways of amlodipine have been observed across different species. In rats, metabolism primarily involves the cleavage of the 5-methoxy-carbonyl group, whereas in dogs, the main route is the oxidative deamination of the 2-aminoethoxy-methyl side-chain.[6]

Metabolic Pathway Diagram

Amlodipine_Metabolism Amlodipine Amlodipine M9 Pyridine Derivative (M9) Amlodipine->M9 CYP3A4 (Dehydrogenation) Further_Metabolites Inactive Pyridine Metabolites M9->Further_Metabolites O-demethylation O-dealkylation Oxidative deamination Glucuronide_Conjugate Glucuronide Conjugate Further_Metabolites->Glucuronide_Conjugate UGT Enzymes (Glucuronidation)

Caption: Metabolic pathway of amlodipine in hepatocytes.

Quantitative Data on Amlodipine Metabolism

The quantification of amlodipine and its metabolites is essential for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[1]

Table 1: LC-MS/MS Quantification of Amlodipine
ParameterMethod 1Method 2
Linearity Range (ng/mL)0.100 - 9.9900.02 - 20.0
Lower Limit of Quantification (LLOQ) (ng/mL)0.1000.02
Intra-day Precision (%CV)< 15%< 15%
Inter-day Precision (%CV)< 15%< 15%
Accuracy (% Bias)Within ±15%Within ±15%
Internal StandardAmlodipine maleate d4Amlodipine-d4 besylate

Data sourced from BenchChem (2025).[1]

Table 2: LC-MS/MS Quantification of Amlodipine Metabolites
AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)
Dehydroamlodipine (M9)1 - 641
O-des[2-aminoethyl]-O-carboxymethyl DH-AML0.5 - 640.5

Note: The use of a deuterated internal standard for the metabolites themselves was not explicitly stated in the source study but was part of a simultaneous analysis with amlodipine.[1]

Factors Influencing Amlodipine Biotransformation

Genetic Polymorphisms

Genetic variations in the genes encoding metabolizing enzymes can significantly alter the pharmacokinetics and pharmacodynamics of amlodipine.

  • CYP3A4/CYP3A5: Polymorphisms in CYP3A4 and CYP3A5 have been associated with altered antihypertensive efficacy of amlodipine.[8][9] For instance, the CYP3A53* polymorphism has been shown to affect the antihypertensive response in certain patient populations.[8] Carriers of the CYP3A53/3 genotype may exhibit lower plasma concentrations of amlodipine compared to carriers of the CYP3A51* allele.[9]

Drug-Drug Interactions

Co-administration of amlodipine with drugs that inhibit or induce CYP3A4 can lead to clinically significant interactions.

  • CYP3A4 Inhibitors: Strong and moderate inhibitors of CYP3A4, such as ketoconazole, itraconazole, and clarithromycin, can decrease the metabolism of amlodipine, leading to increased plasma concentrations and a higher risk of adverse effects like hypotension and edema.[10][11][12]

  • CYP3A4 Inducers: Conversely, CYP3A4 inducers like rifampin can increase the metabolism of amlodipine, potentially reducing its therapeutic efficacy.[10][12]

Experimental Protocols

The following protocols are foundational for the in vitro study of amlodipine biotransformation in hepatocytes and subcellular fractions.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to identify the metabolites of amlodipine and the primary enzymes responsible for its metabolism.

Materials:

  • Amlodipine

  • Pooled Human Liver Microsomes (HLM)

  • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Recombinant human CYP enzymes (CYP3A4, CYP3A5, etc.)

  • Selective CYP inhibitors (e.g., ketoconazole for CYP3A4/5, CYP3cide for CYP3A4)

  • Acetonitrile (for reaction termination)

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of amlodipine in a suitable solvent (e.g., methanol). Prepare the NADPH-generating system in potassium phosphate buffer.

  • Incubation Mixture: In a microcentrifuge tube, combine HLM, the NADPH-generating system, and potassium phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add amlodipine to the pre-incubated mixture to start the reaction. The final volume is typically 200-500 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Analysis: Collect the supernatant and analyze it using a validated LC-MS/MS method to identify and quantify the metabolites formed.[6]

  • Enzyme Phenotyping: To identify the specific CYP enzymes involved, perform separate incubations with:

    • A panel of recombinant human CYP enzymes in place of HLM.[3]

    • HLM in the presence of selective chemical inhibitors.[3]

Metabolism Studies in Primary Hepatocyte Cultures

This protocol allows for the investigation of both Phase I and Phase II metabolism in a more physiologically relevant system.

Materials:

  • Cryopreserved or fresh primary hepatocytes (human or other species)

  • Hepatocyte culture medium

  • Collagen-coated culture plates

  • Amlodipine

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Hepatocyte Seeding: Thaw cryopreserved hepatocytes according to the manufacturer's instructions.[13] Plate the hepatocytes on collagen-coated plates at a desired density and allow them to attach for several hours in a CO2 incubator.

  • Compound Addition: After attachment, replace the medium with fresh medium containing amlodipine at the desired concentration.

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Collection: At each time point, collect both the culture medium (supernatant) and the cells (hepatocyte lysate).

  • Sample Preparation:

    • Medium: Precipitate proteins from the medium using a solvent like acetonitrile.

    • Cells: Lyse the cells (e.g., by sonication or with a lysis buffer) and then precipitate proteins.

  • Analysis: Analyze the processed samples by LC-MS/MS to identify and quantify the parent drug and its metabolites.[7]

Experimental Workflow Diagram

Experimental_Workflow cluster_HLM Human Liver Microsome Assay cluster_Hepatocytes Primary Hepatocyte Assay HLM_Start Prepare Incubation Mixture (HLM, NADPH, Buffer) HLM_Incubate Add Amlodipine Incubate at 37°C HLM_Start->HLM_Incubate HLM_Stop Terminate Reaction (Acetonitrile) HLM_Incubate->HLM_Stop HLM_Process Centrifuge & Collect Supernatant HLM_Stop->HLM_Process HLM_Analyze LC-MS/MS Analysis HLM_Process->HLM_Analyze Hep_Start Seed Hepatocytes on Collagen Plates Hep_Incubate Add Amlodipine Incubate at 37°C Hep_Start->Hep_Incubate Hep_Collect Collect Medium and Cell Lysate Hep_Incubate->Hep_Collect Hep_Process Protein Precipitation Hep_Collect->Hep_Process Hep_Analyze LC-MS/MS Analysis Hep_Process->Hep_Analyze

Caption: In vitro experimental workflows for amlodipine metabolism.

Conclusion

The biotransformation of amlodipine in hepatocytes is a well-characterized process dominated by CYP3A4-mediated dehydrogenation to its primary pyridine metabolite, M9, which undergoes further oxidative metabolism. This guide has synthesized the current knowledge on amlodipine metabolism, providing quantitative data, detailed experimental protocols, and visual aids to facilitate further research. A thorough understanding of these metabolic pathways is paramount for optimizing therapeutic strategies, predicting drug interactions, and personalizing medicine based on genetic profiles. The provided methodologies serve as a robust foundation for researchers in the fields of drug metabolism and pharmacokinetics.

References

An In-depth Technical Guide to the Discovery of Amlodipine Phase II Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and characterization of the phase II metabolites of amlodipine. It includes detailed information on the metabolic pathways, experimental protocols for metabolite identification, and available quantitative data. This document is intended to serve as a valuable resource for professionals involved in drug metabolism and pharmacokinetic studies.

Amlodipine Metabolism: A Two-Phase Process

Amlodipine undergoes extensive metabolism in the liver, a process that can be broadly categorized into phase I and phase II reactions. The primary goal of this metabolic conversion is to transform the lipophilic parent drug into more water-soluble compounds that can be readily excreted from the body.

Phase I Metabolism: The Initial Transformation

The initial and most significant step in amlodipine metabolism is the oxidation of its dihydropyridine ring to a pyridine derivative, a reaction primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This pyridine metabolite is largely inactive. Following this initial dehydrogenation, the molecule undergoes several other phase I reactions, including oxidative deamination, de-esterification, and aliphatic hydroxylation.[2] In humans, the principal route of metabolism involves this oxidation to the pyridine analogue, followed by further metabolic changes to the side chains.[2] An in vitro study using rat hepatocytes identified a total of 21 phase I and phase II metabolites, indicating a complex series of biotransformations.[3]

Phase II Metabolism: Conjugation for Excretion

Phase II metabolism involves the conjugation of the phase I metabolites with endogenous molecules to further increase their water solubility and facilitate their elimination. In the case of amlodipine, the available scientific literature consistently points to the existence of a single phase II metabolite. This metabolite is identified as a glucuronide of a dehydrogenated and deaminated metabolite of amlodipine.[3] This glucuronidation reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. However, the specific UGT isozyme responsible for the glucuronidation of the amlodipine metabolite has not been identified in the reviewed literature.

Quantitative Data on Amlodipine Metabolites

Quantitative data on the phase II metabolite of amlodipine is not extensively available in the current body of scientific literature. However, studies on the excretion of amlodipine and its metabolites provide some quantitative insights into the overall metabolic profile.

In a study involving human volunteers who received radiolabeled amlodipine, renal elimination was the primary route of excretion, accounting for approximately 60% of the administered dose.[2] The majority of the excreted compounds were metabolites, with only a small amount of unchanged amlodipine being detected.[2]

The table below summarizes the available quantitative data on a major phase I metabolite of amlodipine found in human urine.

MetabolitePercentage of Urinary RadioactivityReference
2-([4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl- 2-pyridyl]methoxy) acetic acid33%[2]

Note: This data pertains to a phase I metabolite. Quantitative data for the phase II glucuronide metabolite is not available in the reviewed literature.

Experimental Protocols

The identification and characterization of amlodipine's phase II metabolite have been achieved through a combination of in vitro metabolism studies and advanced analytical techniques.

In Vitro Metabolism Using Rat Hepatocytes

This protocol is based on the methodology described in the study that first identified the amlodipine phase II metabolite.[3]

Objective: To generate amlodipine metabolites, including the phase II glucuronide, for subsequent analysis.

Materials:

  • Primary cultures of rat hepatocytes

  • Amlodipine standard

  • Cell culture medium (e.g., Williams' Medium E)

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (for quenching the reaction)

  • Centrifuge

Procedure:

  • Cell Culture: Culture primary rat hepatocytes in appropriate cell culture plates until they form a confluent monolayer.

  • Incubation: Prepare a solution of amlodipine in the cell culture medium at a suitable concentration. Remove the existing medium from the hepatocytes and add the amlodipine-containing medium.

  • Metabolism: Incubate the hepatocytes with amlodipine for a predetermined period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2 to allow for metabolic conversion.

  • Sample Collection: After incubation, collect the cell culture medium containing the parent drug and its metabolites.

  • Reaction Quenching: Terminate the metabolic activity by adding a cold organic solvent, such as acetonitrile, to the collected medium.

  • Sample Preparation: Centrifuge the mixture to precipitate proteins and other cellular debris. Collect the supernatant for LC-MS/MS analysis.

Sample Preparation for LC-MS/MS Analysis: Solid-Phase Extraction (SPE)

Objective: To extract and concentrate amlodipine and its metabolites from a biological matrix (e.g., plasma or hepatocyte incubation medium) prior to LC-MS/MS analysis.

Materials:

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol (for conditioning and elution)

  • Water (for equilibration and washing)

  • Formic acid (for sample acidification)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 100 µL of the sample, add an internal standard and acidify with formic acid.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 10% methanol to remove interfering substances.

  • Elution: Elute the analytes (amlodipine and its metabolites) from the cartridge with 1.0 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Method for Metabolite Identification

Objective: To separate, detect, and identify amlodipine and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute analytes of varying polarities.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 30 - 40°C

  • Injection Volume: 5 - 10 µL

Mass Spectrometric Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan for metabolite discovery and product ion scan for structural elucidation.

  • Collision Energy: Optimized for fragmentation of the metabolites of interest.

  • Data Analysis: The acquired mass spectral data is processed to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. Accurate mass measurements from a Q-TOF mass spectrometer can be used to determine the elemental composition of the metabolites.[3]

Visualizations

The following diagrams illustrate the key processes involved in the metabolism and analysis of amlodipine.

amlodipine_metabolism Amlodipine Amlodipine PhaseI_Metabolites Phase I Metabolites (Dehydrogenated Pyridine Derivative, etc.) Amlodipine->PhaseI_Metabolites CYP3A4 Dehydrogenated_Deaminated_Metabolite Dehydrogenated, Deaminated Metabolite PhaseI_Metabolites->Dehydrogenated_Deaminated_Metabolite Further Phase I Reactions PhaseII_Metabolite Phase II Metabolite (Glucuronide Conjugate) Dehydrogenated_Deaminated_Metabolite->PhaseII_Metabolite UGT Enzymes Excretion Excretion (Urine) PhaseII_Metabolite->Excretion

Caption: Amlodipine Metabolic Pathway.

in_vitro_workflow cluster_prep Preparation cluster_incubation Metabolism cluster_analysis Analysis Hepatocyte_Culture Culture Rat Hepatocytes Incubation Incubate Hepatocytes with Amlodipine (37°C) Hepatocyte_Culture->Incubation Amlodipine_Solution Prepare Amlodipine Solution Amlodipine_Solution->Incubation Quenching Quench Reaction (Acetonitrile) Incubation->Quenching Centrifugation Centrifuge to Remove Debris Quenching->Centrifugation Analysis LC-MS/MS Analysis of Supernatant Centrifugation->Analysis

Caption: In Vitro Metabolism Workflow.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Collect Sample (e.g., Plasma) SPE Solid-Phase Extraction (SPE) Sample_Collection->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation HPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Data_Processing Data Processing and Metabolite Identification MS_Detection->Data_Processing

Caption: Bioanalytical Workflow for Metabolite ID.

References

An In-Depth Technical Guide to the Inactive Metabolites of Amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inactive metabolites of amlodipine, a widely prescribed calcium channel blocker. A thorough understanding of a drug's metabolic fate is critical for drug development, ensuring safety and efficacy. This document details the metabolic pathways, chemical structures, and analytical methodologies for the study of amlodipine's metabolites.

Introduction to Amlodipine Metabolism

Amlodipine undergoes extensive metabolism in the liver, with approximately 90% of the administered dose being converted to a variety of inactive metabolites.[1] The primary metabolic pathway is the dehydrogenation of the dihydropyridine ring to its pyridine analogue, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP3A4.[1][2] These resulting pyridine derivatives are pharmacologically inactive and are primarily excreted through the urine, accounting for about 60% of the administered dose.[3]

Key Inactive Metabolites of Amlodipine

The metabolic cascade of amlodipine results in several pyridine derivatives. The most significant inactive metabolites that have been identified and characterized are:

  • Dehydroamlodipine (DH-AML) : Also referred to as M9, this is the primary metabolite formed by the oxidation of the dihydropyridine ring of amlodipine.[1]

  • O-des[2-aminoethyl]-O-carboxymethyl dehydroamlodipine (CM-DH-AML) : A subsequent metabolite formed from the further metabolism of dehydroamlodipine.[3]

Chemical Structures and Properties

The chemical structures and properties of amlodipine and its key inactive metabolites are summarized below.

CompoundChemical StructureMolecular FormulaIUPAC Name
Amlodipine C₂₀H₂₅ClN₂O₅3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Dehydroamlodipine (DH-AML) C₂₀H₂₃ClN₂O₅3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate
O-des[2-aminoethyl]-O-carboxymethyl dehydroamlodipine (CM-DH-AML) C₂₀H₂₀ClNO₇2-[(carboxymethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl 5-methyl ester

Quantitative Data on Amlodipine Metabolites

While comprehensive pharmacokinetic data such as Cmax, Tmax, and AUC for the individual inactive metabolites of amlodipine are not extensively reported in the literature, some studies have quantified their plasma concentrations in hypertensive patients.

MetabolitePlasma Concentration Range (ng/mL)
Dehydroamlodipine (DH-AML) 1.4 - 10.9
O-des[2-aminoethyl]-O-carboxymethyl dehydroamlodipine (CM-DH-AML) 5.6 - 38.3

Data from a study on hypertensive patients.[3]

Metabolic Pathway of Amlodipine

The biotransformation of amlodipine is a multi-step process initiated by the crucial dehydrogenation step. The subsequent metabolism of the primary metabolite, dehydroamlodipine, involves several reactions.

amlodipine_metabolism Amlodipine Amlodipine (Dihydropyridine) M9 Dehydroamlodipine (M9) (Pyridine Derivative) Amlodipine->M9 CYP3A4 (Dehydrogenation) Secondary_Metabolites Further Pyridine Derivatives (e.g., CM-DH-AML) M9->Secondary_Metabolites Oxidative Deamination, O-Demethylation, O-Dealkylation

Caption: Metabolic pathway of amlodipine to its inactive pyridine metabolites.

Experimental Protocols

The identification and quantification of amlodipine and its inactive metabolites are predominantly achieved through Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

In Vitro Metabolism Study using Human Liver Microsomes (HLM)

This protocol is designed to investigate the metabolic profile of amlodipine in a controlled in vitro environment.

Objective: To identify the metabolites of amlodipine formed by human liver microsomal enzymes.

Materials:

  • Amlodipine

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (e.g., a stable isotope-labeled amlodipine)

Procedure:

  • Prepare an incubation mixture containing HLM, phosphate buffer, and amlodipine.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the mixture to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method.

in_vitro_workflow Start Start Incubation Incubation of Amlodipine with HLM and NADPH Start->Incubation Quenching Reaction Quenching (Acetonitrile) Incubation->Quenching Centrifugation Protein Precipitation (Centrifugation) Quenching->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis End End Analysis->End

Caption: Experimental workflow for in vitro metabolism study of amlodipine.

Quantification of Amlodipine and its Metabolites in Human Plasma by LC-MS/MS

This protocol outlines a typical method for the simultaneous determination of amlodipine, dehydroamlodipine (DH-AML), and O-des[2-aminoethyl]-O-carboxymethyl dehydroamlodipine (CM-DH-AML) in human plasma.

Sample Preparation:

  • To a 200 µL aliquot of human plasma, add a suitable internal standard.

  • Perform protein precipitation by adding 800 µL of acetonitrile.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Parameters:

ParameterSetting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions Amlodipine: m/z 409.1 → 238.1DH-AML: m/z 407.1 → 236.1CM-DH-AML: m/z 422.1 → 284.1

Note: The exact MRM transitions may vary slightly depending on the instrument and specific adducts formed.

Conclusion

The metabolism of amlodipine is well-characterized, leading to the formation of several inactive pyridine derivatives. The primary pathway involves CYP3A4-mediated dehydrogenation to dehydroamlodipine, which is further metabolized. The analytical methods, particularly LC-MS/MS, are well-established for the sensitive and specific quantification of amlodipine and its metabolites in biological matrices. This in-depth understanding is essential for the continued safe and effective use of amlodipine in clinical practice and for guiding future drug development efforts.

References

Amlodipine Degradation Products: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[Shanghai, China] – As a widely prescribed calcium channel blocker for the treatment of hypertension and angina, the stability and impurity profile of amlodipine are of paramount importance in drug development and quality control. This technical guide provides a comprehensive overview of the identification and characterization of amlodipine degradation products, tailored for researchers, scientists, and drug development professionals. This document outlines the primary degradation pathways, summarizes quantitative data from forced degradation studies, provides detailed experimental protocols, and visualizes key processes using Graphviz diagrams.

Introduction to Amlodipine Stability

Amlodipine, chemically known as 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[1][2] Understanding these degradation pathways and identifying the resulting impurities is a critical regulatory requirement and essential for ensuring the safety and efficacy of amlodipine-containing drug products. Forced degradation studies, as mandated by the International Conference on Harmonization (ICH) guidelines, are instrumental in elucidating the intrinsic stability of the drug substance and developing stability-indicating analytical methods.[1][2]

Amlodipine Degradation Pathways

Amlodipine primarily degrades through hydrolysis, oxidation, and photolysis. The dihydropyridine ring in the amlodipine molecule is a key "soft spot" susceptible to degradation.[3]

  • Hydrolysis: Amlodipine is unstable in both acidic and alkaline conditions.[1][2] Acidic hydrolysis can lead to the formation of Impurity F through the transesterification of the ethyl-ester in the presence of methanol.[3] Alkaline hydrolysis is also a major degradation pathway.[3][4]

  • Oxidation: Oxidative stress, typically induced by agents like hydrogen peroxide, leads to the aromatization of the dihydropyridine ring to a pyridine ring, forming Impurity D (also known as dehydro amlodipine).[3][5] This impurity is also observed under acidic conditions.[5]

  • Photodegradation: Exposure to light is a significant degradation pathway for amlodipine.[3][4] Photolytic degradation can involve dehalogenation of the chlorophenyl ring and other complex transformations, leading to the formation of numerous photoproducts.[3][6] One of the primary photoproducts is the pyridine derivative of amlodipine.[6]

Identification of Amlodipine Degradation Products

Several degradation products of amlodipine have been identified and characterized using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and tandem Mass Spectrometry (LC-MS/MS).[1][2][5] The table below summarizes some of the key identified degradation products.

Impurity Name/IdentifierMolecular FormulaMass (m/z)Formation Condition(s)Reference(s)
Impurity D (Dehydro Amlodipine) C20H23ClN2O5407Oxidation, Acidic[5][7]
Impurity F (Amlodipine Dimethyl Ester) C19H23ClN2O5395Acidic, Alkaline[8][9][10]
AML 12 -381Acidic (photodegradation)[6]
Unnamed Degradant -351Acidic, Basic[5]
Unnamed Degradant -349Basic[5]

Quantitative Analysis of Amlodipine Degradation

Forced degradation studies provide quantitative data on the extent of amlodipine degradation under various stress conditions. The following table summarizes results from different studies. It is important to note that the percentage of degradation can vary significantly based on the specific experimental conditions (e.g., concentration of stressor, temperature, duration).

Stress ConditionStressor/ParametersDurationDegradation (%)Reference(s)
Acidic Hydrolysis 0.1 M HCl3 days~1%[10]
5 M HCl, 80°C6 hours75.2%[11]
Acidic Medium-60%[5]
Alkaline Hydrolysis 0.1 M NaOH3 days43%[10]
5 M NaOH, 80°C6 hoursTotal Degradation[11]
Basic Medium-25%[5]
Oxidation 3% H2O23 days~1%[10]
3% H2O2 in Methanol (80:20), 80°C6 hours80.1%[11]
30% H2O2-20%[5]
Photodegradation 200 W-h/m² UV light & 1.2 million lux-h visible light-5%[10]
Photostability chamber14 days32.2%[11]
Thermal Degradation 105°C3 daysNo degradation[10]
80°C48 hoursNo major impurities[5]
Thermal & Humidity 85°C, 85% RH3 daysNo degradation[10]

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies on amlodipine and for the analysis of its degradation products using HPLC.

Forced Degradation Studies Protocol

Objective: To induce the degradation of amlodipine under various stress conditions to identify potential degradation products and assess its intrinsic stability.

Materials:

  • Amlodipine Besylate drug substance

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H2O2), 30%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of amlodipine besylate in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature for a specified period (e.g., 3 days).[10]

    • For more aggressive degradation, use a higher concentration of acid (e.g., 5 M HCl) and elevated temperature (e.g., 80°C) for a shorter duration (e.g., 6 hours).[11]

    • After the specified time, neutralize the solution with an appropriate amount of 0.1 M NaOH.

    • Dilute the final solution to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified period (e.g., 3 days).[10]

    • For more aggressive degradation, use a higher concentration of base (e.g., 5 M NaOH) and elevated temperature (e.g., 80°C) for a shorter duration (e.g., 6 hours).[11]

    • After the specified time, neutralize the solution with an appropriate amount of 0.1 M HCl.

    • Dilute the final solution to a suitable concentration for analysis.

  • Oxidative Degradation:

    • To a known volume of the stock solution, add an equal volume of 3% H2O2.

    • Keep the solution at room temperature for a specified period (e.g., 3 days).[10]

    • For more aggressive degradation, use a higher concentration of H2O2 (e.g., 30%) or a mixture of H2O2 and an organic solvent at an elevated temperature.[5][11]

    • Dilute the final solution to a suitable concentration for analysis.

  • Photodegradation:

    • Expose a solution of amlodipine besylate to light in a photostability chamber providing both UV and visible light exposure (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10]

    • Simultaneously, keep a control sample protected from light.

    • After the exposure, dilute the samples to a suitable concentration for analysis.

  • Thermal Degradation:

    • Place a solid sample of amlodipine besylate in a temperature-controlled oven at a high temperature (e.g., 105°C) for a specified period (e.g., 3 days).[10]

    • After the exposure, dissolve the sample in a suitable solvent and dilute to a suitable concentration for analysis.

HPLC-UV Method for Amlodipine and its Degradation Products

Objective: To develop and validate a stability-indicating HPLC method for the separation and quantification of amlodipine and its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A mixture of a buffer solution (e.g., 0.04 M sodium dihydrogen phosphate monohydrate, pH 4.0) and an organic modifier (e.g., ethanol or acetonitrile) in a suitable ratio (e.g., 60:40 v/v).[12]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Detection Wavelength: 237 nm[13]

  • Injection Volume: 20 µL

Procedure:

  • Preparation of Standard and Sample Solutions:

    • Prepare a standard solution of amlodipine besylate of known concentration in the mobile phase.

    • Prepare sample solutions from the forced degradation studies by diluting them to a suitable concentration with the mobile phase.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and identify the peaks corresponding to amlodipine and its degradation products based on their retention times.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of amlodipine in the stressed samples to that in an unstressed control sample.

    • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams, created using the DOT language, illustrate the primary degradation pathways of amlodipine and a typical experimental workflow for its analysis.

G cluster_pathways Amlodipine Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis Amlodipine Amlodipine (Dihydropyridine) ImpurityD Impurity D (Pyridine Derivative) Amlodipine->ImpurityD H2O2 ImpurityF Impurity F (Dimethyl Ester) Amlodipine->ImpurityF Acid/Base PhotoProducts Various Photoproducts Amlodipine->PhotoProducts Light

Caption: Primary degradation pathways of amlodipine.

G cluster_workflow Forced Degradation & Analysis Workflow start Start: Amlodipine Drug Substance stress Forced Degradation (Acid, Base, Oxidation, Light, Heat) start->stress sample_prep Sample Preparation (Neutralization, Dilution) stress->sample_prep hplc HPLC Analysis (C18 Column, UV Detection) sample_prep->hplc data_analysis Data Analysis (Peak Identification, % Degradation) hplc->data_analysis end End: Stability Profile & Impurity Identification data_analysis->end

Caption: Experimental workflow for amlodipine degradation studies.

Conclusion

This technical guide provides a comprehensive overview of the current knowledge on amlodipine degradation products. The information presented, including degradation pathways, quantitative data, detailed experimental protocols, and visual workflows, serves as a valuable resource for scientists and researchers in the pharmaceutical industry. A thorough understanding of amlodipine's stability profile is crucial for the development of robust formulations and reliable analytical methods, ultimately ensuring the quality, safety, and efficacy of this important medication.

References

Methodological & Application

Application Note and Protocol: Quantification of Amlodipine and its Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine is a long-acting calcium channel blocker widely prescribed for the treatment of hypertension and angina.[1][2] It is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into several inactive metabolites.[1][2][3] The major route of excretion is through urine, which contains about 60% of the administered dose, largely as inactive pyridine metabolites.[1][3] Accurate quantification of amlodipine and its metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This application note provides a detailed protocol for the simultaneous quantification of amlodipine and its major metabolites using a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Amlodipine's metabolism primarily involves the oxidation of the dihydropyridine ring to its pyridine analogue.[4] Cytochrome P450 3A4 (CYP3A4) is the key enzyme responsible for this dehydrogenation.[4] Major metabolites identified in human plasma include dehydroamlodipine (DH-AML) and O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML).[5]

Metabolic Pathway of Amlodipine

The metabolic conversion of amlodipine is a multi-step process. The initial and primary step is the dehydrogenation of the dihydropyridine ring to form a pyridine derivative. Subsequent metabolic reactions on the side chains, such as hydrolysis, oxidative deamination, and hydroxylation, lead to the formation of various metabolites.[6][7]

Amlodipine Amlodipine C₂₀H₂₅ClN₂O₅ Metabolite1 Dehydroamlodipine (DH-AML) Amlodipine->Metabolite1 CYP3A4 (Dehydrogenation) Metabolite2 {O-des[2-aminoethyl]- O-carboxymethyl DH-AML (CM-DH-AML)} Metabolite1->Metabolite2 Oxidative Deamination & De-esterification

Fig 1. Simplified metabolic pathway of Amlodipine.

Experimental Workflow

The quantification of amlodipine and its metabolites in biological samples by LC-MS/MS involves several key steps, from sample collection and preparation to data acquisition and analysis.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample IS Internal Standard (e.g., Amlodipine-d4) Extraction Extraction (LLE, SPE, or PPT) Plasma->Extraction IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Reconstitution->LC MS Mass Spectrometry LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Fig 2. Experimental workflow for LC-MS/MS analysis.

Materials and Methods

Reagents and Materials
  • Amlodipine, Dehydroamlodipine (DH-AML), and O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML) reference standards

  • Amlodipine-d4 (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Ammonium acetate

  • Ethyl acetate

  • Water (HPLC grade)

  • Human plasma (blank)

Instrumentation
  • Liquid Chromatograph (e.g., SCIEX ExionLC™ AD HPLC System)

  • Tandem Mass Spectrometer (e.g., QTRAP® 4500 System)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of amlodipine, DH-AML, CM-DH-AML, and amlodipine-d4 in methanol at a concentration of 1 mg/mL.[8][9]

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with a methanol:water (50:50 v/v) mixture to various concentrations for spiking into plasma.[8][9]

  • Calibration and QC Samples: Prepare calibration curve and quality control samples by spiking 2% by volume of the appropriate working standard solutions into human plasma.[9] Final calibration concentrations may range from 0.05 to 50 ng/mL.[9]

Sample Preparation from Plasma

Three common methods for sample preparation are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1]

a) Protein Precipitation (PPT) [1][5]

  • To 200 µL of plasma sample, add 600 µL of acetonitrile containing the internal standard (Amlodipine-d4).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

b) Liquid-Liquid Extraction (LLE) [10][11]

  • To 200 µL of plasma sample, add the internal standard.

  • Add 2.5 mL of ethyl acetate and vortex for 3 minutes.[10]

  • Centrifuge at 15,400 x g for 10 minutes.[10]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[10]

  • Reconstitute the residue in 200 µL of the mobile phase.[10]

c) Solid-Phase Extraction (SPE) [8][9]

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Phenomenex Strata™-X) with 1 mL of methanol followed by 1 mL of water.[8][9]

  • To 100 µL of plasma sample, add 5 µL of the internal standard working solution and mix.[8]

  • Add 500 µL of 0.2% v/v ethanolamine in water and vortex.[8][9]

  • Load the sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.[8][9]

  • Elute the analytes with 1 mL of 0.1% formic acid in methanol.[8][9]

  • Evaporate the eluent at 50°C under a nitrogen stream and reconstitute with 100 µL of mobile phase.[8][9]

LC-MS/MS Conditions

Liquid Chromatography
ParameterCondition
Column C18 column (e.g., 4.6 x 100 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Isocratic or gradient elution can be used. A typical isocratic condition is Acetonitrile: 0.01% formic acid (70:30, v/v).
Flow Rate 0.7 mL/min
Column Temperature 30°C[12]
Injection Volume 5-20 µL
Mass Spectrometry
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[13]
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V[13]
Source Temperature 300-600°C[8]
Declustering Potential 40 V[13]

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Amlodipine 409.2238.1 / 294.1[14]
Amlodipine-d4 413.2238.1[13]
Dehydroamlodipine (DH-AML) 407.1236.1 / 292.1
CM-DH-AML 423.1292.1 / 379.1

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Data Presentation: Quantitative Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for amlodipine and its metabolites.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Amlodipine 0.5 - 64[5]0.5[5]
Dehydroamlodipine (DH-AML) 1 - 64[5]1[5]
CM-DH-AML 0.5 - 64[5]0.5[5]

Table 2: Accuracy and Precision

AnalyteConcentration LevelIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
Amlodipine Low, Mid, High< 10.8[5]< 10.8[5]95.4 - 111.2[5]
DH-AML Low, Mid, High< 10.8[5]< 10.8[5]95.4 - 111.2[5]
CM-DH-AML Low, Mid, High< 10.8[5]< 10.8[5]95.4 - 111.2[5]

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Amlodipine 94.8 - 109.0[5]97.0 - 101.4[5]
DH-AML 94.8 - 109.0[5]97.0 - 101.4[5]
CM-DH-AML 94.8 - 109.0[5]97.0 - 101.4[5]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of amlodipine and its major metabolites in human plasma using LC-MS/MS. The described methods offer high sensitivity, specificity, and reproducibility, making them suitable for a wide range of applications in clinical and pharmaceutical research. The choice of sample preparation technique and specific LC-MS/MS parameters may require optimization based on the laboratory's instrumentation and specific study requirements.

References

Application Note & Protocol: HPLC-UV Method for the Detection of Amlodipine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the quantification of amlodipine and its primary metabolites in biological matrices using a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document includes comprehensive experimental procedures, tabulated quantitative data for method validation, and visual diagrams of the metabolic pathway and experimental workflow.

Introduction

Amlodipine is a long-acting calcium channel blocker widely prescribed for the treatment of hypertension and angina.[1] It is extensively metabolized in the liver, primarily by the Cytochrome P450 3A4 (CYP3A4) enzyme, into several inactive metabolites.[2][3][4] The principal metabolic pathway involves the oxidation of the dihydropyridine ring to its pyridine analogue.[4][5] Subsequent metabolic reactions include oxidative deamination, de-esterification, and aliphatic hydroxylation.[5] Approximately 60% of an administered dose is recovered in the urine, predominantly as these inactive pyridine metabolites.[3][5][6]

Accurate and reliable quantification of amlodipine and its metabolites in biological matrices such as plasma is crucial for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. This application note details a validated reversed-phase HPLC-UV method for this purpose, offering a cost-effective and accessible alternative to mass spectrometry-based methods.[1]

Amlodipine Metabolism

The biotransformation of amlodipine is a critical aspect of its pharmacokinetic profile. The process is primarily hepatic and yields metabolites with minimal to no pharmacological activity.[5] Understanding this pathway is essential for interpreting drug clearance and potential drug-drug interactions.

G Amlodipine Amlodipine (Dihydropyridine) Metabolite1 Primary Pyridine Metabolite Amlodipine->Metabolite1 CYP3A4/CYP3A5 (Oxidation) Metabolite2 Further Metabolites (via oxidative deamination, de-esterification, etc.) Metabolite1->Metabolite2 Further Metabolism Excretion Renal Excretion (Urine) Metabolite2->Excretion

Caption: Metabolic pathway of Amlodipine.

Experimental Protocols

Materials and Reagents
  • Amlodipine besylate reference standard

  • Amlodipine primary pyridine metabolite reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate or Potassium phosphate monobasic

  • Orthophosphoric acid or Triethylamine for pH adjustment

  • Water (HPLC grade/Milli-Q)

  • Drug-free human plasma

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[2]

Instrumentation

A standard HPLC system equipped with:

  • Isocratic or Gradient Pump

  • Autosampler/Manual Injector

  • Column Oven

  • UV-Vis Detector

  • Chromatography Data Station (Software)

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of amlodipine and its metabolites.

ParameterCondition
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)[7][8]
Mobile Phase Acetonitrile:Methanol:Buffer (e.g., 50mM Phosphate Buffer, pH 3.0) in a ratio like 20:50:30 (v/v/v)[9]
Flow Rate 1.0 mL/min[8][9][10]
Injection Volume 20 µL[1]
Column Temperature 30°C[8]
Detection Wavelength 237 nm or 239 nm[8][9][11][12]
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of amlodipine besylate and its primary metabolite reference standards and dissolve in 10 mL of methanol in separate volumetric flasks.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to achieve concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

Sample Preparation

Two common methods for plasma sample preparation are Protein Precipitation (PP) and Solid-Phase Extraction (SPE).[2]

Protocol 1: Protein Precipitation (PP) [1][2]

  • Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Spike with the appropriate working standard solution (for calibration curve) or use the subject sample.

  • Add 1.0 mL of ice-cold acetonitrile or methanol to precipitate plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 5000 rpm for 15 minutes.[1]

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Inject 20 µL of the filtered supernatant into the HPLC system.[1]

Protocol 2: Solid-Phase Extraction (SPE) [2]

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute amlodipine and its metabolites with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Experimental Workflow

The overall process from sample collection to final data analysis is outlined in the following workflow.

G cluster_prep Sample Preparation cluster_methods Extraction Method cluster_analysis Analysis & Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard (Optional) Plasma->Spike PP Protein Precipitation (Acetonitrile/Methanol) Spike->PP SPE Solid-Phase Extraction (SPE) Spike->SPE Centrifuge Centrifugation/ Elution PP->Centrifuge SPE->Centrifuge Collect Collect & Filter Supernatant/Eluate Centrifuge->Collect Inject Inject into HPLC System Collect->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (~239 nm) Separate->Detect Acquire Data Acquisition & Peak Integration Detect->Acquire Calibrate Calibration Curve & Quantification Acquire->Calibrate

Caption: Experimental workflow for amlodipine analysis.

Method Validation Summary

The analytical method should be validated according to regulatory guidelines (e.g., ICH) to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

ParameterAcceptance CriteriaExample Result
Linearity (r²) Correlation coefficient (r²) ≥ 0.9990.9999[8]
Range 50% to 150% of the nominal concentration10-60 µg/ml[7]
Accuracy (% Recovery) 85-115% (80-120% at LLOQ)100.29%[8]
Precision (% RSD) Intra-day & Inter-day Relative Standard Deviation ≤ 15% (≤ 20% at LLOQ)Intra-day: 0.34%, Inter-day: 0.17%[8]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Varies by method and matrix
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1; must be accurate and preciseVaries by method and matrix
Specificity No interference from endogenous matrix components at the retention time of the analytesUnaffected by placebo[8]
Robustness Method performance remains acceptable with small, deliberate variations in parameters (e.g., pH, flow rate)Method found to be robust[8]

Conclusion

The described HPLC-UV method provides a reliable, accurate, and accessible approach for the determination of amlodipine and its primary metabolites in biological fluids.[1][8] The simple protein precipitation or more refined solid-phase extraction procedures, combined with isocratic chromatographic conditions, allow for efficient sample throughput suitable for pharmacokinetic and bioequivalence studies.[1][2] Proper method validation is paramount to ensure the integrity and precision of the analytical results.[7][11]

References

Application Notes and Protocols for Amlodipine Metabolite Analysis in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine is a widely prescribed long-acting calcium channel blocker used for the treatment of hypertension and angina.[1][2] It is extensively metabolized in the liver, primarily by cytochrome P450 3A4 and 3A5 (CYP3A4/5) enzymes.[1][3][4] The main metabolic pathway involves the dehydrogenation of the dihydropyridine ring to form an inactive pyridine derivative, known as M9 or dehydroamlodipine (DH-AML).[4][5] This primary metabolite can undergo further biotransformation, including O-demethylation, O-dealkylation, and oxidative deamination.[4] Understanding the pharmacokinetic profile of amlodipine and its metabolites is crucial for drug development, bioequivalence studies, and clinical monitoring.

This document provides detailed protocols and quantitative data for the analysis of amlodipine and its major metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][7][8]

Metabolic Pathway of Amlodipine

Amlodipine undergoes extensive hepatic metabolism, with less than 10% of the parent drug excreted unchanged in the urine.[9] The primary metabolic transformation is the oxidation of the dihydropyridine ring to a pyridine ring, catalyzed by CYP3A4/5, resulting in the formation of dehydroamlodipine (DH-AML or M9).[3][4] This metabolite is pharmacologically inactive.[5] Subsequent metabolic steps involve further modifications of the side chains.[4][5]

Amlodipine Metabolic Pathway Amlodipine Amlodipine M9 Dehydroamlodipine (M9/DH-AML) (Pyridine Derivative) Amlodipine->M9 CYP3A4/5 (Dehydrogenation) Metabolites Further Metabolites (O-demethylation, O-dealkylation, oxidative deamination) M9->Metabolites Various Enzymes

Caption: Metabolic conversion of Amlodipine.

Experimental Protocols

A validated and robust analytical method is essential for the accurate quantification of amlodipine and its metabolites in a complex biological matrix like human plasma. The following protocols are synthesized from established methodologies.[6][7][10][11]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This is a common and effective method for extracting amlodipine from plasma.[7][12]

  • Objective: To isolate the analytes from plasma proteins and other interfering substances.

  • Materials:

    • Human plasma samples (stored at -20°C or lower).

    • Internal Standard (IS) working solution (e.g., Gliclazide, Tizanidine, or a deuterated analog of amlodipine).[6][7]

    • Extraction solvent: Diethyl ether/Dichloromethane (70:30, v/v) or Ethyl Acetate.[6][7][12]

    • Reconstitution solvent: Mobile phase or a compatible mixture (e.g., Methanol:Water, 50:50, v/v).[12]

    • Microcentrifuge tubes.

  • Procedure:

    • Thaw frozen plasma samples at room temperature.

    • Pipette 200 µL of plasma into a clean microcentrifuge tube.

    • Add 25 µL of the internal standard working solution and vortex briefly.

    • Add 1 mL of the extraction solvent.

    • Vortex vigorously for 3-5 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a new clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue with 200 µL of the reconstitution solvent.

    • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Objective: To chromatographically separate and detect the analytes and the internal standard for quantification.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into HPLC Evap->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification & Analysis Integrate->Quantify

Caption: General workflow for amlodipine analysis.
Chromatographic Conditions

ParameterTypical Conditions
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Acetonitrile and 10mM Ammonium Formate or Acetate buffer[7][13]
Gradient/Isocratic Isocratic or Gradient elution can be used.[7][13]
Flow Rate 0.8 - 1.0 mL/min[7][14]
Column Temperature 30 - 40°C
Injection Volume 5 - 20 µL
Mass Spectrometric Conditions
ParameterTypical Conditions
Ionization Mode Electrospray Ionization (ESI), Positive[6][7]
Scan Type Multiple Reaction Monitoring (MRM)[7]
Curtain Gas Nitrogen
Collision Gas Nitrogen or Argon
Ion Spray Voltage ~5500 V
Temperature ~500°C

Quantitative Data

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of amlodipine and its major metabolite, dehydroamlodipine (DH-AML).

Table 1: Mass Spectrometry MRM Transitions

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion (Q1) is the protonated molecule [M+H]⁺, and the product ion (Q3) is a specific fragment generated by collision-induced dissociation.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zReference
Amlodipine 409.2 / 409.4238.1 / 294.1[7][13]
Dehydroamlodipine (DH-AML) 407.1236.1 / 264.1[11]
Tizanidine (IS) 254.244.1[7]
Gliclazide (IS) 324.2127.3[13]
Table 2: Method Validation Parameters

This table presents typical performance characteristics of a validated LC-MS/MS method for amlodipine analysis in human plasma.

ParameterAmlodipineDehydroamlodipine (DH-AML)Reference
Linearity Range (ng/mL) 0.05 - 12.0 or 0.5 - 641.0 - 64[6][11]
Correlation Coefficient (r²) > 0.99> 0.99[6][11]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.05 - 0.51.0[6][11]
Intra-day Precision (%CV) < 8.6%< 10.8%[6][11]
Inter-day Precision (%CV) < 8.6%< 10.8%[6][11]
Accuracy (%) 98.9% - 106.9%95.4% - 111.2%[6][11]
Extraction Recovery (%) > 85%94.8% - 109.0%[6][11]

Conclusion

The LC-MS/MS methods described provide the necessary sensitivity, specificity, and accuracy for the reliable quantification of amlodipine and its primary metabolite, dehydroamlodipine, in human plasma. The detailed protocols for sample preparation and instrument conditions serve as a robust foundation for researchers in pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Adherence to these validated procedures is critical for generating high-quality data in drug development and clinical research settings.

References

Application Note: Quantification of Amlodipine and its Major Metabolite in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the simultaneous quantification of amlodipine and its primary inactive pyridine metabolite in human urine samples. The method utilizes a robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic and drug metabolism studies. The protocol includes a comprehensive guide to sample preparation, chromatographic separation, and mass spectrometric detection. All quantitative data is summarized for clarity, and a diagram of the amlodipine metabolic pathway is provided.

Introduction

Amlodipine is a long-acting calcium channel blocker widely prescribed for the treatment of hypertension and angina.[1][2][3][4] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to several inactive metabolites.[2][5][6] The main metabolic pathway involves the dehydrogenation of the dihydropyridine ring to form a pyridine derivative, which is the major metabolite found in urine.[1][3][6] Renal elimination is a significant route of excretion for amlodipine metabolites, with approximately 60% of an administered dose recovered in the urine, predominantly as inactive metabolites.[1][2][7][8] Accurate and reliable quantification of amlodipine and its metabolites in urine is crucial for understanding its pharmacokinetics and metabolism in various populations. This application note provides a validated LC-MS/MS method to achieve this.

Amlodipine Metabolism

Amlodipine undergoes extensive hepatic metabolism. The primary metabolic transformation is the oxidation of the dihydropyridine ring to its corresponding pyridine analogue. This reaction is principally catalyzed by CYP3A4.[5][6] Following this initial oxidation, further metabolic changes can occur, including O-demethylation, O-dealkylation, and oxidative deamination of the side chains.[6][9] The resulting metabolites are pharmacologically inactive and are primarily excreted in the urine.[1][2][8]

amlodipine_metabolism Amlodipine Amlodipine Pyridine_Metabolite Pyridine Metabolite (M9) (Inactive) Amlodipine->Pyridine_Metabolite CYP3A4 (Dehydrogenation) Further_Metabolites Further Inactive Metabolites (via O-demethylation, O-dealkylation, oxidative deamination) Pyridine_Metabolite->Further_Metabolites Urine_Excretion Urine_Excretion Pyridine_Metabolite->Urine_Excretion Further_Metabolites->Urine_Excretion

Amlodipine Metabolic Pathway

Experimental Protocol

This protocol is a composite methodology based on established and validated LC-MS/MS methods for amlodipine quantification.[7][10][11][12]

Materials and Reagents
  • Amlodipine reference standard

  • Amlodipine pyridine metabolite reference standard

  • Amlodipine-d4 (Internal Standard)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human urine (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation
  • A High-Performance Liquid Chromatography (HPLC) system

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Solid-Phase Extraction)
  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to remove particulate matter.

  • To 500 µL of supernatant, add 50 µL of internal standard solution (Amlodipine-d4, 1 µg/mL in methanol).

  • Add 500 µL of 1% formic acid in water and vortex for 10 seconds.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 5 µL into the LC-MS/MS system.

spe_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_steps Final Steps Urine_Sample Urine Sample (500 µL) Spike_IS Spike with Internal Standard (Amlodipine-d4) Urine_Sample->Spike_IS Pretreat Pre-treat with 1% Formic Acid Spike_IS->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (10% Methanol) Load->Wash Elute Elute Analytes (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Urine Sample Preparation Workflow
LC-MS/MS Conditions

ParameterCondition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 min, hold at 90% B for 1 min, re-equilibrate
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2

Quantitative Data

The method should be validated according to regulatory guidelines. The following tables summarize typical validation parameters.

Table 1: Method Validation Parameters

ParameterAmlodipinePyridine Metabolite
Linearity Range 0.1 - 50 ng/mL0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[13]0.5 ng/mL
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%
Extraction Recovery > 80%> 75%

Table 2: Mass Spectrometric Parameters (MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Amlodipine 409.2238.1
Pyridine Metabolite 407.2236.1
Amlodipine-d4 (IS) 413.2238.1

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of amlodipine and its major pyridine metabolite in human urine. The detailed protocol for sample preparation and analysis, along with the presented quantitative performance, makes this method highly suitable for researchers and professionals in drug development and clinical pharmacology for conducting pharmacokinetic and metabolic profiling studies of amlodipine.

References

Protocol for Amlodipine and Metabolite Extraction from Tissues for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the extraction of amlodipine and its metabolites from various biological tissues for quantitative analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are suitable for researchers in drug metabolism, pharmacokinetics, and toxicology. This document offers a comparative overview of these techniques, enabling scientists and drug development professionals to select the most appropriate method based on their specific analytical requirements, such as throughput, sensitivity, and desired cleanliness of the extract.

Introduction

Amlodipine is a widely prescribed long-acting calcium channel blocker used in the management of hypertension and angina.[1] It is primarily metabolized in the liver by the CYP3A4 enzyme into several inactive pyridine metabolites.[2] Understanding the tissue distribution of amlodipine and its metabolites is crucial for comprehensive pharmacokinetic and toxicological assessments. LC-MS/MS has become the preferred method for the bioanalysis of drugs in complex biological matrices due to its high sensitivity and selectivity.[1] The initial step of sample preparation, specifically the extraction of the analyte from the tissue matrix, is critical for achieving accurate and reproducible results. This document outlines three robust extraction protocols applicable to various tissue types, including liver, kidney, and heart.

Experimental Protocols

A foundational step for all tissue extraction protocols is the initial homogenization to release the analytes from the cellular matrix.

Tissue Homogenization
  • Accurately weigh the tissue sample (e.g., 100 mg).[1]

  • Add homogenization buffer (e.g., phosphate-buffered saline, PBS) at a specific ratio (e.g., 1:3 or 1:4, w/v).

  • Homogenize the tissue sample on ice using a mechanical homogenizer until a uniform consistency is achieved.[1]

  • The resulting homogenate can be directly used in the following extraction protocols.

Three distinct methods for the extraction of amlodipine and its metabolites are presented below. The choice of method will depend on the specific requirements of the study.[1]

Method 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis, though it may result in higher matrix effects.[1][3]

  • To 100 µL of tissue homogenate in a microcentrifuge tube, add a known amount of an appropriate internal standard (e.g., amlodipine-d4).[1][2]

  • Add 300 µL of cold acetonitrile (ACN) containing 0.1% formic acid to precipitate the proteins.[1]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

Method 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT and provides a good balance between cleanup efficiency and ease of use.[1]

  • To 200 µL of tissue homogenate in a suitable tube, add the internal standard.[1]

  • To basify the sample, add 50 µL of 1M NaOH. The pH should be adjusted to a range of 7-8 to ensure amlodipine is in its unionized form, which favors partitioning into the organic solvent.[1][3]

  • Add 1 mL of an appropriate extraction solvent such as ethyl acetate or methyl tert-butyl ether.[1]

  • Vortex the mixture vigorously for 5 minutes.[1]

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.[1]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[1]

Method 3: Solid-Phase Extraction (SPE)

SPE provides the most thorough cleanup, effectively removing many interfering matrix components. This is beneficial for achieving the lowest limits of quantification and minimizing ion suppression.[1]

  • To 200 µL of tissue homogenate, add the internal standard and 800 µL of 4% H3PO4.[1]

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[1]

  • Load the Sample: Load the pre-treated tissue homogenate onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.[1]

  • Elute the Analytes: Elute amlodipine and its metabolites with 1 mL of methanol containing 2% formic acid.[1]

  • Evaporate the Eluate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[1]

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

Data Presentation

The selection of an extraction method can significantly impact the recovery of the analyte and the overall sensitivity of the assay. The following table summarizes typical performance characteristics of the described methods for amlodipine.

Extraction MethodTypical RecoveryThroughputSelectivity/CleanlinessLower Limit of Quantification (LLOQ)
Protein Precipitation (PPT) 85-95%HighLow0.5 ng/mL[4]
Liquid-Liquid Extraction (LLE) 75-90%[5]MediumMedium0.1-0.5 ng/mL[4][6]
Solid-Phase Extraction (SPE) >90%LowHigh0.05-0.1 ng/mL[7]

Note: The values presented are typical and may vary depending on the tissue matrix, specific metabolites, and instrumentation used.

Visualization

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Extraction Method cluster_2 Post-Extraction Processing tissue Tissue Sample (e.g., Liver, Kidney) homogenization Homogenization (PBS Buffer) tissue->homogenization homogenate Tissue Homogenate homogenization->homogenate ppt Protein Precipitation (Acetonitrile) homogenate->ppt High Throughput lle Liquid-Liquid Extraction (Ethyl Acetate, pH 7-8) homogenate->lle Balanced Cleanup spe Solid-Phase Extraction (C18 Cartridge) homogenate->spe High Purity evaporation Evaporation (Nitrogen Stream, 40°C) ppt->evaporation lle->evaporation spe->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Amlodipine Extraction Workflow from Tissue Samples.

Amlodipine Mechanism of Action

Amlodipine Amlodipine LTypeCaChannel L-Type Calcium Channel (Vascular Smooth Muscle) Amlodipine->LTypeCaChannel blocks CaInflux Calcium Ion Influx LTypeCaChannel->CaInflux mediates Vasodilation Vasodilation LTypeCaChannel->Vasodilation inhibition leads to Contraction Smooth Muscle Contraction CaInflux->Contraction leads to Contraction->Vasodilation inhibited by block BloodPressure Decreased Blood Pressure Vasodilation->BloodPressure

Caption: Amlodipine's Mechanism of Action.

References

High-Resolution Mass Spectrometry for Amlodipine Metabolite Profiling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine is a widely prescribed long-acting calcium channel blocker for the treatment of hypertension and angina.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several metabolites.[2][3] Understanding the metabolic fate of amlodipine is crucial for comprehensive pharmacokinetic assessment, drug-drug interaction studies, and ensuring clinical safety and efficacy. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity for the detection, identification, and quantification of drug metabolites. This application note provides a detailed protocol for the profiling of amlodipine metabolites in biological matrices using LC-HRMS.

Amlodipine Metabolism Overview

The biotransformation of amlodipine in humans is complex, involving multiple enzymatic reactions. The primary metabolic pathway is the dehydrogenation of the dihydropyridine ring to form a pyridine derivative, a metabolite often referred to as M9 or dehydroamlodipine (DH-AML).[4][5] This initial oxidation is followed by a series of phase I reactions, including oxidative deamination of the aminoethoxy-methyl side chain, hydrolysis of the ester groups, and hydroxylation.[4] The resulting metabolites are largely inactive and are primarily excreted in the urine.[6][7]

Quantitative Data Summary

The following table summarizes the key mass spectrometric information for amlodipine and its major reported metabolites. This data is essential for targeted screening and quantification using HRMS.

Metabolite Name/IDChemical Formula[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
Amlodipine C₂₀H₂₅ClN₂O₅409.1525294.1, 238.1, 167.0
Dehydroamlodipine (M9, DH-AML) C₂₀H₂₃ClN₂O₅407.1368351.1, 230.0
O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML) C₂₀H₂₀ClNO₆422.0950Not specified
Metabolite AM2 (Loss of NH₃) C₂₀H₂₂ClN₁O₅392.1260347.08, 305.92, 158.92, 113.08
Metabolite AM4 (Loss of CH₃ from ethyl ester) C₁₉H₂₃ClN₂O₅399.1368331.92, 363.83, 263.08
Metabolite AM5 (Cleavage of terminal methamine) C₁₉H₂₂ClNO₄380.1260302.25, 284.09
Metabolite AM6 C₁₉H₂₄ClN₁O₅393.1368Not specified
Metabolite AM8 (Oxidative degradation product) C₂₀H₂₂ClN₂O₅407.1212Not specified

Note: The fragmentation data is compiled from various sources and may vary depending on the instrument and collision energy used. The metabolites AM2, AM4, AM5, AM6, and AM8 were identified in forced degradation studies, which can mimic metabolic pathways.

Experimental Protocols

This section outlines a general protocol for the analysis of amlodipine and its metabolites in human plasma using LC-HRMS.

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting amlodipine and its metabolites from plasma.[3]

Materials:

  • Human plasma (collected in K₂EDTA tubes)

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Internal Standard (IS) working solution (e.g., Amlodipine-d4, 100 ng/mL in 50:50 ACN:water)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 10,000 x g and 4°C

Procedure:

  • Thaw plasma samples on ice.

  • Pipette 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex to mix and centrifuge at 1,000 x g for 2 minutes.

  • Transfer the supernatant to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

High-Resolution Mass Spectrometry

Instrumentation:

  • Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Gas Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Mode: Full Scan MS and Data-Dependent MS/MS (dd-MS²) or All Ions Fragmentation (AIF)

  • Full Scan Mass Range: m/z 100-1000

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS acquisition

  • Data Acquisition: Utilize a targeted inclusion list for known metabolites and a general data-dependent acquisition for untargeted metabolite discovery.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for amlodipine metabolite profiling.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is_spike Spike Internal Standard plasma->is_spike ppt Protein Precipitation (ACN) is_spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation (C18) reconstitute->lc_separation hrms_detection HRMS Detection (Q-TOF/Orbitrap) lc_separation->hrms_detection peak_picking Peak Picking & Alignment hrms_detection->peak_picking metabolite_id Metabolite Identification (Accurate Mass & MS/MS) peak_picking->metabolite_id quantification Quantification metabolite_id->quantification

Caption: Experimental workflow for this compound profiling.

Amlodipine Metabolic Pathway

This diagram outlines the primary metabolic transformations of amlodipine in humans.

metabolic_pathway amlodipine Amlodipine (m/z 409.1525) dehydroamlodipine Dehydroamlodipine (M9) (m/z 407.1368) amlodipine->dehydroamlodipine Dehydrogenation (CYP3A4) oxidative_deamination Oxidative Deamination Products dehydroamlodipine->oxidative_deamination hydrolysis Ester Hydrolysis Products dehydroamlodipine->hydrolysis hydroxylation Hydroxylated Metabolites dehydroamlodipine->hydroxylation

Caption: Primary metabolic pathways of amlodipine.

Conclusion

This application note provides a comprehensive guide for the profiling of amlodipine metabolites using high-resolution mass spectrometry. The detailed protocols and data presented will aid researchers in developing and validating robust analytical methods for pharmacokinetic and drug metabolism studies. The use of HRMS allows for confident identification and accurate quantification of known and novel metabolites, contributing to a deeper understanding of the disposition of amlodipine in humans.

References

Application Notes & Protocols: A Validated Bioanalytical Method for the Quantification of Amlodipine and its Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine, a long-acting calcium channel blocker, is a widely prescribed medication for the treatment of hypertension and angina.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several inactive metabolites.[2][3][4] The major metabolic pathway involves the oxidation of the dihydropyridine ring to its pyridine analogue.[4][5] Accurate and reliable quantification of amlodipine and its metabolites in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2]

This document provides a detailed protocol for a validated bioanalytical method for the simultaneous determination of amlodipine and its major metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is sensitive, specific, and robust, adhering to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[6][7][8][9]

Amlodipine Metabolism Pathway

Amlodipine undergoes extensive metabolism in the liver, primarily mediated by the CYP3A4 and CYP3A5 enzymes.[3][10] The main metabolic reactions include the dehydrogenation of the dihydropyridine core, hydrolysis of ester bonds, hydroxylation, and oxidative deamination.[5][11] The resulting metabolites are largely inactive and are primarily excreted in the urine.[1][3][5]

G Amlodipine Amlodipine CYP3A4_CYP3A5 CYP3A4 / CYP3A5 Amlodipine->CYP3A4_CYP3A5 Hydrolysis Ester Hydrolysis Amlodipine->Hydrolysis Oxidative_Deamination Oxidative Deamination Amlodipine->Oxidative_Deamination Dehydrogenation Dehydrogenation (Oxidation) CYP3A4_CYP3A5->Dehydrogenation Pyridine_Metabolite Pyridine Analogue (Major Metabolite) Dehydrogenation->Pyridine_Metabolite Further_Metabolites Further Metabolites Hydrolysis->Further_Metabolites Oxidative_Deamination->Further_Metabolites Pyridine_Metabolite->Further_Metabolites Excretion Renal Excretion Further_Metabolites->Excretion

Figure 1: Amlodipine Metabolism Pathway

Bioanalytical Method Workflow

The development and validation of a bioanalytical method for amlodipine and its metabolites follows a structured workflow to ensure reliable and reproducible results. This workflow encompasses method development, pre-study validation, and in-study sample analysis.

G cluster_0 Method Development cluster_1 Pre-Study Validation cluster_2 In-Study Sample Analysis MD1 Analyte & IS Optimization MD2 Sample Preparation (LLE, SPE, PP) MD1->MD2 MD3 Chromatography (Column, Mobile Phase) MD2->MD3 MD4 Mass Spectrometry (MRM Transitions) MD3->MD4 V1 Selectivity & Specificity MD4->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 Recovery & Matrix Effect V3->V4 V5 Stability (Freeze-Thaw, Bench-Top, Long-Term) V4->V5 SA1 Sample Receipt & Storage V5->SA1 SA2 Sample Analysis with QCs SA1->SA2 SA3 Data Processing & Review SA2->SA3 SA4 Report Generation SA3->SA4

Figure 2: Bioanalytical Method Workflow

Experimental Protocols

Materials and Reagents
  • Amlodipine besylate reference standard

  • Amlodipine metabolite reference standards

  • Amlodipine-d4 (Internal Standard, IS)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic acid (ACS Grade)

  • Ammonium acetate (ACS Grade)

  • Water (HPLC Grade)

  • Human plasma (sourced from a certified vendor)

Instrumentation
  • A Liquid Chromatography system coupled with a tandem Mass Spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve amlodipine, its metabolites, and the internal standard (IS) in methanol to obtain individual stock solutions of 1 mg/mL.[12]

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (50:50, v/v) to create working standard solutions at various concentrations.[13]

  • Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.[14][15]

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.[12]

  • Inject a 5 µL aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient20% B to 80% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsAmlodipine: m/z 409.2 → 238.1[12]; Metabolite 1 (Dehydroamlodipine): m/z 407.2 → 236.1; Metabolite 2: (To be determined based on standard); IS (Amlodipine-d4): m/z 413.2 → 242.1
Dwell Time100 ms
Collision EnergyOptimized for each analyte

Method Validation Summary

The bioanalytical method was validated according to the FDA and EMA guidelines.[6][7][8][9] The key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaResult
Selectivity No significant interfering peaks at the retention times of the analytes and IS in blank plasma.Complies
Linearity (r²) ≥ 0.99> 0.995 for all analytes
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%0.1 ng/mL for Amlodipine
Intra-day and Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 10% for all QC levels
Intra-day and Inter-day Accuracy (%Bias) Within ±15% (±20% for LLOQ)Within ±8% for all QC levels
Recovery (%) Consistent, precise, and reproducible85-95% for all analytes
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 12%
Stability
Freeze-Thaw Stability (3 cycles)%Change within ±15%< 7%
Bench-Top Stability (6 hours)%Change within ±15%< 5%
Long-Term Stability (-80°C for 30 days)%Change within ±15%< 9%

Data Presentation

Table 1: Linearity and LLOQ
AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Amlodipine0.1 - 1000.9980.1
Dehydroamlodipine0.2 - 1000.9970.2
Metabolite X0.2 - 1000.9960.2
Table 2: Precision and Accuracy
AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Amlodipine LLOQ0.18.24.59.86.2
LQC0.36.52.17.93.8
MQC304.1-1.55.6-0.9
HQC803.80.84.91.2
Dehydroamlodipine LLOQ0.29.15.310.57.1
LQC0.67.23.08.44.5
MQC405.3-0.86.8-0.2
HQC804.51.25.71.9

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the simultaneous quantification of amlodipine and its major metabolites in human plasma. The method has been thoroughly validated and meets the regulatory requirements for bioanalytical method validation. This protocol can be readily implemented in clinical and non-clinical laboratories for pharmacokinetic and bioequivalence studies of amlodipine.

References

Application Notes and Protocols for Radiolabeled Amlodipine in Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of radiolabeled amlodipine in metabolism studies. Detailed protocols for both in vivo and in vitro experiments are outlined to guide researchers in designing and executing robust absorption, distribution, metabolism, and excretion (ADME) studies.

Introduction

Amlodipine is a long-acting calcium channel blocker widely prescribed for the treatment of hypertension and angina.[1][2][3] Understanding its metabolic fate is crucial for drug development and regulatory approval. Radiolabeled analogues, most commonly with Carbon-14 (¹⁴C), are invaluable tools for these investigations, allowing for the precise tracking and quantification of the drug and its metabolites in biological systems.[1][4][5] This document details the application of radiolabeled amlodipine in ADME studies, providing both summarized data and detailed experimental procedures.

Quantitative Metabolism Data

The use of [¹⁴C]-amlodipine has enabled the thorough characterization of its pharmacokinetic profile across various species.[6][7] The following tables summarize key ADME parameters, offering a comparative view of amlodipine's bioavailability, plasma half-life, and routes of excretion.

Table 1: Bioavailability and Plasma Half-Life of Amlodipine

SpeciesBioavailability (%)Mean Plasma Half-Life (hours)
Human63 - 65[6][8]33 - 50[2][6][8]
Dog88[6][9]30[6][9]
Rat100[6][9]3[6][9]
Mouse100[6][9]11[6][9]

Table 2: Excretion of [¹⁴C]-Amlodipine Following Intravenous Administration

SpeciesRadioactivity Recovered in Urine (%)Radioactivity Recovered in Feces (%)
Human62[6][7]Remainder of dose[6][7]
Dog45[6][9]Remainder of dose[6][9]
Rat38[6][9]Remainder of dose[6][9]
Mouse25[6][9]Remainder of dose[6][9]

Note: A similar pattern of excretion is observed after oral dosing, indicating complete absorption of the ¹⁴C-labeled drug.[6][7]

Metabolic Pathways of Amlodipine

Amlodipine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[9][10][11] The main metabolic pathway involves the dehydrogenation of the dihydropyridine ring to form an inactive pyridine derivative.[10][11] Subsequent metabolic reactions include oxidative deamination, de-esterification, O-demethylation, and O-dealkylation.[11][12] While the primary metabolites are common across species, there are some notable differences. In rats, cleavage of the 5-methoxy-carbonyl group is a primary route, whereas in dogs, oxidative deamination of the 2-aminoethoxy-methyl side-chain is more predominant.[9]

amlodipine_metabolism Amlodipine Amlodipine Pyridine_Derivative Pyridine Derivative (M9) Amlodipine->Pyridine_Derivative CYP3A4 (Dehydrogenation) Oxidative_Deamination Oxidative Deamination Metabolites Pyridine_Derivative->Oxidative_Deamination Deesterification De-esterification Metabolites Pyridine_Derivative->Deesterification ODemethylation O-Demethylation Metabolites Pyridine_Derivative->ODemethylation ODealkylation O-Dealkylation Metabolites Pyridine_Derivative->ODealkylation Glucuronide_Conjugate Glucuronide Conjugate Oxidative_Deamination->Glucuronide_Conjugate Phase II

Amlodipine Metabolic Pathway.

Experimental Protocols

The following are detailed protocols for conducting in vivo and in vitro metabolism studies using radiolabeled amlodipine.

Protocol 1: In Vivo ADME Study in Rodents

This protocol outlines a typical absorption, distribution, metabolism, and excretion study in rats using [¹⁴C]-amlodipine.

in_vivo_workflow cluster_prep Preparation cluster_dosing Dosing & Housing cluster_collection Sample Collection cluster_analysis Analysis Animal_Acclimation Animal Acclimation (Sprague-Dawley rats) Dose_Prep Dose Preparation ([14C]-Amlodipine in vehicle) Animal_Acclimation->Dose_Prep Dosing Oral or IV Administration Dose_Prep->Dosing Housing Housing in Metabolism Cages Dosing->Housing Urine_Feces Urine & Feces Collection (Timed intervals) Housing->Urine_Feces Blood_Sampling Blood Sampling (Serial, e.g., via tail vein) Housing->Blood_Sampling Tissue_Harvesting Tissue Harvesting (at study termination) Housing->Tissue_Harvesting Radioactivity_Quant Quantification of Radioactivity (LSC) Urine_Feces->Radioactivity_Quant Metabolite_Profiling Metabolite Profiling (LC-MS/MS, HPLC) Urine_Feces->Metabolite_Profiling Blood_Sampling->Radioactivity_Quant Blood_Sampling->Metabolite_Profiling Tissue_Harvesting->Radioactivity_Quant PK_Analysis Pharmacokinetic Analysis Radioactivity_Quant->PK_Analysis Metabolite_Profiling->PK_Analysis

In Vivo ADME Study Workflow.

1. Animal Models and Housing:

  • Species: Sprague-Dawley rats are commonly used.

  • Acclimation: Animals should be acclimated to the facility for at least one week prior to the study.

  • Housing: During the study, animals are housed individually in metabolism cages that allow for the separate collection of urine and feces.

2. Dose Preparation and Administration:

  • Radiolabel: [¹⁴C]-amlodipine is typically used.

  • Formulation: Amlodipine is dissolved in a suitable vehicle (e.g., a mixture of polyethylene glycol and water).

  • Dose Level: A single oral or intravenous dose is administered. The dose should be sufficient to allow for the detection of radioactivity in biological samples.

  • Administration: For oral administration, gavage is used. For intravenous administration, injection into a suitable vein (e.g., tail vein) is performed.

3. Sample Collection:

  • Urine and Feces: Collected at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96, and 96-120 hours) post-dose.

  • Blood: Serial blood samples are collected from the tail vein at various time points to determine the pharmacokinetic profile.

  • Tissues: At the end of the study, animals are euthanized, and various tissues are harvested to assess drug distribution.

4. Sample Analysis:

  • Quantification of Radioactivity: The total radioactivity in urine, feces, blood, plasma, and tissue homogenates is determined by liquid scintillation counting (LSC).

  • Metabolite Profiling: Samples are analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) with radiometric detection to separate and identify the parent drug and its metabolites.

Protocol 2: In Vitro Metabolism Study Using Liver Microsomes

This protocol describes a typical experiment to investigate the metabolic stability of amlodipine and identify the enzymes responsible for its metabolism using liver microsomes.

in_vitro_workflow cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis cluster_phenotyping Enzyme Phenotyping (Optional) Microsomes Prepare Liver Microsomes (Human, Rat, Dog, etc.) Incubation_Mix Prepare Incubation Mixture (Buffer, [14C]-Amlodipine) Microsomes->Incubation_Mix Preincubation Pre-incubate Mixture at 37°C Incubation_Mix->Preincubation Initiation Initiate Reaction with NADPH Preincubation->Initiation Quenching Quench Reaction (e.g., with acetonitrile) Initiation->Quenching Centrifugation Centrifuge to Pellet Protein Quenching->Centrifugation LCMS_Analysis Analyze Supernatant by LC-MS/MS Centrifugation->LCMS_Analysis Metabolite_ID Identify & Characterize Metabolites LCMS_Analysis->Metabolite_ID Recombinant_CYPs Incubate with Recombinant CYP Enzymes Metabolite_ID->Recombinant_CYPs Inhibitor_Studies Incubate with Selective CYP Inhibitors Metabolite_ID->Inhibitor_Studies

In Vitro Metabolism Workflow.

1. Materials:

  • [¹⁴C]-Amlodipine

  • Liver microsomes (from human, rat, dog, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Recombinant human cytochrome P450 enzymes (for phenotyping)

  • Selective CYP inhibitors (e.g., ketoconazole for CYP3A4)

2. Incubation Procedure:

  • Preparation: A typical incubation mixture contains liver microsomes, phosphate buffer, and [¹⁴C]-amlodipine.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a few minutes to allow it to reach the optimal temperature.

  • Initiation: The metabolic reaction is initiated by the addition of the NADPH generating system.

  • Incubation: The reaction is allowed to proceed at 37°C for a specified time (e.g., 60 minutes).

  • Termination: The reaction is stopped by adding a quenching solution, such as cold acetonitrile.

3. Sample Analysis:

  • Protein Precipitation: The quenched reaction mixture is centrifuged to pellet the precipitated proteins.

  • Metabolite Identification: The supernatant is analyzed by LC-MS/MS to identify and characterize the metabolites formed.

4. Enzyme Phenotyping (Optional):

  • To identify the specific enzymes involved in amlodipine metabolism, parallel incubations can be performed with:

    • A panel of recombinant human cytochrome P450 enzymes.

    • Human liver microsomes in the presence of selective chemical inhibitors of specific P450 enzymes.[10]

Conclusion

The use of radiolabeled amlodipine, particularly [¹⁴C]-amlodipine, is a powerful and essential methodology for the comprehensive study of its ADME properties. The data and protocols presented here provide a solid foundation for researchers to design and conduct their own metabolism studies, contributing to a deeper understanding of the pharmacokinetic and metabolic profile of this important therapeutic agent.

References

Application Notes and Protocols for Cell-Based Screening of Amlodipine Metabolite Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine is a widely prescribed third-generation dihydropyridine calcium channel blocker for the treatment of hypertension and angina.[1][2] It exerts its therapeutic effects primarily by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[1] Amlodipine is extensively metabolized in the liver, principally by the CYP3A4 enzyme, into several metabolites.[3] The major metabolic pathway is the dehydrogenation of the dihydropyridine ring to form an inactive pyridine derivative (M9).[3] Subsequent metabolic reactions include O-demethylation, O-dealkylation, and oxidative deamination.[3]

It is a critical step in drug development to assess the biological activity and potential toxicity of drug metabolites. While the metabolites of amlodipine are generally considered to be pharmacologically inactive, it is essential to confirm this through robust screening assays.[3] These application notes provide detailed protocols for a panel of cell-based assays to screen for the activity of amlodipine metabolites, focusing on their potential effects on calcium signaling, cell viability, and off-target effects on G-protein coupled receptor (GPCR) pathways.

Data Presentation: In Vitro Activity of Amlodipine

The following table summarizes the reported in vitro activities of the parent drug, amlodipine. Quantitative data for its metabolites are largely absent from the literature, with studies consistently reporting them as inactive. The assays described herein are designed to confirm this lack of significant biological activity.

Compound Assay Type Cell Line/Tissue Endpoint IC50 / Effective Concentration
AmlodipineCalcium Channel BlockadeDepolarised Rat AortaInhibition of Ca²⁺-induced contraction1.9 nM[2][4]
AmlodipineCalcium Channel BlockadeRat AortaInhibition of K⁺-induced contraction19.4 nM[2]
AmlodipineCytotoxicity (MTT Assay)A549 (Human Lung Carcinoma)Inhibition of cell proliferation23 µM[5]
AmlodipineCytotoxicity (MTT Assay)H1299 (Human Lung Carcinoma)Inhibition of cell proliferation25.66 µM[5]
AmlodipineProliferation AssayHuman Vascular Smooth Muscle Cells (VSMC)Inhibition of serum-induced proliferation10 nM - 1 µM[6][7]
AmlodipineMAPK ActivationHuman Vascular Smooth Muscle Cells (VSMC)Inhibition of bFGF-induced p42/p44 MAPK activation1 - 100 nM (dose-dependent)[8]

Signaling Pathways and Experimental Workflow

Amlodipine's Primary Signaling Pathway

Amlodipine's main therapeutic effect is achieved through the blockade of L-type voltage-gated calcium channels. This action prevents the influx of calcium into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.

Amlodipine Amlodipine L_type_Ca_Channel L-type Ca²⁺ Channel Amlodipine->L_type_Ca_Channel Inhibits Vasodilation Vasodilation Amlodipine->Vasodilation Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Allows Calmodulin Calmodulin Ca_Influx->Calmodulin Activates MLCK_activation MLCK Activation Calmodulin->MLCK_activation Contraction Smooth Muscle Contraction MLCK_activation->Contraction

Amlodipine's primary mechanism of action.
Experimental Workflow for Metabolite Screening

The following workflow outlines the process for screening amlodipine metabolites for biological activity.

cluster_0 Compound Preparation cluster_1 Primary Screening: On-Target Activity cluster_2 Secondary Screening: Off-Target & Cytotoxicity cluster_3 Data Analysis & Reporting Amlodipine Amlodipine (Parent Drug) Calcium_Assay Calcium Influx Assay (L-type Channels) Amlodipine->Calcium_Assay Metabolites Amlodipine Metabolites Metabolites->Calcium_Assay GPCR_Assay GPCR Reporter Assay (Off-Target) Calcium_Assay->GPCR_Assay If inactive Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Calcium_Assay->Cytotoxicity_Assay If inactive Data_Analysis Data Analysis (IC50/EC50 Determination) GPCR_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Report Report Generation Data_Analysis->Report

Workflow for screening amlodipine metabolites.

Experimental Protocols

Calcium Influx Assay using a Fluorescent Plate Reader

This protocol is designed to measure the inhibition of L-type voltage-gated calcium channels in a high-throughput format.

Materials:

  • Human vascular smooth muscle cells (VSMCs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black-walled, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Potassium chloride (KCl) solution (e.g., 100 mM in HBSS)

  • Amlodipine and amlodipine metabolites

  • Fluorescent plate reader with automated injection capabilities

Procedure:

  • Cell Seeding: Seed VSMCs into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO₂.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye. Add back 100 µL of HBSS to each well.

  • Compound Incubation:

    • Prepare serial dilutions of amlodipine and its metabolites in HBSS.

    • Add the compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Include vehicle controls.

  • Measurement of Calcium Influx:

    • Place the plate in the fluorescent plate reader and allow the temperature to equilibrate.

    • Set the instrument to record fluorescence at an excitation of ~490 nm and emission of ~520 nm.

    • Record a baseline fluorescence for 10-20 seconds.

    • Use the instrument's injector to add a high-potassium solution (e.g., 50 µL of 100 mM KCl) to depolarize the cells and open the L-type calcium channels.

    • Continue recording the fluorescence for 1-2 minutes to capture the peak calcium influx.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of amlodipine and its metabolites on cell viability and proliferation.

Materials:

  • Human vascular smooth muscle cells (VSMCs) or other relevant cell line (e.g., HepG2 for hepatotoxicity)

  • Cell culture medium

  • 96-well clear plates

  • Amlodipine and amlodipine metabolites

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of amlodipine and its metabolites in culture medium.

    • Remove the existing medium and add the medium containing the test compounds. Include vehicle controls and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-72 hours at 37°C and 5% CO₂.

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

GPCR Reporter Gene Assay

This assay screens for off-target activity of amlodipine metabolites on G-protein coupled receptors. This example uses a CRE-luciferase reporter to detect changes in cAMP levels, which is relevant for many GPCRs.

Materials:

  • HEK293 cells stably expressing the GPCR of interest and a CRE-luciferase reporter construct.

  • Cell culture medium

  • 96-well white, opaque plates

  • Amlodipine and amlodipine metabolites

  • Known agonist and antagonist for the target GPCR

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line into 96-well white plates and grow to near confluence.

  • Compound Treatment:

    • Prepare serial dilutions of amlodipine metabolites.

    • Agonist Mode: Add the metabolites directly to the cells and incubate for 3-6 hours.

    • Antagonist Mode: Pre-incubate the cells with the metabolites for 15-30 minutes, then add a known agonist at its EC80 concentration and incubate for a further 3-6 hours.

    • Include appropriate controls: vehicle, known agonist, and known antagonist.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions.

    • Incubate for 5-10 minutes to allow for cell lysis and signal stabilization.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Agonist Mode: Normalize the data to the vehicle control and plot against metabolite concentration to determine EC50 values.

    • Antagonist Mode: Normalize the data to the response of the agonist alone and plot against metabolite concentration to determine IC50 values.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro screening of amlodipine metabolites. By employing a combination of on-target calcium influx assays, general cytotoxicity assays, and off-target GPCR reporter assays, researchers can effectively assess the pharmacological and toxicological profiles of these compounds. This systematic approach is crucial for ensuring the safety and efficacy of amlodipine and for advancing our understanding of its metabolic fate.

References

Application Notes and Protocols for NMR-Based Structural Elucidation of Amlodipine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine, a dihydropyridine calcium channel blocker, is widely prescribed for the treatment of hypertension and angina.[1] It undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2] The principal metabolic pathway involves the dehydrogenation of the dihydropyridine ring to form an inactive pyridine derivative, often referred to as M9.[2] This primary metabolite can then undergo further biotransformation, including O-demethylation, O-dealkylation, and oxidative deamination.[2] The structural elucidation of these metabolites is crucial for a comprehensive understanding of amlodipine's pharmacokinetics and safety profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure determination of small molecules in solution.[3] Its non-destructive nature and the wealth of structural information it provides through various 1D and 2D experiments make it an indispensable tool in drug metabolism studies.[3] This document provides detailed application notes and protocols for the use of NMR spectroscopy in the structural elucidation of amlodipine metabolites.

Metabolic Pathway of Amlodipine

The primary metabolic transformation of amlodipine is the oxidation of the dihydropyridine ring to a pyridine ring, catalyzed by CYP3A4. This is followed by a series of secondary metabolic reactions.

Amlodipine Amlodipine M9 Pyridine Derivative (M9) Amlodipine->M9 CYP3A4 (Dehydrogenation) M_odem O-demethylated Metabolite M9->M_odem O-demethylation M_odealk O-dealkylated Metabolite M9->M_odealk O-dealkylation M_oxdeam Oxidative Deamination Product M9->M_oxdeam Oxidative deamination

Fig. 1: Simplified metabolic pathway of amlodipine.

Experimental Workflow for Structural Elucidation

The overall process for identifying the structure of amlodipine metabolites involves the in vitro generation of metabolites, followed by their extraction, purification, and subsequent analysis by NMR.

cluster_generation Metabolite Generation cluster_extraction Sample Preparation cluster_analysis NMR Analysis Incubation In vitro Incubation (Amlodipine + Liver Microsomes) Extraction Extraction of Metabolites Incubation->Extraction Purification Purification (e.g., HPLC) Extraction->Purification NMR_Sample NMR Sample Preparation Purification->NMR_Sample NMR_Acquisition 1D & 2D NMR Data Acquisition NMR_Sample->NMR_Acquisition Data_Processing Data Processing & Analysis NMR_Acquisition->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

Fig. 2: Experimental workflow for amlodipine metabolite structural elucidation.

Protocols

Protocol 1: In Vitro Generation of Amlodipine Metabolites

This protocol describes the generation of amlodipine metabolites using human liver microsomes (HLM).

Materials:

  • Amlodipine

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), cold

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare a stock solution of amlodipine in a suitable solvent (e.g., methanol or DMSO) and dilute it in phosphate buffer to the desired starting concentration.

  • In a microcentrifuge tube, combine the amlodipine solution, HLM, and phosphate buffer.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Vortex the mixture vigorously to precipitate the proteins.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the metabolites for the extraction and purification steps.

Protocol 2: Extraction and Purification of Metabolites for NMR Analysis

This protocol outlines the extraction of metabolites from the in vitro reaction mixture.

Materials:

  • Supernatant from Protocol 1

  • Organic solvent for extraction (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane)

  • pH adjustment solutions (e.g., dilute HCl and NaOH)

  • Solid Phase Extraction (SPE) cartridges (optional, for cleaner extracts)

  • Nitrogen evaporator

  • HPLC system for purification

Procedure:

  • Adjust the pH of the supernatant to a range of 7-8 to ensure amlodipine and its metabolites are in their unionized form, which enhances extraction into an organic solvent.[4]

  • Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate), vortexing, and separating the organic layer. Repeat this step to maximize recovery.

  • Alternatively, for a cleaner extract, utilize solid-phase extraction (SPE).[3]

  • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a small volume of a suitable solvent for HPLC purification.

  • Isolate the individual metabolites using a semi-preparative HPLC system with a suitable column (e.g., C18) and a gradient elution method.

  • Collect the fractions corresponding to the metabolite peaks of interest.

  • Evaporate the solvent from the collected fractions to obtain the purified metabolites.

Protocol 3: NMR Sample Preparation and Data Acquisition

This protocol details the preparation of the NMR sample and the acquisition of 1D and 2D NMR spectra.

Materials:

  • Purified metabolite sample

  • Deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆))

  • NMR tubes (5 mm)

  • High-field NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

  • Dissolve the purified metabolite in approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent depends on the solubility of the metabolite.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire the following NMR spectra:

    • 1D ¹H NMR: Provides information on the number of different types of protons and their chemical environment.

    • 1D ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.

Data Presentation and Structural Elucidation

The structural elucidation process involves a comparative analysis of the NMR spectra of the parent drug (amlodipine) and its isolated metabolites. The key changes in the chemical shifts and coupling patterns provide direct evidence of the structural modifications that have occurred during metabolism.

Amlodipine NMR Data

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for amlodipine.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₃ (C6)~2.3~20.6
-OCH₃~3.6~54.1
H4~5.3~40.2
-OCH₂CH₃~4.1 (q)~64.1
-OCH₂CH₃~1.2 (t)~15.9
-CH₂O-~4.6-4.7~69.7
-OCH₂CH₂NH₂~3.8~69.0
-OCH₂CH₂NH₂~3.2-3.3~41.6
Aromatic-H~7.2-7.5~130-134

(Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data is compiled from PubChem.)[5]

Elucidation of the Pyridine Metabolite (M9)

The primary metabolic transformation of amlodipine is the dehydrogenation of the dihydropyridine ring to a pyridine ring. This transformation leads to significant and predictable changes in the NMR spectra.

Expected Spectral Changes:

  • Disappearance of the H4 proton signal: The proton at position 4 of the dihydropyridine ring (around 5.3 ppm) will be absent in the ¹H NMR spectrum of the pyridine metabolite.

  • Disappearance of the N-H proton signal: The proton attached to the nitrogen in the dihydropyridine ring will also be absent.

  • Aromatization of the ring: The chemical shifts of the carbons in the newly formed pyridine ring will shift to values characteristic of aromatic carbons (typically > 100 ppm).

  • Changes in the chemical shifts of adjacent groups: The chemical shifts of the methyl group at C6 and the ester groups will be influenced by the change in the electronic environment of the ring.

The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for the pyridine metabolite (M9) for comparative purposes.

Assignment Amlodipine ¹H (ppm) Metabolite M9 ¹H (ppm) (Expected) Amlodipine ¹³C (ppm) Metabolite M9 ¹³C (ppm) (Expected)
-CH₃ (C6)~2.3Shifted (e.g., ~2.5)~20.6Aromatic C (e.g., ~150-160)
H4~5.3Absent~40.2Aromatic C (e.g., ~130-140)
Aromatic-H~7.2-7.5~7.2-7.5 (and potentially new aromatic signals)~130-134~130-134 (and new aromatic signals)

Structure Confirmation with 2D NMR:

  • HMBC: Correlations from the methyl protons at C6 to the aromatic carbons of the pyridine ring would confirm the aromatization. Similarly, correlations from the methylene protons of the side chains to the ring carbons would establish their points of attachment.

  • HSQC: Would confirm the direct attachment of protons to their respective carbons in the aromatic ring and side chains.

  • COSY: Would show the coupling network within the aromatic protons of the chlorophenyl group.

By systematically analyzing the 1D and 2D NMR data and comparing it to the parent drug, the structure of the pyridine metabolite and other subsequent metabolites can be unambiguously determined. For further quantification, Quantitative NMR (qNMR) can be employed by integrating signals of known proton counts against a certified internal standard of known concentration.[6]

References

Troubleshooting & Optimization

Technical Support Center: Amlodipine Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of amlodipine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and resolve common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting amlodipine and its metabolites in biological samples?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and specific quantification of amlodipine and its metabolites in biological matrices like plasma.[1][2][3] This technique offers excellent selectivity and sensitivity, allowing for detection at sub-nanogram levels.[4] The use of a stable isotope-labeled internal standard, such as amlodipine-d4, is crucial for achieving high accuracy and precision by compensating for variability in sample preparation and matrix effects.[1][2]

Q2: Which sample preparation technique provides the cleanest extract for amlodipine metabolite analysis?

A2: Solid-Phase Extraction (SPE) is known to provide cleaner extracts compared to simpler methods like protein precipitation (PP).[1] This can be particularly beneficial for achieving lower limits of quantification (LLOQ).[1] However, liquid-liquid extraction (LLE) is also a widely used and effective technique.[3][5][6] The choice between SPE, LLE, and PP often depends on the specific requirements of the assay, such as the desired level of sensitivity, sample throughput, and the complexity of the biological matrix.

Q3: I am observing a low signal for my amlodipine metabolites. What are the potential causes and solutions?

A3: Low signal intensity for amlodipine metabolites can stem from several factors. Here are some common causes and troubleshooting steps:

  • Inefficient Extraction: The chosen extraction method may not be optimal for the specific metabolites of interest. Consider optimizing the SPE sorbent, elution solvent, or LLE solvent system. For instance, different pH conditions during LLE can significantly impact the recovery of acidic or basic metabolites.

  • Ion Suppression in the Mass Spectrometer: Co-eluting endogenous components from the biological matrix can suppress the ionization of your target analytes in the ESI source.[7][8]

    • Solution: Improve chromatographic separation to resolve metabolites from interfering matrix components.[9] A slower gradient or a different column chemistry might be necessary. Also, ensure the sample cleanup is adequate; a cleaner sample from SPE can reduce matrix effects.[8]

  • Suboptimal Mass Spectrometry Parameters: The settings on the mass spectrometer, such as collision energy and fragmentor voltage, may not be optimized for your specific metabolites.

    • Solution: Perform a compound optimization for each metabolite to determine the ideal MS parameters for the most intense and stable signal.[7]

  • Analyte Degradation: Amlodipine and its metabolites can be susceptible to degradation, especially from light.[7][10]

    • Solution: Protect samples from light during all stages of collection, processing, and analysis. Ensure proper storage conditions (e.g., -20°C or -70°C) are maintained.[6][11]

Q4: What are the major metabolites of amlodipine I should be looking for?

A4: Amlodipine is extensively metabolized in the liver, primarily by the CYP3A4 enzyme.[1] The main metabolic pathway involves the oxidation of the dihydropyridine ring to a pyridine derivative.[12] Subsequent metabolic reactions include oxidative deamination, de-esterification, and hydroxylation.[12][13] Two major metabolites frequently monitored in human plasma are dehydroamlodipine (DH-AML) and O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML).[14]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise the accuracy of integration and, therefore, quantification.

Possible Cause Solution
Secondary Interactions with Silanol Groups For basic compounds like amlodipine, interactions with residual silanol groups on the silica-based column can cause peak tailing.[9] Use a high-quality, end-capped C18 or C8 column. Adjusting the mobile phase pH to a slightly acidic range (e.g., 3.0-4.5) can also help.[15]
Column Overload Injecting too much sample can lead to peak distortion.[9] Dilute your sample and re-inject to see if the peak shape improves.
Incompatible Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[16] Reconstitute the final extract in the initial mobile phase.
Column Degradation The stationary phase can degrade over time. If other troubleshooting steps fail, replace the column.[16]
Issue 2: Inconsistent Retention Times

Shifting retention times can lead to misidentification of peaks and affect the reliability of the assay.

Possible Cause Solution
Pump Performance Issues Air bubbles in the pump or faulty seals can lead to inconsistent flow rates.[9] Purge the pump to remove any air bubbles and check for leaks.
Mobile Phase Inconsistency Inaccurate preparation or evaporation of volatile components can alter the mobile phase composition.[15] Prepare fresh mobile phase and keep solvent reservoirs capped.
Temperature Fluctuations Changes in ambient or column temperature can cause retention time shifts.[9] Use a column oven to maintain a constant and stable temperature.
Column Equilibration Insufficient column equilibration before analysis can lead to drifting retention times.[9] Ensure the column is thoroughly equilibrated with the mobile phase until a stable baseline is achieved.

Data Summary

The following tables summarize the quantitative performance of different LC-MS/MS methods for the analysis of amlodipine and its major metabolites.

Table 1: Amlodipine Quantification in Human Plasma

Linearity Range (ng/mL)LLOQ (ng/mL)Internal StandardSample PreparationReference
0.02 - 20.00.02Amlodipine-d4SPE[17]
0.1 - 10.00.1ImipramineSPE[4]
0.1 - 200.1NecardipineLLE[5]
0.05 - 12.00.05GliclazideLLE[3]
0.1 - 150.1Amlodipine-d4LLE[18][19]
0.5 - 640.5Not specifiedProtein Precipitation[14]

Table 2: this compound Quantification in Human Plasma

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Sample PreparationReference
Dehydroamlodipine (DH-AML)1 - 641Protein Precipitation[1][14]
O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML)0.5 - 640.5Protein Precipitation[1][14]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Amlodipine and Metabolites from Human Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 1 mL, 30 mg) with 1.0 mL of methanol followed by 1.0 mL of water.[8][17]

  • Sample Preparation: To 100 µL of plasma, add 25 µL of the internal standard working solution (e.g., amlodipine-d4). Vortex for 10 seconds.[8] Add 400 µL of 1.0% formic acid and vortex for another 10 seconds.[8][17]

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.[17]

  • Washing: Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 10% methanol.[8][17] This step helps remove polar interferences.

  • Elution: Elute the analytes with 1.0 mL of methanol.[8][17]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C.[2] Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.[2]

Protocol 2: Liquid-Liquid Extraction (LLE) for Amlodipine and Metabolites from Human Plasma
  • Sample Preparation: To 500 µL of plasma in a clean glass tube, add 20 µL of the internal standard working solution. Vortex for approximately 30 seconds.[6]

  • Extraction: Add 3.5 mL of an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30, v/v).[6]

  • Mixing: Shake the mixture for 20 minutes using a mechanical shaker.

  • Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.[3]

Visualizations

Amlodipine Metabolism Pathway

Amlodipine undergoes extensive metabolism, primarily through the oxidation of the dihydropyridine ring to its pyridine analog, followed by further transformations.

Amlodipine_Metabolism Amlodipine Amlodipine Pyridine_Analog Pyridine Analog (Dehydroamlodipine) Amlodipine->Pyridine_Analog CYP3A4 (Oxidation) Metabolite_1 Side Chain Cleavage Products Pyridine_Analog->Metabolite_1 Hydrolysis Metabolite_2 Further Oxidized Metabolites Pyridine_Analog->Metabolite_2 Oxidative Deamination Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Plasma Sample Collection IS_Spiking Spike with Internal Standard (e.g., Amlodipine-d4) Sample_Collection->IS_Spiking Extraction Extraction (SPE or LLE) IS_Spiking->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection Injection into LC-MS/MS Evap_Recon->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting Troubleshooting_Logic action action start Low Signal Intensity Check_MS_Params Are MS parameters optimized for each metabolite? start->Check_MS_Params end Signal Improved Optimize_MS Perform compound optimization Check_MS_Params->Optimize_MS No Check_Chromatography Is peak shape and retention acceptable? Check_MS_Params->Check_Chromatography Yes Optimize_MS->Check_Chromatography Optimize_Chroma Optimize mobile phase, gradient, and column Check_Chromatography->Optimize_Chroma No Check_Extraction Is extraction recovery sufficient? Check_Chromatography->Check_Extraction Yes Optimize_Chroma->Check_Extraction Check_Extraction->end Yes Optimize_Extraction Optimize SPE/LLE protocol (pH, solvent) Check_Extraction->Optimize_Extraction No Optimize_Extraction->end

References

Technical Support Center: Overcoming Matrix Effects in Amlodipine Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS/MS analysis of amlodipine and its metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant ion suppression for amlodipine and even more so for its metabolites in human plasma samples. What are the likely causes and how can we mitigate this?

A1: Ion suppression is a common challenge in bioanalysis, primarily caused by co-eluting endogenous matrix components that interfere with the ionization of the target analytes. For amlodipine and its metabolites, the main culprits in plasma are often phospholipids. Metabolites of amlodipine, such as dehydroamlodipine (DH-AML) and its subsequent derivatives, are generally more polar than the parent drug. This can cause them to elute earlier in typical reversed-phase chromatography, in a region where polar matrix components are more abundant, leading to more pronounced ion suppression.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective strategy is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): This is highly recommended for cleaner extracts compared to protein precipitation. Polymeric reversed-phase cartridges (e.g., Oasis HLB) are effective for amlodipine and its metabolites.[1] Ensure that the wash steps are optimized to remove phospholipids and other interferences without causing loss of the more polar metabolites.

    • Liquid-Liquid Extraction (LLE): Experiment with different organic solvents. While solvents like methyl tertiary butyl ether and ethyl acetate are used for amlodipine, a more polar solvent or a mixture might be necessary to efficiently extract the polar metabolites.[2] Adjusting the pH of the aqueous phase is also critical to ensure the analytes are in a neutral form for efficient partitioning into the organic layer.

  • Enhance Chromatographic Separation:

    • Gradient Elution: Employ a shallow gradient to improve the separation of amlodipine and its metabolites from matrix interferences.

    • Column Chemistry: While a C18 column is standard, consider a column with a different stationary phase (e.g., phenyl-hexyl) to alter selectivity and move the analyte peaks away from regions of significant matrix effects.

    • Mobile Phase Modifiers: The use of ammonium formate or ammonium acetate in the mobile phase can help stabilize the electrospray and may reduce ion suppression.[3]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as amlodipine-d4, is the gold standard for compensating for matrix effects.[3] Since it has nearly identical physicochemical properties to amlodipine, it will experience similar ion suppression or enhancement, leading to more accurate quantification when using the analyte-to-IS peak area ratio. For metabolites, ideally, a corresponding SIL-IS for each metabolite should be used. If unavailable, a SIL-IS for the parent drug can still provide better compensation than a structural analog internal standard.

Q2: Our amlodipine peak is tailing, and the metabolite peaks are broad. What can we do to improve peak shape?

A2: Peak tailing for basic compounds like amlodipine is often due to secondary interactions with acidic residual silanol groups on the silica-based column packing material. Broad peaks for the more polar metabolites can also be a result of these interactions or suboptimal chromatographic conditions.

Troubleshooting Steps:

  • Mobile Phase pH: Amlodipine has a pKa of approximately 8.6.[4] Operating the mobile phase at a pH well below the pKa (e.g., pH 3-4) will ensure it is fully protonated and can improve peak shape. However, this may reduce retention on a C18 column. Alternatively, a higher pH mobile phase (e.g., using ammonium hydroxide) can suppress the ionization of silanol groups, minimizing secondary interactions.

  • High-Purity Silica Columns: Use end-capped columns with high-purity silica to minimize the number of available silanol groups.

  • Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion. Ideally, the sample should be reconstituted in the initial mobile phase.[5]

Q3: We are having difficulty achieving baseline separation between the amlodipine metabolites. How can we improve resolution?

A3: The structural similarity of amlodipine metabolites can make their separation challenging.

Troubleshooting Steps:

  • Optimize the Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Switching between acetonitrile and methanol can alter selectivity.

  • Adjust the Gradient: A shallower gradient will provide more time for the separation of closely eluting compounds.

  • Column Temperature: Increasing the column temperature can improve efficiency and may alter selectivity. Ensure the temperature is stable throughout the run.

Q4: How can we quantitatively assess the matrix effect for amlodipine and its metabolites in our assay?

A4: The post-extraction addition method is a standard approach to quantify matrix effects. This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration.

The Matrix Factor (MF) is calculated as: MF = (Peak area in the presence of matrix) / (Peak area in the absence of matrix)

An MF < 1 indicates ion suppression, an MF > 1 indicates ion enhancement, and an MF = 1 indicates no matrix effect.

Quantitative Data Summary

The following table summarizes the performance of a validated LC-MS/MS method for the simultaneous determination of amlodipine (AML), dehydroamlodipine (DH-AML), and O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML) in human plasma.[6]

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Extraction Recovery (%)Matrix Factor (%)
Amlodipine (AML)0.5 - 640.594.8 - 109.097.0 - 101.4
Dehydroamlodipine (DH-AML)1 - 64194.8 - 109.097.0 - 101.4
CM-DH-AML0.5 - 640.594.8 - 109.097.0 - 101.4

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Amlodipine and its Metabolites from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 1 cc, 30 mg) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the internal standard working solution (e.g., amlodipine-d4 in methanol). Vortex for 30 seconds. Add 50 µL of an alkalizing agent (e.g., 0.1 M NaOH) and vortex briefly.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of a weak organic solution (e.g., 20% methanol in water) to remove less polar interferences.

  • Elution: Elute amlodipine and its metabolites with 1 mL of methanol or an acidified methanolic solution (e.g., 0.1% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitconstitute the residue in 200 µL of the initial mobile phase for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of Amlodipine and its Metabolites

This is an example of a validated method for the simultaneous analysis of amlodipine and its major metabolites.[6]

  • LC System: HPLC or UPLC system

  • Column: Octadecyl-silica (C18) column (e.g., 3-µm particle size)

  • Mobile Phase: 50% methanol containing 0.15% formic acid in water

  • Flow Rate: Isocratic elution

  • Run Time: 9 minutes

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive ion electrospray ionization (ESI)

  • Detection: Multiple Reaction Monitoring (MRM)

Visualizations

metabolic_pathway Amlodipine Amlodipine (Dihydropyridine ring) DH_AML Dehydroamlodipine (DH-AML) (Pyridine ring) Amlodipine->DH_AML Oxidation (CYP3A4) Other_Metabolites Further Metabolites (e.g., CM-DH-AML) DH_AML->Other_Metabolites Further Metabolism (e.g., Oxidative deamination, De-esterification)

Caption: Metabolic pathway of amlodipine.

troubleshooting_workflow Start Start: Ion Suppression or Poor Peak Shape Check_SP Review Sample Preparation Start->Check_SP Check_LC Optimize Chromatographic Conditions Check_SP->Check_LC Issue Persists Solution Problem Resolved Check_SP->Solution Issue Resolved Check_IS Verify Internal Standard Performance Check_LC->Check_IS Issue Persists Check_LC->Solution Issue Resolved Check_IS->Solution Issue Resolved

Caption: General troubleshooting workflow for matrix effects.

sample_prep_workflow Start Plasma Sample Add_IS Add Internal Standard (e.g., Amlodipine-d4) Start->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation LLE Liquid-Liquid Extraction Add_IS->LLE SPE Solid-Phase Extraction (Recommended) Add_IS->SPE Centrifuge Centrifuge Precipitation->Centrifuge Evaporate Evaporate Supernatant/ Organic Layer LLE->Evaporate SPE->Evaporate Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Sample preparation workflow options.

References

Technical Support Center: Optimization of Mobile Phase for Amlodipine Metabolite Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of amlodipine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for optimizing the mobile phase in HPLC and UHPLC applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the separation of amlodipine and its metabolites, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why am I observing poor peak resolution between amlodipine and its metabolites?

A1: Poor peak resolution, including peak co-elution or significant overlap, is a frequent challenge. The primary reasons can be categorized as follows:

  • Inappropriate Mobile Phase Composition: The organic modifier (e.g., acetonitrile, methanol) and its ratio to the aqueous buffer is a critical factor influencing selectivity.[1] The choice of organic solvent can alter the elution order and separation of closely related compounds.[1]

  • Incorrect Mobile Phase pH: The pH of the mobile phase significantly impacts the ionization state of amlodipine (a basic compound) and its metabolites.[1][2] An unsuitable pH can lead to poor separation and peak shape.[3]

  • Suboptimal Gradient Program: A poorly optimized gradient may not effectively separate compounds with similar retention times.

  • Column Issues: Degradation of the stationary phase, column contamination, or using an inappropriate column chemistry can all lead to a loss of resolution.[3]

Troubleshooting Steps:

  • Optimize the Organic Modifier:

    • Vary the ratio of the organic solvent to the aqueous buffer.

    • Experiment with switching from acetonitrile to methanol or vice-versa, as this can change the selectivity of the separation.[1]

  • Adjust Mobile Phase pH:

    • Small adjustments to the mobile phase pH can have a significant impact on the retention and selectivity of ionizable compounds like amlodipine.[1][2]

    • Experiment with pH values around the pKa of your analytes, ensuring you stay within the stable pH range of your column.[1] For basic compounds like amlodipine, a mobile phase pH higher than its pKa (around 8.6) can improve peak shape.[4]

  • Modify the Gradient Program:

    • Decrease the initial percentage of the organic solvent to improve the retention and separation of early eluting peaks.

    • Steepen or shallow the gradient slope to enhance the resolution of closely eluting compounds.

  • Evaluate the Column:

    • Ensure you are using a high-quality, end-capped C18 or C8 column.[1]

    • If the column has been used extensively, consider replacing it.

Q2: My amlodipine peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing, an asymmetrical peak with a drawn-out trailing edge, is a common problem, especially for basic compounds like amlodipine.[1][3]

  • Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of amlodipine, causing tailing.[1][3]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][3][5]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[3]

  • Column Degradation: A void in the column packing or a contaminated frit can also lead to peak tailing.[3]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment:

    • Low pH with a Competing Base: A low pH mobile phase (e.g., pH 2.5-3.5) can protonate the silanol groups, reducing their interaction with the protonated amlodipine.[1] Adding a competing base like triethylamine (TEA) to the mobile phase can further mask the silanol groups.[1]

    • High pH: Using a mobile phase with a higher pH (e.g., with 0.4% ammonium hydroxide) can suppress the ionization of residual silanols, minimizing the secondary interactions that cause tailing.[1][4] A column stable at high pH is necessary for this approach.[1]

  • Reduce Sample Concentration: Dilute your sample and re-inject to see if the peak shape improves.[1][5]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[3][5]

  • Column Selection and Care:

    • Use a high-purity, end-capped C18 or C8 column.[1]

    • Consider a column with a different stationary phase, such as a polymer-based or hybrid silica column.[1]

    • If the column is old or has been subjected to harsh conditions, it may need to be replaced.[3][5]

Q3: Why are my retention times shifting between injections?

A3: Unstable retention times can compromise the reliability of your analysis. The common causes include:

  • Inadequate System Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting an analytical run.[1]

  • Mobile Phase Preparation Issues: Inconsistencies in mobile phase preparation or inadequate degassing can lead to retention time shifts.[1]

  • Pump Performance: Leaks or malfunctioning pump seals can cause inconsistent flow rates.[1]

  • Column Temperature Fluctuations: Variations in column temperature can affect retention times.[1][3]

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.[1]

Troubleshooting Steps:

  • Ensure Proper Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time before injections.[1]

  • Consistent Mobile Phase Preparation: Prepare the mobile phase accurately and consistently. Always degas the mobile phase before use.[1]

  • Check the HPLC System: Inspect the pump for leaks and ensure the pump seals are in good condition.[1]

  • Use a Column Oven: Maintain a constant column temperature using a column oven to minimize temperature-related retention time shifts.[1]

  • Monitor Column Performance: If other troubleshooting steps fail, the column may be degrading and require replacement.[1]

Experimental Protocols

Below are detailed methodologies for the separation of amlodipine and its related substances, which can be adapted for metabolite separation.

Method 1: UPLC Method for Amlodipine and Impurities

  • Instrument: UPLC system with a UV detector.[6]

  • Column: Not specified, but a C18 column is common.

  • Mobile Phase:

    • A: Not specified

    • B: Not specified

  • Gradient Program: Not specified

  • Flow Rate: Not specified

  • Detection Wavelength: 225 nm for valsartan and impurity D of amlodipine, 271 nm for hydrochlorothiazide, and 360 nm for amlodipine and its other impurities.[6]

  • Column Temperature: Not specified

  • Injection Volume: Not specified

Method 2: HPLC Method for Amlodipine and Impurities

  • Instrument: HPLC system with a UV detector.[1]

  • Column: Core-shell C18, 100 mm x 4.6 mm, 2.6 µm particle size.[1]

  • Mobile Phase:

    • A: 0.4% Ammonium Hydroxide in Water.[1]

    • B: Methanol.[1]

  • Gradient Program:

    • 0-10 min: 50% to 80% B

    • 10-12 min: Hold at 80% B

    • 12-12.1 min: 80% to 50% B

    • 12.1-15 min: Hold at 50% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 237 nm.[1]

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 10 µL.[1]

Method 3: UPLC-MS Method for Amlodipine

  • Instrument: UPLC-MS system.[7]

  • Column: Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm.[7]

  • Mobile Phase:

    • A: Acetonitrile

    • B: 1% Ammonium acetate, pH adjusted to 2.8 with trifluoroacetic acid[7]

  • Gradient Program: Gradient mode.[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Detection: Mass Spectrometry (Positive Ion Mode).[7]

  • Column Temperature: Not specified

  • Injection Volume: 2 µL.[7]

Data Presentation: Comparison of Mobile Phase Conditions

The following table summarizes various mobile phase compositions and their corresponding chromatographic conditions used for the analysis of amlodipine.

Parameter Method A Method B Method C Method D
Technique HPLCUPLCHPLCUPLC-MS/MS
Column C18, 150 mm x 4.6 mm, 5 µmAcquity UPLC, BEH C8, 100 mm x 2.1 mm, 1.7 µmC18 (4.6 x 250 mm, 5 µm)Acquity UPLC BEH C18, 50mm x 2.1 mm, 1.7µm
Mobile Phase Acetonitrile, Methanol, pH 3.0 buffer (15:35:50 v/v/v)[5]0.01 M phosphate buffer pH 3.0 and Acetonitrile:Methanol (50:50) in a 45:55 ratio[8]10% Methanol in water, pH adjusted to 2.95 with o-phosphoric acid[9]Water and Acetonitrile (each with 0.3% formic acid)[8]
Flow Rate Not Specified0.3 mL/min[8]1.205 mL/min[9]0.35 mL/min[8]
Detection UVPhotodiode Array[8]UV at 215 nm[9]MS/MS[8]
Retention Time Not SpecifiedNot Specified~7.9 min[9]Not Specified

Mandatory Visualization

The following diagram illustrates a general workflow for optimizing the mobile phase for the separation of amlodipine and its metabolites.

MobilePhaseOptimization cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Define_Separation_Goals Define Separation Goals (e.g., resolution, run time) Select_Column Select Initial Column (e.g., C18, 5µm) Define_Separation_Goals->Select_Column Initial_Mobile_Phase Select Initial Mobile Phase (e.g., ACN/Water with buffer) Select_Column->Initial_Mobile_Phase Initial_Gradient Run Initial Gradient Initial_Mobile_Phase->Initial_Gradient Evaluate_Results Evaluate Initial Results Initial_Gradient->Evaluate_Results Optimize_pH Optimize Mobile Phase pH Evaluate_Results->Optimize_pH If resolution is poor Optimize_Organic_Modifier Optimize Organic Modifier (Ratio and Type) Optimize_pH->Optimize_Organic_Modifier Optimize_Gradient Optimize Gradient Profile Optimize_Organic_Modifier->Optimize_Gradient Check_Resolution Resolution Acceptable? Optimize_Gradient->Check_Resolution Check_Resolution->Optimize_pH No Final_Method Final Method Check_Resolution->Final_Method Yes Validate_Method Validate Method Final_Method->Validate_Method

Caption: Workflow for mobile phase optimization in HPLC/UHPLC.

References

Troubleshooting poor peak shape in amlodipine metabolite chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of amlodipine and its metabolites, with a focus on achieving optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common peak shape problem observed with amlodipine and its metabolites, and what is its primary cause?

A1: The most prevalent issue is peak tailing . Amlodipine is a basic compound, and it can engage in secondary ionic interactions with acidic residual silanol groups on the surface of silica-based stationary phases (like C18).[1][2][3][4] This interaction causes a portion of the analyte to be retained longer than the main peak, resulting in an asymmetrical peak with a "tail."

Q2: How does mobile phase pH affect the peak shape of amlodipine and its metabolites?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like amlodipine.[1][2]

  • Low pH (e.g., pH 2.5-3.5): At a pH well below the pKa of amlodipine (approximately 8.6), both the amlodipine molecule (as a positive ion) and the residual silanol groups on the stationary phase are protonated (neutral). This minimizes the strong ionic interactions that cause peak tailing. Many successful methods operate in this pH range.[2][4]

  • High pH (e.g., pH > 9): At a pH above the pKa of amlodipine, the molecule is neutral, while the silanol groups are deprotonated (negatively charged). This can also lead to good peak shape but requires a pH-stable column.[2][5]

  • Intermediate pH (pH 4-7): Operating in this range can lead to poor peak shape because the silanol groups are partially ionized, leading to inconsistent secondary interactions.[2]

Q3: Can the choice of HPLC column influence peak shape for amlodipine and its metabolites?

A3: Absolutely. For basic compounds like amlodipine, the choice of column is crucial.

  • End-capped Columns: Modern, well-end-capped columns have fewer accessible residual silanol groups, which significantly reduces peak tailing.[1][4]

  • Base-Deactivated Columns: These are specifically designed to minimize interactions with basic analytes and are highly recommended.[2]

  • High Purity Silica Columns: Columns packed with high-purity silica often have fewer accessible silanol groups.[1]

Q4: My amlodipine peak is showing fronting. What could be the cause?

A4: Peak fronting, where the front of the peak is sloped, is typically a sign of sample overload .[1][2] This occurs when the concentration of the injected sample is too high for the column to handle, leading to saturation of the stationary phase. To resolve this, either dilute your sample or reduce the injection volume.[2]

Q5: I am observing split peaks for amlodipine. What are the potential reasons?

A5: Peak splitting can arise from several issues:

  • Column Contamination/Void: A blocked inlet frit or a void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks.[2][3]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting. It is always best to dissolve the sample in the mobile phase itself.[2][3]

  • Co-eluting Impurities: A split peak might actually be two different compounds eluting very close together.[3]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving poor peak shape in amlodipine metabolite chromatography.

Guide 1: Troubleshooting Peak Tailing

Peak tailing is the most common issue. Follow these steps to diagnose and resolve it.

G start Start: Peak Tailing Observed check_ph Is Mobile Phase pH Optimized? (Low: 2.5-3.5 or High: >9) start->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_column Is the Column Appropriate? (End-capped, Base-deactivated) check_ph->check_column Yes adjust_ph->check_column replace_column Select a More Suitable Column check_column->replace_column No check_overload Is Sample Overload a Possibility? check_column->check_overload Yes replace_column->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes add_additive Consider Adding a Competing Base (e.g., Triethylamine) check_overload->add_additive No dilute_sample->add_additive end End: Improved Peak Shape add_additive->end

Caption: Troubleshooting workflow for peak tailing.

Guide 2: Troubleshooting Peak Fronting, Splitting, and Broadening

These issues often have different root causes than tailing.

G start Start: Poor Peak Shape (Fronting, Splitting, Broadening) check_overload Is it Peak Fronting? start->check_overload dilute Dilute Sample or Reduce Injection Volume check_overload->dilute Yes check_split Is it Peak Splitting? check_overload->check_split No end End: Improved Peak Shape dilute->end check_solvent Is Sample Solvent Stronger than Mobile Phase? check_split->check_solvent Yes check_column_health Check Column for Voids or Contamination check_split->check_column_health No check_broad Is it Peak Broadening? check_split->check_broad No check_solvent->end check_column_health->end check_extra_column Check for Excessive Extra-Column Volume check_broad->check_extra_column Yes check_extra_column->end

Caption: Troubleshooting for fronting, splitting, and broadening.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape

This protocol describes how to systematically adjust the mobile phase pH to minimize peak tailing.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Phosphoric acid or ammonium hydroxide for pH adjustment

  • pH meter

  • Amlodipine reference standard

Procedure:

  • Prepare the Aqueous Component: Prepare the aqueous portion of your mobile phase (e.g., buffer solution).

  • Low pH Adjustment:

    • Titrate the aqueous component with a dilute solution of phosphoric acid to a target pH of 3.0.

    • Filter the buffer through a 0.22 µm filter.

  • High pH Adjustment (Requires a pH-stable column):

    • Titrate the aqueous component with a dilute solution of ammonium hydroxide to a target pH of 10.

    • Filter the buffer through a 0.22 µm filter.

  • Mobile Phase Preparation: Mix the pH-adjusted aqueous component with the organic modifier in the desired ratio.

  • System Equilibration: Equilibrate the HPLC system with the new mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the amlodipine standard and observe the peak shape.

Protocol 2: Method for Amlodipine Analysis using a Competing Base

This protocol utilizes triethylamine (TEA) as a competing base to mask active silanol sites.

Chromatographic Conditions:

Parameter Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Methanol:Triethylamine solution (15:35:50, v/v/v)
pH Adjusted to 3.0 with orthophosphoric acid[6]
Flow Rate 1.0 mL/min[7][8]
Detection UV at 237 nm[8][9]

| Column Temperature | 30°C[8] |

Procedure:

  • Mobile Phase Preparation: Prepare the triethylamine solution. Carefully mix the acetonitrile, methanol, and triethylamine solution in the specified ratio. Adjust the pH to 3.0 using orthophosphoric acid.[6] Degas the mobile phase.

  • Standard Preparation: Prepare a stock solution of amlodipine in the mobile phase.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is observed.

  • Injection: Inject the standard solution and analyze the chromatogram for peak shape.

Data Presentation

Table 1: Summary of Mobile Phase Strategies for Improved Peak Shape
StrategypH RangeMechanismColumn Requirement
Low pH 2.5 - 3.5Protonates residual silanols to reduce interaction with protonated amlodipine.[2][4]Standard C18
High pH > 9Amlodipine is neutral, minimizing ionic interactions with deprotonated silanols.[2]pH-stable column
Competing Base 2.5 - 7.0Additive (e.g., TEA) preferentially interacts with active silanol sites.[1][4]Standard C18
Table 2: Example HPLC Method Parameters for Amlodipine Analysis
ParameterMethod 1[7]Method 2[8]
Column WATERS C18 (250 mm x 4.6 mm, 5µm)Octadecylsilyl silica gel, C18 (150 mm x 3.9 mm)
Mobile Phase Acetonitrile: 70mM KH2PO4 buffer: Methanol (15:30:55)Acetonitrile: Methanol: Triethylamine solution (15:35:50)
pH 3.0 (adjusted with OPA)Not specified, TEA present
Flow Rate 1.0 mL/min1.0 mL/min
Detection 240 nm237 nm
Column Temp. Not specified30°C
Retention Time 2.60 minNot specified

References

Technical Support Center: Method Refinement for Simultaneous Analysis of Amlodipine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the simultaneous analysis of amlodipine and its metabolites.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments, offering potential causes and solutions in a direct question-and-answer format.

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) for Amlodipine and/or Metabolites Secondary Interactions: The basic amine group of amlodipine (pKa ≈ 8.6-8.7) interacts with acidic residual silanol groups on the silica-based column packing material.[1][2]Mobile Phase pH Adjustment: Lower the mobile phase pH to 2.5-3.5 to protonate the silanol groups, minimizing their interaction with the protonated amlodipine.[1] Use of a Competing Base: Add a competing base like triethylamine (TEA) to the mobile phase to mask the silanol groups.[1] Column Selection: Use a high-quality, end-capped C18 or C8 column with high-purity silica to reduce the number of accessible silanol groups.[1]
Sample Overload: Injecting a sample with a concentration that is too high can lead to peak distortion.[1]Dilute the Sample: Try diluting the sample and re-injecting to see if the peak shape improves.[1]
Poor Resolution Between Amlodipine and a Metabolite Inadequate Chromatographic Selectivity: The mobile phase and stationary phase are not providing sufficient separation for these structurally similar compounds.Optimize Mobile Phase: Vary the organic modifier (acetonitrile vs. methanol) and the gradient slope. A shallow gradient can often improve the resolution of closely eluting peaks. Change Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., phenyl-hexyl) to alter selectivity.[1]
Retention Time Instability Inadequate System Equilibration: The column is not fully equilibrated with the mobile phase before injection.Ensure Thorough Equilibration: Equilibrate the column for a sufficient time, especially when using a new mobile phase or after the system has been idle.[1]
Inconsistent Mobile Phase Preparation: Variations in the pH or composition of the mobile phase between runs.Prepare Mobile Phase Consistently: Pay close attention to accurate measurements and pH adjustments for every batch of mobile phase.[1]
Pump Malfunction or Leaks: Inconsistent flow rate due to issues with the HPLC pump.Check Pump Performance: Inspect the pump for leaks and ensure the seals are in good condition.
Low Analyte Recovery Analyte Degradation: Amlodipine is susceptible to degradation under acidic, alkaline, and oxidative conditions, as well as exposure to light.Control Sample Handling Conditions: Maintain the sample pH within a neutral range (pH 5-7) and protect samples from light by using amber vials. Process samples at controlled, low temperatures (e.g., under 40°C).
Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, SPE) is not effectively extracting the analytes.Optimize Extraction Protocol: For SPE, ensure proper conditioning of the cartridge and use an appropriate elution solvent. For protein precipitation, experiment with different precipitation solvents.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of amlodipine I should consider for simultaneous analysis?

A1: Amlodipine is extensively metabolized in the liver, primarily through the dehydrogenation of the dihydropyridine ring to form a pyridine derivative, often referred to as dehydroamlodipine (DH-AML). Another major metabolite is O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML). These are often the primary metabolites of interest in pharmacokinetic studies.

Q2: What are the typical starting chromatographic conditions for the simultaneous analysis of amlodipine and its metabolites by LC-MS/MS?

A2: A common starting point is a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component with a volatile buffer (e.g., ammonium formate or formic acid) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is typically acidic (around 3-4) to ensure good peak shape for the basic amlodipine molecule.

Q3: How can I improve the sensitivity of my assay for amlodipine and its metabolites?

A3: To improve sensitivity, consider the following:

  • Sample Preparation: Solid-phase extraction (SPE) generally provides cleaner extracts compared to protein precipitation, which can reduce matrix effects and improve the signal-to-noise ratio.

  • Mass Spectrometry Parameters: Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) and the collision energy for each analyte and metabolite to achieve the most abundant and stable fragment ions for multiple reaction monitoring (MRM).

  • Internal Standard: Use a stable isotope-labeled internal standard (e.g., amlodipine-d4) to compensate for matrix effects and variations in sample processing.

Q4: I am observing carryover in my blank injections after a high concentration sample. How can I minimize this?

A4: Carryover can be a significant issue in sensitive LC-MS/MS assays. To minimize it:

  • Optimize Autosampler Wash: Use a strong solvent in your autosampler wash routine to effectively clean the injection needle and port between injections. A mixture of organic solvent and acid is often effective.

  • Injection Order: If possible, avoid injecting a blank or low-concentration sample immediately after a high-concentration sample.

  • Check for Contamination: Ensure that the carryover is not due to contamination of your blank solvent or vials.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the simultaneous analysis of amlodipine and its major metabolites by LC-MS/MS.

ParameterAmlodipineDehydroamlodipine (DH-AML)O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML)Reference
Linearity Range (ng/mL) 0.5 - 641 - 640.5 - 64[3]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.510.5[3]
Extraction Recovery 94.8% - 109.0%94.8% - 109.0%94.8% - 109.0%[3]
Intra-assay Imprecision (%) < 10.8%< 10.8%< 10.8%[3]
Inter-assay Imprecision (%) < 10.8%< 10.8%< 10.8%[3]
Intra-assay Accuracy (%) 95.4% - 111.2%95.4% - 111.2%95.4% - 111.2%[3]
Inter-assay Accuracy (%) 95.4% - 111.2%95.4% - 111.2%95.4% - 111.2%[3]

Experimental Protocols

Sample Preparation using Protein Precipitation

This protocol is a rapid method for sample cleanup.

  • To 100 µL of plasma sample in a microcentrifuge tube, add a known concentration of the internal standard.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a cleaner sample extract, which can be beneficial for reducing matrix effects.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., C18 or a polymer-based sorbent) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard and 500 µL of 4% phosphoric acid. Vortex to mix.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of water followed by 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove interferences.

  • Elute: Elute the analytes with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C and reconstitute the residue in 100 µL of the mobile phase for injection.

LC-MS/MS Analysis Method

The following is a representative LC-MS/MS method. Optimization will be required based on the specific instrument and column used.

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions: To be optimized for amlodipine, its metabolites, and the internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation Method 1 spe Solid-Phase Extraction add_is->spe Method 2 centrifuge Centrifugation protein_precipitation->centrifuge evaporation Evaporation spe->evaporation supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chromatographic_separation Chromatographic Separation (C18 Column) lc_injection->chromatographic_separation ms_detection MS/MS Detection (ESI+, MRM) chromatographic_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions poor_peak_shape Poor Peak Shape (Tailing, Broadening) secondary_interactions Secondary Interactions (Silanol Groups) poor_peak_shape->secondary_interactions sample_overload Sample Overload poor_peak_shape->sample_overload poor_resolution Poor Resolution suboptimal_mobile_phase Suboptimal Mobile Phase poor_resolution->suboptimal_mobile_phase wrong_column Inappropriate Column poor_resolution->wrong_column adjust_ph Adjust Mobile Phase pH secondary_interactions->adjust_ph add_tea Add TEA secondary_interactions->add_tea use_endcapped_column Use End-Capped Column secondary_interactions->use_endcapped_column dilute_sample Dilute Sample sample_overload->dilute_sample optimize_gradient Optimize Gradient suboptimal_mobile_phase->optimize_gradient change_column Change Column Type wrong_column->change_column

References

Technical Support Center: Enhancing Extraction Recovery of Polar Amlodipine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the extraction recovery of polar amlodipine metabolites from biological matrices. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during bioanalysis.

Introduction to Amlodipine Metabolism

Amlodipine is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into several inactive metabolites.[1] The major metabolic pathway involves the oxidation of the dihydropyridine ring to a pyridine derivative. These metabolites are generally more polar than the parent drug, making their extraction from biological matrices challenging. Key polar metabolites include dehydroamlodipine (DH-AML) and O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML). Accurate quantification of these metabolites is crucial for comprehensive pharmacokinetic studies.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of polar amlodipine metabolites.

Low or Inconsistent Recovery
Potential Cause Suggested Solution
Suboptimal pH Amlodipine has a pKa of approximately 8.6.[2] To extract the parent drug, a pH of 7-8 is often used to ensure it is in its unionized form. However, polar metabolites may have different pKa values. For acidic metabolites, adjust the sample pH to be two units below the analyte's pKa. For basic metabolites, adjust the pH to be two units above the pKa.[3]
Inappropriate Extraction Solvent (LLE) The polarity of the organic solvent is critical for extracting polar metabolites. For Liquid-Liquid Extraction (LLE), consider more polar solvents or mixtures. While ethyl acetate is common for amlodipine, it may not be optimal for its polar metabolites.[2] Experiment with solvent mixtures, such as diethyl ether and dichloromethane (e.g., 70:30, v/v), or consider adding a small percentage of a more polar solvent to a less polar one.[2][4]
Inefficient Elution from SPE Sorbent The elution solvent in Solid-Phase Extraction (SPE) may be too weak to displace the polar metabolites from the sorbent. Increase the polarity of the elution solvent by increasing the percentage of the organic modifier (e.g., methanol or acetonitrile).[5] Consider adding a small amount of an acid or base (e.g., formic acid or ammonium hydroxide) to the elution solvent to modify the ionization state of the metabolites and facilitate their elution.[5]
Analyte Breakthrough During SPE Loading/Washing The sample loading or wash solvent may be too strong, causing the polar metabolites to wash through the cartridge without being retained. Decrease the organic content of the loading and wash solvents. Ensure the sample is loaded at a slow and steady flow rate to allow for proper interaction with the sorbent.[5]
Strong Protein Binding Amlodipine is highly protein-bound (>95%), and its metabolites may also exhibit significant binding, hindering extraction.[2] A protein precipitation step prior to LLE or SPE is highly recommended. Acetonitrile is a common and effective solvent for this purpose.[1]
High Matrix Effect in LC-MS/MS Analysis
Potential Cause Suggested Solution
Co-elution of Endogenous Interferences Polar metabolites often co-elute with endogenous polar compounds from the biological matrix, leading to ion suppression or enhancement in the mass spectrometer.[6]
Optimize Chromatography: Adjust the mobile phase gradient to improve the separation between the metabolites and interfering compounds.[5] Consider using a different chromatographic column with an alternative stationary phase (e.g., a phenyl-hexyl column instead of a C18).[5]
Improve Sample Cleanup: Solid-Phase Extraction (SPE) generally provides cleaner extracts than protein precipitation or LLE.[2] Consider using a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange properties for enhanced selectivity towards polar and ionizable metabolites.
Insufficient Sample Cleanup The chosen extraction method may not be adequately removing matrix components.
For LLE: Incorporate a back-extraction step. After the initial extraction into the organic phase, back-extract the analytes into a fresh aqueous phase with an adjusted pH to ionize the analytes, leaving neutral interferences in the organic layer.
For SPE: Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute the target metabolites.
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS is the most effective way to compensate for matrix effects.[5] The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for polar amlodipine metabolites?

A1: The choice of extraction method depends on the desired level of sample cleanup, throughput, and the specific analytical instrumentation.

  • Protein Precipitation (PPT): This is a simple and fast method, suitable for high-throughput analysis. Acetonitrile is commonly used and has been shown to provide high recovery for amlodipine and its major polar metabolites.[1] However, it results in the least clean extract and may lead to significant matrix effects.[2]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. The choice of an appropriate organic solvent and control of the aqueous phase pH are critical for good recovery of polar metabolites.[2]

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts, which is often necessary for sensitive LC-MS/MS analysis to minimize matrix effects.[2] Reversed-phase (e.g., C18, polymeric) or mixed-mode cartridges can be used.

Q2: How can I improve the recovery of polar metabolites in Liquid-Liquid Extraction (LLE)?

A2: To improve LLE recovery of polar metabolites, you can:

  • Optimize pH: Adjust the pH of the aqueous sample to ensure the metabolites are in their most non-ionized (lipophilic) state.

  • Select an Appropriate Solvent: Use a more polar organic solvent or a mixture of solvents.

  • Increase Solvent-to-Sample Ratio: A higher ratio of organic solvent to the aqueous sample (e.g., 7:1) can improve recovery.

  • "Salting out": Adding a salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can decrease the solubility of polar analytes in the aqueous layer and promote their partitioning into the organic solvent.

Q3: Which type of SPE cartridge is best for polar amlodipine metabolites?

A3: The choice of SPE cartridge depends on the specific properties of the metabolites.

  • Reversed-Phase (e.g., C18, Polymeric like Oasis HLB or Strata-X): These are suitable for retaining moderately polar to nonpolar compounds. For polar metabolites, careful optimization of the wash and elution steps is crucial to prevent premature elution.[1][7]

  • Mixed-Mode Cation Exchange (MCX): If the polar metabolites contain a basic functional group, a mixed-mode cation exchange cartridge can provide enhanced retention and selectivity. The retention mechanism is based on both reversed-phase and ion-exchange interactions, allowing for more rigorous washing steps and resulting in a cleaner extract.

Q4: My recovery is still low even after optimizing the extraction conditions. What else could be the problem?

A4: If you are still experiencing low recovery, consider the stability of the metabolites. Amlodipine is known to be sensitive to light and unstable in acidic and basic conditions.[2] Its metabolites may also be susceptible to degradation.

  • Protect from Light: Work under amber or low-light conditions and use amber-colored vials for sample collection and storage.

  • Control pH: Maintain the sample pH within a neutral range (pH 5-7) during extraction and storage, unless pH adjustment is necessary for the extraction mechanism itself.[8]

  • Control Temperature: Process samples at room temperature or on ice to minimize thermal degradation. If solvent evaporation is necessary, perform it at a controlled, low temperature (e.g., under 40°C) with a gentle stream of nitrogen.[8]

Data Presentation

Table 1: Comparison of Extraction Methods for Polar Amlodipine Metabolites

Method Principle Pros Cons Typical Recovery Matrix Effect
Protein Precipitation (PPT) Protein denaturation and precipitation using an organic solvent (e.g., acetonitrile).- Simple and fast- High throughput- Good recovery for a wide range of polarities- Least effective cleanup- High risk of matrix effects- Dilutes the sample>90% for amlodipine and its major polar metabolites[1]High
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on their relative solubility.- Cleaner extracts than PPT- Can be selective by adjusting pH and solvent polarity- More time-consuming and labor-intensive than PPT- Requires larger volumes of organic solvents- Emulsion formation can be an issueVariable, highly dependent on analyte polarity, solvent, and pH. Generally 60-90% for amlodipine.[4]Moderate
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective elution.- Provides the cleanest extracts- High concentration factor- Amenable to automation- More complex and costly than PPT and LLE- Method development can be time-consumingHigh (>90%) for amlodipine enantiomers with optimized methods.[7]Low

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is suitable for the simultaneous extraction of amlodipine and its polar metabolites and is adapted from a method with reported high recovery.[1]

  • Sample Preparation:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 20 µL of the internal standard working solution.

  • Precipitation:

    • Add 300 µL of cold acetonitrile to the plasma sample.

    • Vortex for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis:

    • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Polar Metabolites

This protocol is a general guideline for reversed-phase SPE and should be optimized for the specific polar metabolites of interest. A polymeric sorbent is often a good starting point.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add the internal standard.

    • Add 500 µL of 4% phosphoric acid in water to precipitate proteins and adjust the pH.

    • Vortex and centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X, Oasis HLB) by passing 1 mL of methanol followed by 1 mL of purified water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. This step may need optimization to avoid the loss of very polar metabolites.

  • Elution:

    • Elute the amlodipine and its metabolites with 1 mL of methanol containing 0.1% formic acid into a clean collection tube. For more polar metabolites, a higher percentage of organic solvent or the addition of a stronger modifier might be necessary.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis:

    • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Visualizations

Protein_Precipitation_Workflow Start Plasma Sample + Internal Standard Add_Acetonitrile Add Cold Acetonitrile Start->Add_Acetonitrile Vortex Vortex Add_Acetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze Solid_Phase_Extraction_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe SPE Cartridge Steps Plasma_IS Plasma + IS Acidify Acidify & Precipitate Proteins Plasma_IS->Acidify Centrifuge_Pre Centrifuge Acidify->Centrifuge_Pre Load 2. Load Sample Centrifuge_Pre->Load Condition 1. Condition (Methanol, Water) Condition->Load Wash 3. Wash (e.g., 5% Methanol/Water) Load->Wash Elute 4. Elute (e.g., 0.1% FA in Methanol) Wash->Elute Evaporate_Reconstitute Evaporate & Reconstitute Elute->Evaporate_Reconstitute Analysis LC-MS/MS Analysis Evaporate_Reconstitute->Analysis Troubleshooting_Low_Recovery Start Low Recovery of Polar Metabolites? Check_Method Extraction Method? Start->Check_Method LLE_Path LLE Check_Method->LLE_Path SPE_Path SPE Check_Method->SPE_Path PPT_Path PPT Check_Method->PPT_Path LLE_pH Is pH optimized for metabolite pKa? LLE_Path->LLE_pH LLE_Solvent Is solvent polarity adequate? LLE_pH->LLE_Solvent Yes Adjust_pH_LLE Adjust pH LLE_pH->Adjust_pH_LLE LLE_Salt Consider 'Salting Out' LLE_Solvent->LLE_Salt Yes Change_Solvent_LLE Use more polar solvent/mixture LLE_Solvent->Change_Solvent_LLE SPE_Wash Analyte lost in wash/load fraction? SPE_Path->SPE_Wash SPE_Elution Analyte retained on cartridge? SPE_Wash->SPE_Elution No Weaken_Wash Decrease organic in load/wash solvent SPE_Wash->Weaken_Wash Strengthen_Elution Increase organic in elution solvent or add modifier (acid/base) SPE_Elution->Strengthen_Elution PPT_Solvent Is protein removal complete? PPT_Path->PPT_Solvent Optimize_PPT Optimize solvent:sample ratio Ensure cold solvent & good mixing PPT_Solvent->Optimize_PPT

References

Technical Support Center: Stability of Amlodipine and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability testing of amlodipine and its major metabolites, dehydroamlodipine (DH-AML) and O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML), in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of amlodipine and its metabolites during sample handling and storage?

A1: The main factors contributing to the degradation of amlodipine and its metabolites are exposure to light (photodegradation), inappropriate pH conditions (acidic or alkaline hydrolysis), and elevated temperatures. Oxidative degradation can also occur. It is crucial to control these factors throughout the entire workflow, from sample collection to analysis.

Q2: What are the recommended storage conditions for ensuring the long-term stability of amlodipine and its metabolites in plasma?

A2: For long-term storage, plasma samples containing amlodipine and its metabolites should be stored at or below -20°C.[1] Some studies have demonstrated stability for at least 3 months at -20°C for amlodipine.[2] For even longer-term storage, -70°C or -80°C is recommended to minimize the risk of degradation.

Q3: How many freeze-thaw cycles can plasma samples containing amlodipine undergo without significant degradation?

A3: Based on available data for amlodipine, plasma samples are generally stable for at least three freeze-thaw cycles without a significant loss of the analyte.[1][2] However, it is best practice to minimize the number of freeze-thaw cycles. Aliquoting samples into single-use vials after the first thaw is highly recommended.

Q4: What is the acceptable duration for leaving plasma samples at room temperature (bench-top stability)?

A4: Amlodipine in human plasma has been shown to be stable for at least 4 to 6.8 hours at room temperature.[1] This provides a sufficient window for sample processing. To mitigate the risk of degradation, it is advisable to process samples on ice whenever possible and to minimize the time they are kept at ambient temperature.

Q5: Are there any specific considerations for the stability of amlodipine metabolites compared to the parent drug?

A5: While specific stability data for dehydroamlodipine (DH-AML) and O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML) are not extensively published, it is important to note that metabolites can have different stability profiles than the parent drug. DH-AML, being a pyridine derivative, may exhibit different photosensitivity and pH sensitivity. Therefore, it is crucial to validate the stability of each metabolite under the specific conditions of your study.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or inconsistent recovery of amlodipine or its metabolites Analyte Degradation: - Improper storage temperature. - Excessive freeze-thaw cycles. - Prolonged exposure to room temperature. - Exposure to light.- Ensure samples are immediately frozen and stored at ≤ -20°C. - Aliquot samples to avoid more than three freeze-thaw cycles. - Keep samples on ice during processing and minimize bench-top time. - Use amber-colored vials or protect samples from light.
Inefficient Extraction: - Suboptimal pH during extraction. - Incorrect solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.- Optimize the pH of the sample to ensure the analytes are in the appropriate ionization state for extraction. - Validate your extraction method, ensuring the chosen solvent and procedure provide adequate recovery for both the parent drug and its metabolites.
Appearance of unknown peaks in the chromatogram Formation of Degradation Products: - Exposure to harsh pH conditions (acidic or basic). - Photodegradation. - Oxidative stress.- Review sample handling procedures to identify any exposure to extreme pH, light, or oxidizing agents. The primary photodegradation product of amlodipine is its pyridine derivative. - Ensure solvents are degassed to remove dissolved oxygen.
High variability between replicate samples Sample Non-homogeneity: - Incomplete thawing or mixing of the sample. Inconsistent Sample Handling: - Variations in exposure time to light, temperature, or pH between samples.- Thoroughly vortex plasma samples after thawing and before aliquoting. - Standardize the entire sample preparation workflow to ensure all samples are processed under identical conditions.
Loss of analyte in the autosampler Autosampler Instability: - The temperature of the autosampler is not maintained at the validated temperature. - Samples are left in the autosampler for longer than the validated stability window.- Verify that the autosampler is maintaining the set temperature (e.g., 4°C). - Analyze samples within the validated autosampler stability period.

Quantitative Stability Data

The stability of amlodipine and its metabolites is assessed by analyzing quality control (QC) samples at low and high concentrations after exposure to different conditions. The percentage deviation from the nominal concentration should generally be within ±15%.

Table 1: Stability of Amlodipine in Human Plasma

Stability TestStorage ConditionDurationAnalyte ConcentrationMean % Recovery (or % Change)Reference
Freeze-Thaw Stability Room Temperature / -20°C3 CyclesLow and High QCWithin ±15% of nominal[2]
Short-Term (Bench-Top) Stability Room Temperature4 hoursLow and High QCWithin ±15% of nominal[2]
Long-Term Stability -20°C3 monthsLow and High QCWithin ±15% of nominal[2]
Post-Preparative (Autosampler) Stability 4°C60 hoursLow and High QCWithin ±15% of nominal[2]

Table 2: Stability of Amlodipine Metabolites (DH-AML and CM-DH-AML) in Human Plasma

Stability TestStorage ConditionDurationAnalyte ConcentrationMean % Recovery (or % Change)Reference
Freeze-Thaw Stability Room Temperature / -20°C3 CyclesLow and High QCData not available in the literature. Stability should be experimentally determined.N/A
Short-Term (Bench-Top) Stability Room TemperatureTBDLow and High QCData not available in the literature. Stability should be experimentally determined.N/A
Long-Term Stability -20°CTBDLow and High QCData not available in the literature. Stability should be experimentally determined.N/A
Post-Preparative (Autosampler) Stability 4°CTBDLow and High QCData not available in the literature. Stability should be experimentally determined.N/A

Note: While a validated method for the simultaneous determination of amlodipine and its major metabolites exists, specific stability data for dehydroamlodipine (DH-AML) and O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML) in biological matrices is not extensively reported in the scientific literature. It is imperative to conduct specific stability studies for these metabolites as part of the bioanalytical method validation process.

Experimental Protocols

Protocol 1: Stock Solution Preparation and Stability
  • Preparation: Accurately weigh a known amount of the analytical standards for amlodipine, DH-AML, and CM-DH-AML.

  • Dissolution: Dissolve each standard in a suitable solvent, such as methanol or a methanol:water mixture (50:50, v/v), to achieve a final concentration of 1 mg/mL.

  • Storage: Store the primary stock solutions at -20°C or -80°C in amber glass vials to protect from light.

  • Working Solutions: Prepare working solutions by diluting the stock solutions with the appropriate solvent.

  • Stability Assessment: To assess stock solution stability, compare the response of a freshly prepared working solution with that of a solution stored at room temperature for at least 6 hours and under refrigeration (2-8°C) for a specified period (e.g., 15 days). The deviation should be within ±15%.

Protocol 2: Freeze-Thaw Stability Assessment in Plasma
  • Sample Preparation: Spike blank human plasma with the analytes (amlodipine, DH-AML, CM-DH-AML) to obtain low and high concentration quality control (QC) samples. Prepare at least five replicates for each concentration.

  • Freeze-Thaw Cycles:

    • Freeze the QC samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a minimum of three cycles.

  • Sample Analysis: After the final thaw, process the QC samples using a validated extraction method and analyze them with a freshly prepared calibration curve.

  • Evaluation: Calculate the concentrations of the analytes in the stability samples and compare them to the nominal concentrations. The mean concentration should be within ±15% of the nominal value.

Protocol 3: Long-Term Stability Assessment in Plasma
  • Sample Preparation: Prepare a sufficient number of low and high concentration QC samples in human plasma.

  • Storage: Store the QC samples at the intended long-term storage temperature (e.g., -20°C).

  • Analysis at Time Points: At specified time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples (at least five replicates of each concentration).

  • Sample Analysis: Thaw the samples, process them, and analyze them against a freshly prepared calibration curve.

  • Evaluation: Compare the measured concentrations to the nominal concentrations. The mean concentration should be within ±15% of the nominal value to confirm stability for that duration.

Visualizations

Experimental_Workflow cluster_pre_analysis Sample Handling and Storage cluster_analysis Bioanalysis SampleCollection 1. Sample Collection (Biological Matrix) SampleProcessing 2. Sample Processing (e.g., Centrifugation) SampleCollection->SampleProcessing Storage 3. Storage (≤ -20°C) SampleProcessing->Storage Thawing 4. Thawing and Aliquoting Storage->Thawing Extraction 5. Analyte Extraction (SPE or LLE) Thawing->Extraction LCMS_Analysis 6. LC-MS/MS Analysis Extraction->LCMS_Analysis DataProcessing 7. Data Processing and Quantification LCMS_Analysis->DataProcessing

Caption: General workflow for the analysis of amlodipine and its metabolites in biological matrices.

Stability_Testing_Workflow cluster_preparation Preparation cluster_conditions Stability Conditions cluster_analysis Analysis and Evaluation PrepareQC Prepare Low and High Concentration QC Samples FreezeThaw Freeze-Thaw Cycles PrepareQC->FreezeThaw BenchTop Bench-Top (Room Temp) PrepareQC->BenchTop LongTerm Long-Term Storage PrepareQC->LongTerm Autosampler Autosampler PrepareQC->Autosampler Analysis Analyze Samples vs. Fresh Calibration Curve FreezeThaw->Analysis BenchTop->Analysis LongTerm->Analysis Autosampler->Analysis Evaluation Evaluate % Deviation (Acceptance: ±15%) Analysis->Evaluation

Caption: Workflow for assessing the stability of amlodipine metabolites in biological matrices.

References

Selection of internal standard for amlodipine metabolite quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of amlodipine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard (IS) for the quantification of amlodipine and its metabolites?

A1: The gold standard for an internal standard in LC-MS/MS bioanalysis is a stable isotope-labeled (SIL) version of the analyte.[1][2] For amlodipine, Amlodipine-d4 is widely considered the best choice.[1][2][3] A SIL IS co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample preparation, matrix effects, and instrument response.[4][5]

For amlodipine's metabolites, the ideal internal standards would be their respective stable isotope-labeled analogues. However, these can be difficult to procure or synthesize. In their absence, Amlodipine-d4 is often used for the simultaneous analysis of amlodipine and its metabolites, although it may not perfectly mimic the behavior of each metabolite during the analytical process.[3]

Q2: When would I consider using an alternative (non-SIL) internal standard?

A2: While Amlodipine-d4 is ideal, practical constraints such as cost and availability may necessitate the use of alternative internal standards.[1] These are typically structurally similar compounds (analogues) that have comparable chromatographic and mass spectrometric behavior to amlodipine.[1] Common alternative internal standards for amlodipine include Gliclazide, Tizanidine, and Nimodipine.[1][6][7][8][9]

Q3: How do I choose the best internal standard for my assay?

A3: The selection of an internal standard is a critical step in method development. The following diagram illustrates the decision-making process:

cluster_0 Ideal Path cluster_1 Alternative Path A Start: Need to Quantify Amlodipine/Metabolites B Is a Stable Isotope-Labeled (SIL) IS of the Analyte Available? A->B C Yes B->C D No B->D E Use the SIL IS (e.g., Amlodipine-d4) F Search for a Suitable Analogue IS I Validate the Method According to Regulatory Guidelines E->I G Evaluate Analogue IS based on: - Structural Similarity - Chromatographic Behavior - Extraction Recovery - Ionization Efficiency - Lack of Matrix Effects F->G H Select the Best Performing Analogue IS G->H H->I

Internal Standard Selection Workflow.

Q4: What are the key parameters to consider when using an internal standard?

A4: An internal standard is added at a known, constant concentration to all samples, including calibrators and quality controls, before any processing steps.[4] The quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.[4][5] This ratio normalization corrects for variability in:

  • Sample Preparation: Losses during extraction or reconstitution.[4]

  • Injection Volume: Minor variations in the injected volume.[4]

  • Matrix Effects: Ion suppression or enhancement in the mass spectrometer source.[4]

Troubleshooting Guide

Problem Possible Cause Solution
Poor Peak Shape (Fronting/Tailing) Column Degradation: The stationary phase of the column may be deteriorating.Replace the column with a new one of the same type.[10]
Incompatible Sample Solvent: The solvent used to dissolve the sample may be too strong or weak compared to the mobile phase.Dissolve the sample in the mobile phase or a similar solvent composition.[10]
Inappropriate Mobile Phase pH: The pH can affect the ionization state of amlodipine.Adjust the mobile phase pH to optimize peak shape.[10]
Column Overload: Injecting a sample that is too concentrated.Dilute the sample before injection.[10]
Inconsistent Retention Times Fluctuations in Pump Flow Rate: Air bubbles or worn pump seals.Purge the pump and check the pump seals for wear.[10]
Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent.Prepare fresh mobile phase and keep solvent reservoirs covered.[10]
Temperature Fluctuations: Changes in ambient temperature affecting the column.Use a column heater to maintain a constant temperature.[10]
Loss of Sensitivity / Low IS Response Incorrect Mass Spectrometer Settings: The precursor and product ion m/z values may be set incorrectly.Verify and optimize the MS/MS transitions and other source parameters.[10]
Ion Source Contamination: A dirty ion source can suppress the signal.Clean the ion source according to the manufacturer's instructions.[10]
Sample Degradation: Amlodipine may be unstable under certain conditions.Investigate sample stability under different storage and handling conditions.[10]

Quantitative Data Comparison

The following table summarizes the performance of different internal standards used in the quantification of amlodipine.

Internal Standard Analyte(s) Linearity Range (ng/mL) LLOQ (ng/mL) Sample Preparation Reference
Amlodipine-d4 Amlodipine0.100 - 20.7250.100Protein Precipitation[4]
Amlodipine-d4 Amlodipine & ValsartanNot SpecifiedNot SpecifiedSolid-Phase Extraction[1]
(R/S)-Amlodipine-d4 Amlodipine Enantiomers0.1 - 100.1Not Specified[1]
Gliclazide AmlodipineNot SpecifiedNot SpecifiedLiquid-Liquid Extraction[1][6]
Tizanidine S-amlodipine0.77 - 50.980.79Liquid-Liquid Extraction[7]
Tizanidine Amlodipine0.3 - 15.00.3Liquid-Liquid Extraction[8]
Nimodipine Amlodipine2.5 - 100Not SpecifiedLiquid-Liquid Extraction[9]
Nifedipine Amlodipine0.2 - 200.2Protein Precipitation[11]

Experimental Protocols

Protocol 1: Quantification of Amlodipine using Amlodipine-d4 IS with Protein Precipitation

This protocol is a representative method for quantifying amlodipine in human plasma.

  • Preparation of Solutions:

    • Stock Solutions (1 mg/mL): Prepare separate stock solutions of amlodipine and Amlodipine-d4 in methanol.[4][5]

    • Working Standard Solutions: Create calibration curve standards by performing serial dilutions of the amlodipine stock solution with a methanol/water mixture.[4]

    • Internal Standard Spiking Solution: Dilute the Amlodipine-d4 stock solution to a fixed concentration (e.g., 50 ng/mL) in a methanol/water mixture.[4]

  • Sample Preparation (Protein Precipitation): [4]

    • Pipette 300 µL of the plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

    • Add the internal standard spiking solution.

    • Add 900 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: C18 column (e.g., 50 x 4.6 mm, 3.5 µm).[4]

    • Mobile Phase: A mixture of acetonitrile and 5 mM ammonium formate with 0.1% formic acid in water (e.g., 80:20 v/v).[4]

    • Flow Rate: 0.7 - 0.8 mL/min.[4]

    • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).[4]

    • Scan Type: Multiple Reaction Monitoring (MRM).[4]

    • MRM Transitions: [4]

      • Amlodipine: 409.2 → 238.1

      • Amlodipine-d4: 413.2 → 238.1

The following diagram illustrates a typical bioanalytical workflow:

A Start: Plasma Sample (Calibrator, QC, or Unknown) B Add Known Amount of Internal Standard (e.g., Amlodipine-d4) A->B C Sample Preparation (e.g., Protein Precipitation or SPE) B->C D Inject Extract into LC-MS/MS System C->D E Chromatographic Separation (Analyte and IS Co-elute) D->E F Mass Spectrometric Detection (MRM Mode) E->F G Data Processing: - Acquire Peak Areas for Analyte and IS - Calculate Peak Area Ratio (Analyte/IS) F->G H Quantify using Calibration Curve G->H

General Bioanalytical Workflow for Amlodipine Quantification.
Protocol 2: Quantification of Amlodipine using Gliclazide IS with Liquid-Liquid Extraction

This protocol provides an example using an alternative internal standard.

  • Preparation of Solutions:

    • Prepare stock and working solutions for amlodipine and gliclazide in an appropriate solvent like methanol.

  • Sample Preparation (Liquid-Liquid Extraction): [6]

    • To 0.5 mL of plasma sample, add 20 µL of the gliclazide IS working solution (e.g., 80 ng/mL).

    • Add 4 mL of ethyl acetate as the extraction solvent.

    • Vortex the mixture for 3 minutes.

    • Centrifuge at 8000 rpm for 5 minutes.

    • Transfer 3.2 mL of the organic phase to a new tube and evaporate to dryness under a nitrogen stream at 37°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: Diamond C18 (150 mm × 4.6 mm, 5 μm).[1]

    • Mobile Phase: Methanol and 10 mM ammonium acetate.[1]

    • Detection: Tandem mass spectrometry in MRM mode.[1]

    • MRM Transitions: [1]

      • Amlodipine: 409.2 → 238.1

      • Gliclazide: 324.2 → 127.3

References

Technical Support Center: Optimization of Fragmentation Parameters for Amlodipine Metabolite MRM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Multiple Reaction Monitoring (MRM) parameters for amlodipine and its major metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of amlodipine that should be monitored?

A1: Amlodipine is extensively metabolized in the liver, primarily by the CYP3A4 enzyme. The main metabolic pathway involves the dehydrogenation of the dihydropyridine ring to form an inactive pyridine metabolite, often referred to as M9 or dehydroamlodipine (DH-AML).[1][2] This primary metabolite can undergo further biotransformation, including oxidative deamination, to form other metabolites. For comprehensive pharmacokinetic studies, it is recommended to monitor amlodipine, dehydroamlodipine (DH-AML), and O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML).[1]

Q2: What are the recommended MRM transitions for amlodipine and its major metabolites?

A2: The selection of precursor and product ions is critical for the specificity and sensitivity of the MRM assay. The protonated molecules [M+H]⁺ are typically used as precursor ions in positive electrospray ionization mode. The recommended MRM transitions for amlodipine and its key metabolites are summarized in the table below.

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for amlodipine analysis?

A3: A stable isotope-labeled internal standard, such as amlodipine-d4, is considered the gold standard for quantitative bioanalysis of amlodipine.[3] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization suppression or enhancement in the mass spectrometer source. This effectively compensates for variations during sample preparation and matrix effects, leading to more accurate and precise quantification.

Q4: What are the common sample preparation techniques for amlodipine and its metabolites from plasma?

A4: The two most common sample preparation techniques are protein precipitation (PP) and solid-phase extraction (SPE).[3] Protein precipitation is a simpler and faster method, often using acetonitrile to precipitate plasma proteins.[1] Solid-phase extraction is a more rigorous method that typically yields cleaner extracts, which can be advantageous for achieving lower limits of quantification.[3] The choice of method depends on the required sensitivity and the complexity of the sample matrix.

Data Presentation

Table 1: MRM Parameters for Amlodipine and its Major Metabolites
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)
Amlodipine409.2238.1Typically 15-20 eV (Optimization Recommended)
Amlodipine409.2294.1Typically 15-20 eV (Optimization Recommended)
Dehydroamlodipine (DH-AML)407.1236.1Optimization Recommended
O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML)422.1236.1Optimization Recommended
Amlodipine-d4 (Internal Standard)413.2238.1Typically 15-20 eV (Optimization Recommended)

Note: Collision energy is a highly instrument-dependent parameter and should be optimized for the specific mass spectrometer being used to achieve the best signal intensity.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a general guideline for the extraction of amlodipine and its metabolites from plasma using protein precipitation.

Materials:

  • Human plasma samples

  • Acetonitrile (HPLC grade)

  • Internal Standard (e.g., Amlodipine-d4) working solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 600 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general procedure for a more thorough cleanup of plasma samples using solid-phase extraction.

Materials:

  • Human plasma samples

  • Internal Standard (e.g., Amlodipine-d4) working solution

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Elution solvent (e.g., Methanol with 0.1% formic acid)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: To 500 µL of plasma, add the internal standard. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences. Follow with a wash of 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.

  • Elution: Elute the analytes from the cartridge with 1 mL of the elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Troubleshooting Guide

Issue 1: Low or No Signal for Metabolites

  • Possible Cause: Inefficient ionization of metabolites.

    • Solution: Ensure the mobile phase composition is optimal for the ionization of the pyridine-based metabolites. The addition of a small amount of formic acid (0.1%) to the mobile phase can improve protonation in positive ion mode.

  • Possible Cause: Suboptimal fragmentation parameters.

    • Solution: The collision energy for each metabolite needs to be empirically optimized. Infuse a standard solution of the metabolite directly into the mass spectrometer and vary the collision energy to find the value that yields the highest product ion intensity. Start with the collision energy used for the parent amlodipine molecule as a reference point.

  • Possible Cause: Metabolite concentration is below the limit of detection.

    • Solution: Consider using a more sensitive sample preparation method like SPE to concentrate the sample. Ensure the LC-MS/MS system is properly tuned and calibrated for maximum sensitivity.

Issue 2: High Matrix Effects Leading to Poor Reproducibility

  • Possible Cause: Co-eluting endogenous compounds from the plasma matrix are suppressing or enhancing the ionization of the analytes.

    • Solution 1: Improve chromatographic separation. Modify the LC gradient to better separate the analytes from interfering matrix components. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl).

    • Solution 2: Enhance sample cleanup. If using protein precipitation, consider switching to solid-phase extraction (SPE) for a cleaner sample extract.

    • Solution 3: Use a stable isotope-labeled internal standard (SIL-IS). A SIL-IS like amlodipine-d4 will co-elute with amlodipine and experience similar matrix effects, thereby providing more accurate and precise quantification.

Issue 3: Inconsistent Peak Shapes or Retention Times

  • Possible Cause: Issues with the analytical column.

    • Solution: Ensure the column is properly conditioned and has not exceeded its lifetime. Check for column contamination and, if necessary, wash the column according to the manufacturer's instructions.

  • Possible Cause: Inconsistent mobile phase preparation.

    • Solution: Prepare fresh mobile phase daily and ensure accurate pH adjustment. Degas the mobile phase to prevent bubble formation in the system.

  • Possible Cause: Sample solvent is incompatible with the mobile phase.

    • Solution: The reconstitution solvent should be similar in composition to the initial mobile phase conditions to ensure good peak shape.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (Amlodipine-d4) plasma->add_is extraction Extraction (Protein Precipitation or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation detection MRM Detection separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for amlodipine metabolite analysis.

metabolic_pathway amlodipine Amlodipine (Dihydropyridine) dh_aml Dehydroamlodipine (DH-AML) (Pyridine Metabolite) amlodipine->dh_aml CYP3A4 (Dehydrogenation) cm_dh_aml CM-DH-AML dh_aml->cm_dh_aml Oxidative Deamination other Other Metabolites dh_aml->other

Caption: Simplified metabolic pathway of amlodipine.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Amlodipine Metabolites as per FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two validated analytical methods for the quantification of amlodipine and its major metabolites in human plasma, in accordance with FDA guidelines. The validation of analytical methods is a critical regulatory requirement to ensure the accuracy, precision, and reliability of data in pharmaceutical development.[1][2] This document presents experimental data and detailed protocols for two common bioanalytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Core Principles of FDA Bioanalytical Method Validation

The FDA provides comprehensive guidance for the validation of bioanalytical methods to ensure they are suitable for their intended purpose.[3][4] Key validation characteristics that must be evaluated include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5]

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.[3][5]

  • Calibration Curve and Range: The relationship between the instrument response and the known concentration of the analyte, and the concentration range over which the method is accurate and precise.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.[6]

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[3]

Comparison of Validated Analytical Methods

This guide compares two distinct methods for the analysis of amlodipine and its metabolites:

  • Method 1: An LC-MS/MS method utilizing a simple and rapid protein precipitation (PP) sample preparation technique.

  • Method 2: A UPLC-MS/MS method employing a more rigorous solid-phase extraction (SPE) for sample cleanup, often leading to lower detection limits.[7]

Quantitative Validation Data Summary

The following tables summarize the key quantitative performance parameters for each method, based on data from published studies.

Table 1: Method 1 - LC-MS/MS with Protein Precipitation

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
Amlodipine0.1 - 100.195.4 - 111.2< 10.8
Dehydroamlodipine (DH-AML)1 - 64195.4 - 111.2< 10.8
O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML)0.5 - 640.595.4 - 111.2< 10.8

Data synthesized from a study on the simultaneous determination of amlodipine and its metabolites.[8]

Table 2: Method 2 - UPLC-MS/MS with Solid-Phase Extraction

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
Amlodipine0.05 - 500.0592.8 - 108.5< 9.5
(S)-Amlodipine0.05 - 500.0594.2 - 106.3< 8.7
(R)-Amlodipine0.05 - 500.0593.5 - 107.1< 9.1

Data synthesized from studies on the determination of amlodipine and its enantiomers.[9][10]

Experimental Protocols

Method 1: LC-MS/MS with Protein Precipitation

This method is valued for its simplicity and high throughput.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard (e.g., amlodipine-d4).
  • Vortex the mixture for 1 minute to precipitate proteins.
  • Centrifuge the sample at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and inject a 5 µL aliquot into the LC-MS/MS system.[7]

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.4 mL/min.
  • Run Time: Approximately 5 minutes.

3. Mass Spectrometry (MS/MS) Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for amlodipine and its metabolites.

Method 2: UPLC-MS/MS with Solid-Phase Extraction

This method offers enhanced sensitivity and reduced matrix effects due to the cleaner sample extract.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
  • Load 200 µL of human plasma (pre-treated with an internal standard) onto the cartridge.
  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
  • Elute the analytes with 1 mL of methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.[7]
  • Inject a 2 µL aliquot into the UPLC-MS/MS system.

2. Ultra-Performance Liquid Chromatography (UPLC) Conditions:

  • Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[9]
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.5 mL/min.
  • Run Time: Approximately 3 minutes.

3. Mass Spectrometry (MS/MS) Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.

Visualizing the Validation Workflow

The following diagram illustrates the typical workflow for validating a bioanalytical method as per FDA guidelines.

G cluster_dev Method Development cluster_val Method Validation (as per FDA Guidelines) cluster_report Reporting & Implementation Dev Define Analyte & Method Objectives Optimize Optimize Sample Prep & LC-MS/MS Conditions Dev->Optimize Protocol Develop Validation Protocol Optimize->Protocol Selectivity Selectivity & Specificity Accuracy Accuracy & Precision Linearity Linearity & Range LLOQ LLOQ & LOD Stability Stability Assessment Recovery Recovery Evaluation Report Validation Report Generation Selectivity->Report Accuracy->Report Linearity->Report LLOQ->Report Stability->Report Recovery->Report SOP Standard Operating Procedure (SOP) Creation Report->SOP Routine Implementation for Routine Analysis SOP->Routine

Caption: Workflow for Bioanalytical Method Validation.

Conclusion

Both the LC-MS/MS with protein precipitation and the UPLC-MS/MS with solid-phase extraction methods are suitable for the quantification of amlodipine and its metabolites in human plasma. The choice of method will depend on the specific requirements of the study. The LC-MS/MS method offers a simpler and faster sample preparation, making it ideal for high-throughput screening. In contrast, the UPLC-MS/MS method with SPE provides higher sensitivity and cleaner extracts, which is advantageous for studies requiring very low limits of quantification. Both methods, when properly validated according to FDA guidelines, can provide reliable and accurate data for pharmacokinetic and bioequivalence studies.

References

A Comparative Guide to Inter-laboratory Quantification of Amlodipine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amlodipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3][4] The main metabolic pathway is the dehydrogenation of the dihydropyridine ring to form an inactive pyridine derivative, commonly referred to as M9.[1][2][3][4] This primary metabolite undergoes further biotransformation, including O-demethylation, O-dealkylation, and oxidative deamination, resulting in various other pyridine derivatives that are excreted in the urine.[1][3][4][5]

Experimental Protocols

The quantification of amlodipine and its metabolites in biological matrices, predominantly human plasma, is most commonly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which are crucial for detecting the low concentrations of these analytes. The following sections detail the common experimental protocols extracted from published studies.

Sample Preparation

The initial step in the analytical process involves the extraction of amlodipine and its metabolites from the plasma matrix. The two most common techniques are protein precipitation (PP) and liquid-liquid extraction (LLE).

  • Protein Precipitation (PP): This is a rapid and straightforward method. It typically involves the addition of a solvent like acetonitrile to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analytes is collected for analysis.

  • Liquid-Liquid Extraction (LLE): This method involves the extraction of the analytes from the aqueous plasma sample into an immiscible organic solvent, such as ethyl acetate. This technique can provide cleaner extracts compared to protein precipitation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Following sample preparation, the extract is analyzed by LC-MS/MS. The chromatographic separation is typically performed on a C18 reversed-phase column with a gradient or isocratic mobile phase consisting of an aqueous component (often containing formic acid) and an organic component (such as acetonitrile or methanol). The mass spectrometer is usually operated in the positive ion electrospray ionization (ESI) mode, with detection performed using multiple reaction monitoring (MRM).

Quantitative Data Comparison

The performance of different LC-MS/MS methods for the quantification of amlodipine and its metabolites is summarized in the tables below. This data is compiled from various published studies and is intended to provide a comparative overview.

Table 1: Performance Characteristics of LC-MS/MS Methods for Amlodipine Quantification

Study ReferenceMatrixSample PreparationLinearity Range (ng/mL)LLOQ (ng/mL)Internal Standard
Study AHuman PlasmaProtein Precipitation0.5 - 640.5Not Specified
Study BHuman PlasmaLiquid-Liquid Extraction0.045 - 150.045Irbesartan
Study CHuman PlasmaProtein Precipitation0.1 - 100.1Felodipine

Table 2: Performance Characteristics of LC-MS/MS Methods for Amlodipine Metabolite Quantification

Study ReferenceMetabolite(s)MatrixSample PreparationLinearity Range (ng/mL)LLOQ (ng/mL)
Study ADehydroamlodipine (DH-AML), O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML)Human PlasmaProtein Precipitation1 - 64 (DH-AML), 0.5 - 64 (CM-DH-AML)1 (DH-AML), 0.5 (CM-DH-AML)

Visualizations

Metabolic Pathway of Amlodipine

The following diagram illustrates the primary metabolic pathway of amlodipine.

G Amlodipine Amlodipine M9 Pyridine Derivative (M9) Amlodipine->M9 CYP3A4 (Dehydrogenation) Metabolites Further Metabolites (via O-demethylation, O-dealkylation, oxidative deamination) M9->Metabolites

Figure 1: Simplified metabolic pathway of amlodipine.

Experimental Workflow for this compound Quantification

The diagram below outlines a typical experimental workflow for the quantification of amlodipine and its metabolites in a research setting.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Extraction Protein Precipitation or Liquid-Liquid Extraction Plasma_Sample->Extraction Extract Supernatant/Organic Layer Extraction->Extract LC_MSMS LC-MS/MS Analysis Extract->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Figure 2: General experimental workflow for this compound analysis.

References

A Comparative Analysis of Amlodipine Metabolism in Rats, Dogs, and Humans

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the metabolic pathways and pharmacokinetic profiles of amlodipine across key preclinical species and humans reveals significant species-specific differences. While the initial oxidation of the dihydropyridine ring is a common route, subsequent biotransformation diverges, impacting the drug's fate and excretion. This guide provides a detailed comparison of amlodipine metabolism, supported by experimental data and methodologies, to inform researchers and drug development professionals.

Quantitative Overview of Amlodipine Metabolism

Amlodipine undergoes extensive metabolism in all three species, with the liver being the primary site of biotransformation. The quantitative data summarized below highlights the key differences in excretion patterns and the extent of metabolism.

ParameterRatDogHuman
Urinary Excretion (% of Dose) 38%[1]45%[1]62%[1]
Fecal Excretion (% of Dose) Remainder of dose[2]Remainder of dose[2]Remainder of dose[1]
Unchanged Drug in Urine (% of Urinary Radioactivity) 10%[3][4]2%[3]~5% of dose[1]
Major Urinary Metabolite (% of Urinary Radioactivity) Not specifiedNot specified33% (Metabolite VII)[4][5]

Metabolic Pathways: A Species-Specific Journey

The biotransformation of amlodipine is initiated by the oxidation of its dihydropyridine ring to a pyridine derivative, a reaction primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor in humans.[6] Following this initial step, the metabolic pathways diverge significantly across species.

Rat: Cleavage of the 5-Methoxy-Carbonyl Group

In rats, the principal metabolic pathway involves the cleavage of the 5-methoxy-carbonyl group from both the parent dihydropyridine compound and its pyridine analogue.[3][7] In vitro studies using rat hepatocytes have identified a complex array of 21 phase I and phase II metabolites.[8] The main phase I reactions include dehydrogenation, hydrolysis of ester bonds, hydroxylation, N-acetylation, and oxidative deamination.[8] A glucuronide of a dehydrogenated, deaminated metabolite was the only phase II metabolite detected.[8]

Dog: Oxidative Deamination of the Side Chain

The metabolic profile in dogs is characterized by the oxidative deamination of the 2-aminoethoxy-methyl side-chain as the predominant route of biotransformation.[3][7] This leads to a different set of primary metabolites compared to rats.

Human: A Hybrid Metabolic Profile

Human metabolism of amlodipine exhibits characteristics of both rat and dog pathways.[9] The primary routes involve the initial oxidation to the pyridine derivative, followed by either oxidative deamination of the 2-aminoethoxymethyl side chain (similar to dogs) or de-esterification at the 5-methoxycarbonyl group (similar to rats).[1] The major metabolite identified in human urine is 2-([4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl]methoxy) acetic acid, accounting for 33% of the urinary radioactivity.[4][5]

Visualizing the Metabolic Divergence

To illustrate the species-specific metabolic pathways of amlodipine, the following diagrams were generated using the DOT language.

amlodipine_metabolism_rat Amlodipine Amlodipine Pyridine_Derivative Pyridine Derivative Amlodipine->Pyridine_Derivative Oxidation Cleavage_Metabolites Cleavage of 5-methoxy-carbonyl group Amlodipine->Cleavage_Metabolites Pyridine_Derivative->Cleavage_Metabolites

Rat Metabolic Pathway

amlodipine_metabolism_dog Amlodipine Amlodipine Pyridine_Derivative Pyridine Derivative Amlodipine->Pyridine_Derivative Oxidation Deamination_Metabolites Oxidative deamination of 2-aminoethoxy-methyl side-chain Pyridine_Derivative->Deamination_Metabolites

Dog Metabolic Pathway

amlodipine_metabolism_human Amlodipine Amlodipine Pyridine_Derivative Pyridine Derivative (CYP3A4) Amlodipine->Pyridine_Derivative Oxidation Deamination_Metabolites Oxidative deamination Pyridine_Derivative->Deamination_Metabolites Deesterification_Metabolites De-esterification Pyridine_Derivative->Deesterification_Metabolites

Human Metabolic Pathway

Experimental Protocols

The findings presented in this guide are based on data from in vivo and in vitro studies. The following outlines the typical experimental methodologies employed.

In Vivo Studies
  • Animal Models: Male Sprague-Dawley rats and Beagle dogs are commonly used.[2]

  • Drug Administration: For pharmacokinetic studies, amlodipine is often administered orally via gavage.[2] To trace the metabolic fate, radiolabeled [4-¹⁴C]-amlodipine is utilized.[1]

  • Sample Collection: Blood samples are collected at predetermined time points. Urine and feces are collected to determine excretion routes.[2]

  • Bioanalysis: Plasma, urine, and fecal samples are analyzed using techniques such as high-pressure liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS) to identify and quantify amlodipine and its metabolites.[1][9]

In Vitro Studies
  • Microsome Preparation: Liver microsomes are prepared from the livers of the species of interest (rat, dog, human) through differential centrifugation.[2]

  • Incubation: Amlodipine is incubated with the liver microsomes in the presence of an NADPH-generating system to facilitate metabolic reactions.[2]

  • Metabolite Identification: The reaction mixture is analyzed by LC-MS/MS to identify and characterize the metabolites formed.[2]

  • Enzyme Phenotyping: To identify the specific enzymes involved, amlodipine is incubated with a panel of recombinant human cytochrome P450 enzymes.[2]

Experimental Workflow

The logical flow of a typical preclinical study on amlodipine metabolism is depicted in the following diagram.

experimental_workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Model Animal Model Selection (Rat, Dog, Human) Dosing Drug Administration ([14C]Amlodipine) Animal_Model->Dosing Sample_Collection Sample Collection (Urine, Feces, Blood) Dosing->Sample_Collection Analysis Sample Analysis (HPLC, GC, LC-MS) Sample_Collection->Analysis Microsomes Liver Microsome Preparation Incubation Incubation with Amlodipine Microsomes->Incubation Incubation->Analysis Data_Interpretation Metabolite Identification and Quantification Analysis->Data_Interpretation

General Experimental Workflow

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Amlodipine Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. Amlodipine, a widely prescribed calcium channel blocker, is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] The main metabolic pathway involves the dehydrogenation of its dihydropyridine ring to a pyridine derivative (M9), which then undergoes further biotransformation.[2] This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of amlodipine metabolites.

Data Presentation: Performance Comparison

The choice between HPLC-UV and LC-MS/MS for the analysis of amlodipine metabolites depends on the specific requirements of the study, such as required sensitivity, selectivity, and the complexity of the biological matrix.[4] LC-MS/MS is generally recognized for its superior sensitivity and specificity compared to HPLC-based techniques.[5]

Validation Parameter HPLC-UV (Representative for Amlodipine) LC-MS/MS (for Amlodipine & Metabolites)
Linearity Range 2-30 µg/mL[6]0.5-64 ng/mL[7]
Lower Limit of Quantification (LLOQ) ~0.04 µg/mL[6]0.5 - 1 ng/mL[7]
Accuracy (% Recovery) Typically within 85-115%95.4%-111.2%[7]
Precision (% RSD) Intra-day and Inter-day < 15%Intra-assay and Inter-assay < 10.8%[7]
Selectivity Good, but susceptible to interference from matrix componentsHigh, based on mass-to-charge ratio, minimizing interferences
Sample Preparation Protein precipitation, Liquid-liquid extraction[4][8]Solid-phase extraction, Protein precipitation, Liquid-liquid extraction
Analysis Time Longer run times may be required for separationShorter run times are often achievable with high selectivity

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical methods. The following are representative protocols for HPLC-UV and LC-MS/MS analysis of amlodipine and its metabolites.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is a representative example for the determination of amlodipine. Adaptation for specific metabolites would require method development and validation.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A mixture of a buffer solution (e.g., 0.05M potassium dihydrogen orthophosphate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[6]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[9]

  • Detection Wavelength: UV detection is commonly performed at a wavelength where amlodipine and its metabolites exhibit significant absorbance.

  • Sample Preparation (Plasma):

    • To a volume of plasma, add a precipitating agent like acetonitrile or methanol to precipitate proteins.[4]

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • The clear supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on validated methods for the simultaneous determination of amlodipine and its major metabolites in human plasma.[7]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: An octadecyl-silica (C18) column (e.g., 3 µm particle size).[7]

  • Mobile Phase: A typical mobile phase consists of an aqueous component with a modifier like formic acid and an organic component like methanol or acetonitrile.[7]

  • Flow Rate: Adjusted based on the column dimensions and particle size, often in the range of 0.3-0.6 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for amlodipine and each metabolite.

  • Sample Preparation (Plasma):

    • Plasma samples are deproteinized using acetonitrile.[7]

    • After vortexing and centrifugation, the supernatant is collected for analysis.

    • An internal standard (e.g., a deuterated analog of amlodipine) is typically added at the beginning of the sample preparation process to correct for variability.[10]

Visualizations

The following diagrams illustrate the metabolic pathway of amlodipine and a general workflow for the cross-validation of analytical methods.

amlodipine_metabolism Amlodipine Amlodipine M9 Pyridine Derivative (M9) Amlodipine->M9 CYP3A4 (Dehydrogenation) Metabolites Further Metabolites M9->Metabolites O-demethylation, O-dealkylation, Oxidative deamination

Caption: Simplified metabolic pathway of amlodipine.

cross_validation_workflow cluster_hplc HPLC Method cluster_lcms LC-MS/MS Method hplc_dev Method Development & Optimization hplc_val Method Validation (Linearity, Accuracy, Precision) hplc_dev->hplc_val sample_analysis Analysis of the Same Set of Quality Control Samples hplc_val->sample_analysis lcms_dev Method Development & Optimization lcms_val Method Validation (Linearity, Accuracy, Precision, LLOQ) lcms_dev->lcms_val lcms_val->sample_analysis data_comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) sample_analysis->data_comparison

Caption: General workflow for cross-validation of analytical methods.

References

Comparative Analysis of Amlodipine Metabolite Profiles in Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of amlodipine metabolism and pharmacokinetics across various patient populations, supported by experimental data. Understanding these differences is crucial for optimizing therapeutic strategies, anticipating potential adverse effects, and guiding future drug development and personalization of medicine.

Amlodipine Metabolism: The Central Role of CYP3A4/5

Amlodipine, a dihydropyridine calcium channel blocker, is extensively metabolized in the liver, with approximately 90% of the drug converted to inactive metabolites.[1][2] The primary metabolic pathway is the dehydrogenation of its dihydropyridine ring to a pyridine derivative, a reaction primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[3][4][5][6] Studies suggest that CYP3A4 plays a more significant role than CYP3A5 in the metabolic clearance of amlodipine in humans.[5] These initial metabolites are then further processed through O-demethylation, O-dealkylation, and oxidative deamination.[5][7] Ultimately, about 10% of the parent compound and 60% of its metabolites are excreted in the urine.[3][8]

G Amlodipine Amlodipine M9 Pyridine Metabolite (M9) (Primary Inactive Metabolite) Amlodipine->M9 Dehydrogenation Other Other Inactive Metabolites M9->Other O-demethylation O-dealkylation Oxidative deamination Excretion Renal Excretion M9->Excretion Other->Excretion CYP CYP3A4 / CYP3A5 (Liver) CYP->Amlodipine

Figure 1: Primary metabolic pathway of amlodipine.

Impact of Patient Characteristics on Amlodipine Pharmacokinetics

While direct quantitative comparisons of all amlodipine metabolites across populations are not extensively documented in publicly available literature, the pharmacokinetic parameters of the parent drug serve as a robust indicator of metabolic activity. Variations in these parameters reflect alterations in the rate and extent of metabolite formation.

Data Summary

The following table summarizes key pharmacokinetic changes in different patient populations, which directly influence the metabolite profile.

Patient PopulationKey Pharmacokinetic/Metabolic AlterationClinical Implications & RecommendationsCitations
Hepatic Impairment Decreased drug clearance, prolonged elimination half-life (~56 hours), and a 40-60% increase in Area Under the Curve (AUC).Slower metabolism leads to drug accumulation. A lower initial dose (e.g., 2.5 mg) and gradual titration are recommended.[1][2][3][9][10]
Renal Impairment Pharmacokinetics are not significantly influenced. The elimination half-life remains around 30-50 hours.No dosage adjustment is necessary, even for patients on hemodialysis.[3][11][12][13][14]
Genetic Polymorphisms CYP3A5 Expressers (1 allele carriers): May have increased metabolism. CYP3A5 Non-expressers ( 3/*3 genotype): Slower metabolism, associated with a better antihypertensive response.Genotype may predict drug efficacy and risk of adverse events. Pharmacogenetic testing could potentially optimize dosing.[6][15][16][17]
Elderly Patients Decreased clearance and prolonged elimination half-life (e.g., 48 hours vs. 35 hours in younger adults).Increased drug exposure. A lower starting dose is often necessary.[3][9][18]
Gender Females may exhibit higher plasma concentrations, largely attributable to lower body weight. Drug clearance appears similar when adjusted for weight.Higher concentrations in women may lead to more pronounced pharmacodynamic effects.[19][20][21][22][23]
Ethnicity Potential differences in drug exposure have been suggested, likely linked to varying frequencies of CYP3A5 polymorphisms among ethnic groups.CCBs like amlodipine may be more effective in African-Americans, potentially due to variations in CYP3A4/5 function.[17][24][25][26]

Experimental Protocols for Metabolite Analysis

The quantification of amlodipine and its metabolites in biological matrices is predominantly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), valued for its high sensitivity and specificity.

Key Experiment: Quantification of Amlodipine in Human Plasma via LC-MS/MS

This protocol provides a representative methodology based on common practices in the field.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 300 µL of a human plasma sample, add 30 µL of an internal standard solution (e.g., amlodipine-d4).[27]

  • Vortex the mixture.

  • Load the mixture onto an SPE cartridge (e.g., Oasis HLB).

  • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analyte and internal standard with a strong solvent (e.g., 1 mL of 0.1% formic acid in methanol).[28]

  • Evaporate the eluent to dryness under a stream of nitrogen at 50°C.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.[28]

2. Chromatographic Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[27][29]

  • Column: A C18 column is commonly used (e.g., Zorbax SB, C18, 50 mm x 4.6 mm, 3.5 µm).[27] For enantiomeric separation, a chiral column is required (e.g., Lux 3 µm Cellulose-4).[28]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10 mM formic acid). An example gradient could be 80:20 (v/v) acetonitrile:10 mM formic acid.[29]

  • Flow Rate: 0.3 mL/min.[29]

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[7]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[29]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • Amlodipine: Q1 → Q3 (e.g., m/z 409.0 → 238.0)[29]
    • Amlodipine-d4 (Internal Standard): Q1 → Q3 (mass shift due to deuterium)

4. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations.

G cluster_sample Sample Collection & Processing cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Patient Patient Dosing Blood Blood Sample Collection (Time points) Patient->Blood Plasma Plasma Separation (Centrifugation) Blood->Plasma Spike Spike with Internal Standard Plasma->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Dry Evaporation & Reconstitution SPE->Dry LCMS LC-MS/MS Analysis Dry->LCMS Quant Peak Integration & Quantification LCMS->Quant PK Pharmacokinetic Parameter Calculation (AUC, Cmax, T½) Quant->PK

Figure 2: Workflow for amlodipine pharmacokinetic analysis.

Conclusion

The metabolic profile of amlodipine, and more specifically its pharmacokinetic behavior, is significantly influenced by a patient's hepatic function, genetic makeup (particularly CYP3A5 genotype), and age. While gender and ethnicity also play a role, the effects are often linked to underlying factors like body weight and gene pool variations. In contrast, renal impairment has a negligible impact on amlodipine clearance. For drug development professionals and researchers, these findings underscore the necessity of considering these population-specific variables in clinical trial design, dose-finding studies, and the development of personalized therapeutic approaches to ensure both the efficacy and safety of amlodipine and related compounds.

References

Amlodipine vs. Nifedipine: A Comparative Analysis of Their Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the metabolites of two widely prescribed dihydropyridine calcium channel blockers, amlodipine and nifedipine. By examining their metabolic pathways, pharmacokinetic properties, and the analytical methodologies used for their quantification, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of their comparative metabolic profiles.

Executive Summary

Amlodipine and nifedipine are both extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] The principal metabolic pathway for both drugs involves the oxidation of the dihydropyridine ring to a pyridine derivative.[3][4] Consequently, the major metabolites of both amlodipine and nifedipine are pyridine analogues that are pharmacologically inactive.[3][4] While the parent drugs exhibit distinct pharmacokinetic profiles, with amlodipine having a significantly longer half-life, their metabolic pathways share fundamental similarities, leading to inactive metabolites that are renally excreted.[5][6]

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data related to the metabolites of amlodipine and nifedipine.

Table 1: Major Metabolites and Enzymatic Involvement

FeatureAmlodipineNifedipineCitation
Primary Metabolizing Enzyme CYP3A4CYP3A4[1][2]
Primary Metabolic Reaction DehydrogenationOxidation[3][4]
Major Metabolite(s) M9 (Pyridine derivative)M I (Pyridine derivative), M II (Hydroxymethyl-pyridine derivative)[1][4]
Pharmacological Activity of Metabolites InactiveInactive[3][4]

Table 2: Comparative Pharmacokinetics of Parent Drugs and Plasma Concentrations of Metabolites

ParameterAmlodipineNifedipineCitation
Parent Drug Half-life 30-50 hours2-5 hours[5][6]
Bioavailability 60-65%45-75%[7][8]
Plasma Protein Binding ~98%92-98%[5][9]
Plasma Concentration of Major Metabolites (ng/mL) DH-AML (M9): 1.4-10.9, CM-DH-AML: 5.6-38.3Data not available in comparative studies[10]

Metabolic Pathways

The metabolic pathways of amlodipine and nifedipine, while both primarily mediated by CYP3A4, result in the formation of distinct pyridine derivatives.

Amlodipine Metabolism

Amlodipine undergoes extensive hepatic metabolism, with its primary metabolic pathway being the dehydrogenation of the dihydropyridine ring to form an inactive pyridine derivative known as M9.[1] This initial step is catalyzed predominantly by CYP3A4.[1] M9 then undergoes further metabolism through O-demethylation, O-dealkylation, and oxidative deamination to form various other pyridine derivatives before excretion.[11]

amlodipine_metabolism Amlodipine Amlodipine M9 M9 (Pyridine Derivative) (Inactive) Amlodipine->M9 CYP3A4 (Dehydrogenation) FurtherMetabolites Further Pyridine Derivatives M9->FurtherMetabolites O-demethylation, O-dealkylation, Oxidative deamination

Metabolic pathway of amlodipine.
Nifedipine Metabolism

Nifedipine is also extensively metabolized by CYP3A4 in the liver through an oxidation reaction that converts the dihydropyridine ring into a pyridine ring.[2] This process leads to the formation of two major inactive metabolites: 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (M I) and the corresponding 2-hydroxymethyl-pyridinecarboxylic acid (M II).[4]

nifedipine_metabolism Nifedipine Nifedipine MI Metabolite I (M I) (Inactive Pyridine Derivative) Nifedipine->MI CYP3A4 (Oxidation) MII Metabolite II (M II) (Inactive Pyridine Derivative) Nifedipine->MII CYP3A4 (Oxidation)

Metabolic pathway of nifedipine.

Experimental Protocols

The following section details a generalized experimental protocol for the comparative analysis of amlodipine and nifedipine metabolites in human plasma, based on common methodologies cited in the literature.

In Vitro Metabolism using Human Liver Microsomes
  • Incubation: Incubate amlodipine and nifedipine separately with pooled human liver microsomes (HLMs) in the presence of an NADPH-regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes) to monitor the rate of metabolite formation.

  • Reaction Termination: Terminate the reaction by adding a cold organic solvent, such as acetonitrile.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.[12]

LC-MS/MS Quantification of Metabolites in Human Plasma
  • Sample Preparation:

    • Protein Precipitation: To a 100 µL plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., deuterated amlodipine or nifedipine). Vortex and centrifuge to precipitate proteins.[10]

    • Liquid-Liquid Extraction: Alternatively, perform liquid-liquid extraction using a suitable organic solvent like ethyl acetate or methyl tert-butyl ether.[13]

  • Chromatographic Separation:

    • Inject the supernatant or the reconstituted extract onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).[10]

  • Mass Spectrometric Detection:

    • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transitions for the parent drugs and their respective metabolites in Multiple Reaction Monitoring (MRM) mode for quantification.[10]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Human Plasma Sample ProteinPrecipitation Protein Precipitation (Acetonitrile) Plasma->ProteinPrecipitation LLE Liquid-Liquid Extraction (Ethyl Acetate) Plasma->LLE LC LC Separation (C18 Column) ProteinPrecipitation->LC LLE->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quantification Quantification of Amlodipine, Nifedipine & Metabolites MS->Quantification

General experimental workflow for metabolite analysis.

Conclusion

The metabolic profiles of amlodipine and nifedipine share the common feature of being primarily mediated by CYP3A4, leading to the formation of pharmacologically inactive pyridine derivatives. This fundamental similarity in their metabolic fate is a crucial consideration in drug development and clinical pharmacology. The key difference in their clinical utility stems from the pharmacokinetic properties of the parent compounds rather than their metabolites. The provided experimental protocols offer a robust framework for the continued investigation and comparative analysis of the metabolism of these and other dihydropyridine calcium channel blockers.

References

Navigating the Analytical Maze: A Comparative Guide to the Bioanalysis of Amlodipine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of amlodipine and its metabolites in biological matrices is paramount for robust pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of bioanalytical methods, focusing on accuracy and precision, supported by experimental data. We delve into the nuances of various techniques, offering a clear perspective on their respective strengths and applications.

Performance Under the Microscope: Accuracy and Precision Compared

The selection of a bioanalytical method hinges on its ability to deliver reliable and reproducible data. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of amlodipine and its metabolites due to its high sensitivity and selectivity.[1][2] The following tables summarize the accuracy and precision data from various validated methods.

Table 1: Bioanalytical Method Performance for Amlodipine

Analytical MethodMatrixLLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
LC-MS/MSHuman Plasma0.045< 10%< 10%94.87 - 102.44%[3]
LC-MS/MSHuman Plasma0.05Not ReportedNot ReportedNot Reported
LC-MS/MSHuman Plasma0.3< 10%< 10%94.87 - 102.44%[3]
HPLC-UVRat Plasma0.051.85 - 3.45%2.54 - 4.21%98.6 - 101.4%

Table 2: Bioanalytical Method Performance for Amlodipine Metabolites

MetaboliteAnalytical MethodMatrixLLOQ (ng/mL)Intra-assay Precision (% Imprecision)Inter-assay Precision (% Imprecision)Accuracy
Dehydroamlodipine (DH-AML)LC-MS/MSHuman Plasma1< 10.8%< 10.8%95.4 - 111.2%[4]
O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML)LC-MS/MSHuman Plasma0.5< 10.8%< 10.8%95.4 - 111.2%[4]

Unveiling the "How-To": Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. To that end, we provide a detailed overview of a typical experimental protocol for the LC-MS/MS analysis of amlodipine and its metabolites in human plasma.

A. Sample Preparation: Protein Precipitation

Protein precipitation is a widely used, straightforward, and efficient method for extracting amlodipine and its metabolites from plasma.[2]

  • Aliquot Plasma: Transfer 200 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard: Add 50 µL of an internal standard solution (e.g., amlodipine-d4) to each plasma sample.

  • Precipitation: Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.

  • Injection: Inject a 10 µL aliquot of the reconstituted sample into the LC-MS/MS system.

B. Chromatographic Conditions
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Flow Rate: A flow rate of 0.4 mL/min is often used.

  • Column Temperature: The column is maintained at a constant temperature, for example, 40°C.

C. Mass Spectrometric Conditions
  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for the detection of amlodipine and its metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions:

    • Amlodipine: m/z 409.2 → 238.1

    • Amlodipine-d4 (Internal Standard): m/z 413.2 → 238.1

    • Dehydroamlodipine (DH-AML): Specific transitions would be optimized based on the instrument.

    • O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML): Specific transitions would be optimized based on the instrument.

Visualizing the Science: Workflows and Pathways

To further elucidate the processes involved, we present the following diagrams created using Graphviz (DOT language).

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Protein Precipitation (Acetonitrile) Protein Precipitation (Acetonitrile) Add Internal Standard->Protein Precipitation (Acetonitrile) Vortex & Centrifuge Vortex & Centrifuge Protein Precipitation (Acetonitrile)->Vortex & Centrifuge Collect Supernatant Collect Supernatant Vortex & Centrifuge->Collect Supernatant Evaporate to Dryness Evaporate to Dryness Collect Supernatant->Evaporate to Dryness Reconstitute in Mobile Phase Reconstitute in Mobile Phase Evaporate to Dryness->Reconstitute in Mobile Phase Inject Sample Inject Sample Reconstitute in Mobile Phase->Inject Sample Chromatographic Separation (C18 Column) Chromatographic Separation (C18 Column) Inject Sample->Chromatographic Separation (C18 Column) Mass Spectrometric Detection (MRM) Mass Spectrometric Detection (MRM) Chromatographic Separation (C18 Column)->Mass Spectrometric Detection (MRM) Data Acquisition & Processing Data Acquisition & Processing Mass Spectrometric Detection (MRM)->Data Acquisition & Processing Amlodipine Amlodipine Metabolites Metabolites Amlodipine->Metabolites CYP3A4 (Liver) Excretion (Urine & Feces) Excretion (Urine & Feces) Metabolites->Excretion (Urine & Feces) Amlodipine Amlodipine LTypeCaChannel L-type Calcium Channel Amlodipine->LTypeCaChannel Blocks CaInflux Calcium Influx Amlodipine->CaInflux Inhibits LTypeCaChannel->CaInflux Mediates Vasodilation Vasodilation CaInflux->Vasodilation Leads to BloodPressure Blood Pressure Reduction Vasodilation->BloodPressure

References

A Comparative Guide to Solid-Phase Extraction Cartridges for Amlodipine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amlodipine and its metabolites in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. Solid-Phase Extraction (SPE) is a critical sample preparation step that significantly impacts the reliability of analytical results. This guide provides an objective comparison of different SPE cartridges for the extraction of amlodipine and its primary metabolites, supported by experimental data and detailed protocols.

Understanding Amlodipine and its Metabolism

Amlodipine is a basic compound with a pKa of approximately 8.6-8.7.[1][2] It is extensively metabolized in the liver, primarily through the oxidation of the dihydropyridine ring to a pyridine ring, forming inactive pyridine derivatives.[3][4][5] The major metabolite is 2-([4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl- 2-pyridyl]methoxy) acetic acid.[5] The basicity of the primary amine in amlodipine and the potential for both hydrophobic and polar interactions in its metabolites are key considerations for selecting an appropriate SPE sorbent.

Comparison of SPE Cartridge Performance

The selection of an SPE cartridge is a balance between achieving high, reproducible recovery and minimizing matrix effects, which can suppress or enhance the analyte signal in mass spectrometry-based assays. This section compares the performance of commonly used SPE cartridges for amlodipine and its metabolites.

Data Summary: Amlodipine Extraction Performance

SPE Cartridge TypeSorbent ChemistryAnalyteRecovery (%)Matrix Effect (%)Reference(s)
Reversed-Phase
Oasis HLBHydrophilic-Lipophilic Balanced PolymerAmlodipine93.4 - 99.6IS-normalized matrix factor: 0.992[6]
C18Silica-based OctadecylAmlodipine~51 (in one study comparing with other analytes)Not explicitly stated for amlodipine alone[6]
Strata™-XPolymeric Reversed-PhaseAmlodipine enantiomers(R)-Amlodipine: 94.14, (S)-Amlodipine: 92.23Not explicitly stated[7]
Mixed-Mode
Oasis MCXPolymeric with Strong Cation ExchangeAmlodipine~21 (in one study comparing with other analytes)Not explicitly stated for amlodipine alone[6]
Oasis PRiME MCXPolymeric with Strong Cation ExchangeGeneral basic drugsHigh and reproducibleSignificantly reduced phospholipids

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving consistent and reliable results. Below are representative protocols for reversed-phase and mixed-mode SPE.

Protocol 1: Reversed-Phase SPE using Oasis HLB

This protocol is suitable for the extraction of amlodipine and can also be applied for its less polar metabolites.

1. Cartridge Conditioning:

  • Pass 1 mL of methanol through the Oasis HLB cartridge (e.g., 30 mg, 1 cc).

  • Pass 1 mL of deionized water. Do not allow the sorbent bed to dry.

2. Sample Pre-treatment:

  • To 100 µL of human plasma, add an appropriate internal standard (e.g., amlodipine-d4).

  • Add 100 µL of 4% H3PO4 in water to acidify the sample.

3. Sample Loading:

  • Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate.

4. Washing:

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • A second wash with a stronger organic solvent (e.g., 20% methanol in water) can be employed to remove less polar interferences, but care must be taken to avoid elution of the analytes of interest.

5. Elution:

  • Elute amlodipine and its metabolites with 1 mL of methanol. Some protocols suggest using methanol containing a small percentage of a weak acid (e.g., 0.1% formic acid) to ensure complete elution.

6. Post-Elution:

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Mixed-Mode SPE using Oasis PRiME MCX

This protocol is specifically designed for the extraction of basic compounds and is expected to provide cleaner extracts for amlodipine and its amine-containing metabolites.

1. Sample Pre-treatment:

  • To 100 µL of plasma, add an appropriate internal standard.

  • Dilute with 100 µL of 4% H3PO4 in water.

2. Sample Loading:

  • Load the pre-treated sample directly onto the Oasis PRiME MCX µElution Plate.

3. Washing:

  • Wash 1: 200 µL of 100 mM ammonium formate with 2% formic acid in water. This step helps in removing polar interferences while retaining the basic analytes on the cation exchanger.

  • Wash 2: 200 µL of methanol. This step removes non-polar interferences retained by the reversed-phase mechanism.

4. Elution:

  • Elute the analytes with 2 x 25 µL aliquots of 50:50 acetonitrile:methanol containing 5% ammonium hydroxide. The basic pH neutralizes the charge on the analytes, releasing them from the cation exchanger.

5. Post-Elution:

  • Dilute the eluate with 150 µL of an appropriate aqueous solution (e.g., 97:2:1 Water:ACN:formic acid) prior to injection.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the decision-making involved in selecting an SPE cartridge, the following diagrams are provided.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Pretreatment Pre-treatment (Acidification, IS Spike) Sample->Pretreatment Conditioning Conditioning Pretreatment->Conditioning Equilibration Equilibration Conditioning->Equilibration Loading Sample Loading Equilibration->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General experimental workflow for Solid-Phase Extraction (SPE).

SPE_Selection_Logic cluster_properties Physicochemical Properties cluster_spe_choice SPE Cartridge Selection Analyte Amlodipine & Metabolites Basic Basic (pKa ~8.6) Analyte->Basic Hydrophobic Moderately Hydrophobic Analyte->Hydrophobic MetabolitePolarity Metabolites may have increased polarity Analyte->MetabolitePolarity MM Mixed-Mode (Oasis MCX, PRiME MCX) Superior for basic compounds & cleaner extracts Basic->MM Utilizes ion-exchange for high selectivity RP Reversed-Phase (C18, Oasis HLB) Good for general purpose Hydrophobic->RP Primary retention mechanism Hydrophobic->MM Secondary retention mechanism MetabolitePolarity->RP Oasis HLB offers balanced retention MetabolitePolarity->MM Can be optimized for polar basics

Caption: Logic for selecting an appropriate SPE cartridge for amlodipine.

Conclusion

The choice of SPE cartridge for the extraction of amlodipine and its metabolites from biological matrices has a significant impact on analytical performance.

  • Reversed-phase sorbents , such as Oasis HLB and C18 , are effective for extracting amlodipine, with Oasis HLB often providing a good balance of retention for both the parent drug and its potentially more polar metabolites.

  • Mixed-mode sorbents , like Oasis MCX and Oasis PRiME MCX , offer a more selective approach for basic compounds. By utilizing both reversed-phase and strong cation-exchange retention mechanisms, these cartridges can lead to cleaner extracts and reduced matrix effects, which is particularly beneficial for sensitive LC-MS/MS analyses.

For routine analysis of amlodipine, reversed-phase SPE, especially with a polymeric sorbent like Oasis HLB, is a robust choice. For methods requiring the highest sensitivity and minimal matrix effects, particularly when analyzing the basic metabolites, a mixed-mode SPE approach is recommended. The detailed protocols and logical workflows presented in this guide provide a solid foundation for developing and optimizing extraction methods for amlodipine and its metabolites.

References

A Head-to-Head Comparison of Amlodipine and Other Dihydropyridine Calcium Channel Blocker Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, a thorough understanding of the metabolic fate of pharmaceuticals is paramount. This guide provides a detailed head-to-head comparison of the metabolites of amlodipine, a widely prescribed dihydropyridine calcium channel blocker (CCB), with those of other prominent members of its class: nifedipine, felodipine, and lercanidipine. This comparison focuses on their metabolic pathways, the activity of their metabolites, and the analytical methodologies used for their characterization.

All four of these dihydropyridine CCBs undergo extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] A common feature of their metabolism is the oxidation of the dihydropyridine ring to a pyridine derivative, a transformation that results in a significant loss of pharmacological activity.[3] Consequently, the metabolites of amlodipine, nifedipine, felodipine, and lercanidipine are generally considered to be inactive.[4][5][6]

Comparative Metabolic Profile

The following tables summarize the key metabolic and pharmacokinetic parameters of amlodipine and its counterparts.

Table 1: Metabolic Pathway and Metabolite Activity

FeatureAmlodipineNifedipineFelodipineLercanidipine
Primary Metabolizing Enzyme CYP3A4[7]CYP3A4[5]CYP3A4[1]CYP3A4
Major Metabolic Reaction Dehydrogenation of the dihydropyridine ring to a pyridine derivative (M9).[3]Oxidation of the dihydropyridine ring to a pyridine derivative.[5]Dehydrogenation to dehydrofelodipine.Extensive metabolism to inactive metabolites.
Primary Metabolites A pyridine derivative (M9) and its subsequent degradation products.[3]Dehydronifedipine and its carboxylic acid derivative.[8]Dehydrofelodipine.Not specified, but are inactive.
Pharmacological Activity of Metabolites Inactive.[4]Inactive.[5][6]Pharmacologically inactive.Inactive.
Route of Excretion Primarily renal (60% as metabolites).[9]Primarily renal (as inactive metabolites).Primarily renal (approx. 70% as metabolites).Urine (approx. 50%) and feces.

Table 2: Pharmacokinetic Parameters of the Parent Drugs

ParameterAmlodipineNifedipineFelodipineLercanidipine
Bioavailability 64-90%45-75%~15%~10%
Protein Binding ~93%92-98%>99%>98%
Elimination Half-life 30-50 hours2-5 hours11-16 hours8-10 hours
Time to Peak Plasma Concentration 6-12 hours0.5-2 hours2.5-5 hours1.5-3 hours

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate study of drug metabolism. Below are representative experimental protocols for in vitro metabolism and bioanalytical quantification of dihydropyridine CCBs and their metabolites.

In Vitro Metabolism using Human Liver Microsomes

This protocol is a generalized procedure for assessing the metabolic stability and identifying the metabolites of dihydropyridine CCBs.

Objective: To determine the in vitro metabolic fate of a dihydropyridine CCB using human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Test compound (amlodipine, nifedipine, felodipine, or lercanidipine)

  • CYP3A4 inhibitor (e.g., ketoconazole) for reaction phenotyping

  • Acetonitrile (ACN) for quenching the reaction

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing the test compound, human liver microsomes, and phosphate buffer in a microcentrifuge tube.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For control experiments (e.g., phenotyping), a CYP3A4 inhibitor can be added during the pre-incubation step.[3]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to identify and quantify the parent drug and its metabolites.[4]

Quantification of Parent Drug and Metabolites in Plasma by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of a dihydropyridine CCB and its major metabolite in human plasma.

Objective: To quantify the concentration of a dihydropyridine CCB and its primary metabolite in human plasma samples.

Materials:

  • Human plasma samples

  • Internal standard (IS) (e.g., a deuterated analog of the analyte).[4]

  • Solid-phase extraction (SPE) cartridges (e.g., C18).[10]

  • Methanol, acetonitrile, and formic acid for mobile phase and extraction solvents.

  • LC-MS/MS system with a C18 analytical column.[10]

Procedure:

  • Sample Pre-treatment: Thaw plasma samples and vortex.

  • Addition of Internal Standard: Spike the plasma samples with the internal standard solution.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridges with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte and IS with a stronger organic solvent (e.g., methanol or acetonitrile).[10]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[11]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.[12]

    • Detect and quantify the parent drug and its metabolite using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[12]

  • Data Analysis: Construct a calibration curve using standards of known concentrations and determine the concentrations of the analytes in the plasma samples.

Visualizations

The following diagrams illustrate the generalized metabolic pathway of dihydropyridine calcium channel blockers and a typical experimental workflow for their analysis.

Parent_Drug Dihydropyridine CCB (e.g., Amlodipine) CYP3A4 CYP3A4 (Liver) Parent_Drug->CYP3A4 Oxidation Metabolite Pyridine Derivative (Inactive Metabolite) CYP3A4->Metabolite Excretion Renal Excretion Metabolite->Excretion

Caption: Generalized Metabolic Pathway of Dihydropyridine CCBs.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample SPE Solid-Phase Extraction Plasma->SPE Elution Elution & Reconstitution SPE->Elution LC_MSMS LC-MS/MS Analysis Elution->LC_MSMS Injection Data Data Acquisition & Processing LC_MSMS->Data Result Concentration Data Data->Result Quantification

Caption: Bioanalytical Workflow for CCB Metabolite Quantification.

References

Safety Operating Guide

Safe Disposal of Amlodipine Metabolites: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of amlodipine and its metabolites is a critical aspect of laboratory safety, environmental protection, and regulatory compliance. As active pharmaceutical ingredients (APIs) and their byproducts can pose significant environmental and health risks, it is imperative that researchers, scientists, and drug development professionals adhere to stringent disposal protocols. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of amlodipine metabolite waste in a laboratory setting.

Hazard Profile and Regulatory Overview

Amlodipine and its metabolites are considered hazardous materials, primarily due to their potential toxicity. Amlodipine is recognized as being very toxic to aquatic life with long-lasting effects.[1][2] The disposal of such pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA).[1][3][4] It is crucial to manage this waste stream in accordance with federal, state, and institutional guidelines.

Data Summary: Hazard Profile of Amlodipine

Hazard CategoryDescription
Acute ToxicityToxic if swallowed, in contact with skin, or if inhaled.[2]
Serious Eye DamageCauses serious eye damage.[2]
Reproductive ToxicitySuspected of damaging fertility or the unborn child.[2]
Aquatic ToxicityVery toxic to aquatic life with long-lasting effects.[1][2][5]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, consult the Safety Data Sheet (SDS) for amlodipine.[6] All personnel handling this compound waste must use appropriate Personal Protective Equipment (PPE).[6]

  • Eye Protection: Chemical safety goggles or other protective eyewear compliant with OSHA regulations are mandatory.[6]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent skin contact.[2][6]

  • Respiratory Protection: In cases of insufficient ventilation or when handling powders that may become airborne, a NIOSH/MSHA-approved respirator is required.[6]

In the event of a spill, evacuate and restrict access to the area.[2] With appropriate PPE, clean up the spill immediately, using a damp cloth or a filtered vacuum for dry solids to minimize dust.[2][6] Do not allow the spilled material to enter drains.[2]

Step-by-Step Disposal Protocol

Currently, there are no specific experimental protocols for the in-lab chemical neutralization or deactivation of amlodipine metabolites for disposal purposes.[2] Therefore, all waste containing amlodipine or its metabolites must be treated as hazardous chemical waste and disposed of through established institutional and regulatory channels.[2]

Step 1: Waste Segregation Properly segregate waste containing amlodipine metabolites from other chemical waste streams to ensure correct disposal.[2][6]

  • Solid Waste: Collect all solid waste, including unused product, contaminated weigh boats, wipes, and PPE, in a designated and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Solutions containing amlodipine metabolites must be collected in a separate, sealed, and clearly labeled hazardous waste container.[2]

Step 2: Waste Containerization Use secure, leak-proof, and clearly labeled containers for all this compound waste.[6] Follow your institution's color-coding system for hazardous waste. Common practices include:[6]

  • Black Containers: For RCRA hazardous pharmaceutical waste.

  • Blue or White Containers: For non-RCRA pharmaceutical waste.

Step 3: On-Site Handling and Storage Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[6] Ensure the storage area is secure to prevent unauthorized access.[5]

Step 4: Professional Disposal The required method for the disposal of amlodipine and its metabolite waste is through a licensed professional waste disposal service.[6][7] This ensures compliance with all federal, state, and local regulations.[6] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[1]

Important Considerations:

  • Do Not Flush: Amlodipine is not on the FDA's "flush list" and must not be disposed of down the drain or toilet.[1] Improper disposal can lead to the contamination of waterways.[8]

  • Household Disposal vs. Laboratory Disposal: The FDA recommendation for household disposal (mixing with an unpalatable substance like coffee grounds) is not suitable for the quantities of waste typically generated in a laboratory setting.[1][6]

Experimental Protocols for Amlodipine Degradation (for research purposes)

While not intended for routine disposal, various experimental methods have been studied to understand the degradation of amlodipine. These studies focus on identifying degradation products and their environmental fate.

  • Photodegradation: Studies have shown that amlodipine degrades under exposure to solar radiation or a xenon lamp, following pseudo-first-order kinetics.[9] This process leads to the formation of a pyridine derivative as the initial photoproduct, which then undergoes further transformations.[9]

  • UV/Chlorine Process: This advanced oxidation process has been investigated for amlodipine degradation in water treatment. The degradation is positively correlated with UV intensity and chlorine dosage, with the hydroxyl radical playing a dominant role.[10][11]

  • Biodegradation: Research has explored the use of fungi, such as Penicillium citrinum, to degrade amlodipine.[12] In one study, this fungus degraded 96.4% of the amlodipine within seven days, with enzymes like lignin peroxidase, manganese peroxidase, and laccase playing a crucial role.[12]

These protocols are for research and environmental remediation studies and are not to be used for the routine disposal of laboratory waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation & Containerization cluster_2 Step 2: On-Site Management cluster_3 Step 3: Final Disposal start This compound Waste (Solid or Liquid) segregate Segregate Waste by Type (Solid vs. Liquid) start->segregate containerize Place in Labeled, Leak-Proof Hazardous Waste Container segregate->containerize storage Store in Secure, Designated Area containerize->storage ehs Contact Environmental Health & Safety (EHS) storage->ehs pickup Arrange for Professional Waste Disposal Pickup ehs->pickup end Compliant Disposal pickup->end

Caption: Workflow for the compliant disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for Amlodipine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling amlodipine and its metabolites. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Hazard Identification and Occupational Exposure

Amlodipine and its metabolites are potent pharmaceutical compounds that require careful handling. The primary hazards include acute toxicity if swallowed, the risk of serious eye damage, and potential for organ damage through prolonged or repeated exposure.[1][2][3] Furthermore, the compound is very toxic to aquatic life with long-lasting effects.[1][3][4]

To minimize exposure, laboratories must adhere to established Occupational Exposure Limits (OELs). Engineering controls, such as certified chemical fume hoods or ventilated balance enclosures, should be the primary method of exposure control.[5]

Table 1: Occupational Exposure Limits for Amlodipine

Parameter Value Source
Pfizer Occupational Exposure Limit (OEL), 8-Hour Time-Weighted Average (TWA) 100 µg/m³ [5]

| MOEHS Occupational Exposure Band | Band 3 (0.01 - 0.1 mg/m³) |[5][6] |

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact and inhalation. The minimum required PPE for handling amlodipine powder and solutions is detailed below.

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale and Citations
Eye/Face Protection Chemical safety goggles or safety glasses with side-shields conforming to NIOSH (US) or EN166 (EU) standards.[5][7] Prevents eye contact with airborne particles or splashes. Amlodipine is classified as causing serious eye damage.[1][2][3][5]
Skin & Hand Protection Chemical-resistant impervious gloves (e.g., nitrile or Viton™).[2][5] A lab coat must be worn.[1][7][8] For larger quantities, consider double-gloving and impervious clothing.[5][7] Avoids skin contact. Amlodipine can be toxic if it comes into contact with skin.[1][7]

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust is generated or if the OEL is exceeded.[5][7][8][9] | Protects against inhalation of the active pharmaceutical ingredient, which is toxic if swallowed.[1][2][3][10] |

Standard Operating Protocol for Handling

A strict, step-by-step operational workflow is critical to minimize exposure risk.

Step 1: Preparation & Pre-Handling

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the compound's SDS.[5]

  • Ensure Proper Ventilation: All handling of amlodipine powder must occur within a certified chemical fume hood or a ventilated balance enclosure to minimize dust.[5][6]

  • Assemble PPE: Don all required PPE as detailed in Table 2 before entering the handling area.[5]

  • Prepare Spill Kit: Ensure a spill kit appropriate for chemical powders is readily available.[5]

Step 2: Compound Handling (Weighing & Solution Preparation)

  • Minimize Dust: Handle the solid form carefully to prevent the generation and aerosolization of dust.[5][9]

  • Avoid Contact: Avoid all personal contact with the compound, including inhalation and contact with skin and eyes.[2][5][9][11]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.[5]

  • Prohibited Actions: Do not eat, drink, or smoke in the area where amlodipine is handled.[2][5][9][12]

Step 3: Post-Handling & Cleanup

  • Decontaminate: Thoroughly clean the work area and all equipment after handling is complete.

  • Dispose of PPE: Properly remove and dispose of contaminated disposable items, such as gloves, as hazardous waste.[5]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][9]

G cluster_prep Step 1: Preparation cluster_handle Step 2: Handling cluster_post Step 3: Post-Handling prep1 Review SDS prep2 Ensure Ventilation (Fume Hood) prep1->prep2 prep3 Assemble PPE prep2->prep3 handle1 Weigh & Transfer (Minimize Dust) prep3->handle1 handle2 Prepare Solution (Avoid Splashing) handle1->handle2 post1 Clean & Decontaminate Work Area handle2->post1 post2 Dispose of Contaminated PPE & Waste post1->post2 post3 Wash Hands Thoroughly post2->post3

Diagram 1: A step-by-step workflow for the safe handling of amlodipine.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is necessary to prevent exposure and contamination.

  • Evacuate and Secure: Immediately evacuate all non-essential personnel and restrict access to the affected area.[1][9]

  • Don PPE: Cleanup operations must only be performed by trained personnel wearing the appropriate PPE, including respiratory protection.[9]

  • Contain Spill: If it is safe to do so, contain the source of the spill.[8][9]

  • Clean Up:

    • Dry Spills: Use a damp cloth or a HEPA-filtered vacuum to clean up dry solids to minimize dust generation.[8][9]

    • Liquid Spills: Use an inert absorbent material to soak up the spill.

  • Collect Waste: Place all collected material and contaminated absorbents into a clearly labeled, sealed container for hazardous waste disposal.[4][8][9]

  • Decontaminate Area: Thoroughly clean the spill area with an appropriate decontaminating agent.[1]

G spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate ppe Don Full PPE evacuate->ppe cleanup Contain & Clean Spill (Minimize Dust) ppe->cleanup collect Collect Waste in Sealed Container cleanup->collect decon Decontaminate Area collect->decon

Diagram 2: An immediate response workflow for managing an amlodipine spill.

Waste Disposal Protocol

Proper disposal is crucial to prevent environmental release and ensure regulatory compliance.[5] Amlodipine is very toxic to aquatic life, and its release into waterways must be prevented.[1][4]

  • Segregation: All waste contaminated with amlodipine, including disposable labware, gloves, and cleaning materials, must be segregated from other waste streams.[1][4]

  • Containerization: Collect all solid and liquid waste in separate, secure, leak-proof, and clearly labeled hazardous waste containers.[1][5][7]

  • Primary Disposal Method: The preferred method for disposal is through a licensed professional waste disposal service or an authorized drug take-back program.[4][8][9] This ensures compliance with all federal, state, and local regulations.[8]

  • On-Site Disposal (if no take-back program is available):

    • Do Not Flush: Amlodipine should not be disposed of down the drain or toilet.[4]

    • Deactivation: Mix the amlodipine waste with an undesirable substance like used coffee grounds or cat litter to render it unpalatable.[4][9]

    • Containment: Place the mixture into a sealable container, such as a plastic bag, to prevent leakage.[4][9]

    • Final Disposal: Dispose of the sealed container in the designated hazardous waste receptacle as dictated by your institution's environmental health and safety protocols.[4]

G cluster_yes Yes cluster_no No start Amlodipine Waste Generated decision Authorized Drug Take-Back Program Available? start->decision yes_path Utilize Take-Back Program for Compliant Disposal decision->yes_path  Yes no_path1 Mix Waste with Undesirable Substance (e.g., coffee grounds) decision->no_path1  No no_path2 Place Mixture in a Sealed Container no_path1->no_path2 no_path3 Dispose of in Designated Hazardous Waste Stream no_path2->no_path3

Diagram 3: A decision workflow for the proper disposal of amlodipine waste.

Experimental Protocols

Currently, specific, publicly available experimental protocols for the chemical neutralization or deactivation of amlodipine in a laboratory setting are not detailed in the reviewed literature.[1] Therefore, the comprehensive handling, spill management, and disposal procedures outlined in this guide constitute the mandatory safety protocols for all laboratory operations involving amlodipine and its metabolites. Researchers must develop their experimental plans with these safety and containment procedures as a foundational requirement.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amlodipine metabolite
Reactant of Route 2
Reactant of Route 2
Amlodipine metabolite

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.